Hexanoate
Description
Structure
3D Structure
Properties
CAS No. |
151-33-7 |
|---|---|
Molecular Formula |
C6H11O2- |
Molecular Weight |
115.15 g/mol |
IUPAC Name |
hexanoate |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |
InChI Key |
FUZZWVXGSFPDMH-UHFFFAOYSA-M |
SMILES |
CCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC(=O)[O-] |
Synonyms |
Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Hexanoate: A Technical Guide for Researchers
Hexanoate, also known as caproate, is a six-carbon saturated fatty acid that plays a multifaceted role in various biological systems. As a short-chain fatty acid (SCFA), it is an important metabolite in humans and plants and is also produced by the gut microbiota.[1] Its biological activities are diverse, ranging from epigenetic regulation as a histone deacetylase (HDAC) inhibitor to modulation of the immune system and induction of plant defense mechanisms. This technical guide provides an in-depth overview of the core biological roles of this compound, tailored for researchers, scientists, and drug development professionals.
This compound as a Metabolic Intermediate
This compound is a naturally occurring fatty acid found in various animal fats and oils and is involved in fatty acid metabolism.[2][3] It serves as an energy source and a building block for the synthesis of other lipids.[3][4] In the context of metabolic health, studies in animal models have shown that dietary supplementation with hexanoic acid can prevent high-fat diet-induced obesity and fat accumulation.[5][6] It has also been observed to improve glucose tolerance and insulin (B600854) sensitivity, suggesting a potential role in managing metabolic disorders.[5]
Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition
One of the most significant biological roles of this compound is its activity as a histone deacetylase (HDAC) inhibitor.[7][8][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][10] By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in a more open chromatin structure that allows for gene transcription.[7] This epigenetic modification underlies many of this compound's effects on cellular processes such as cell cycle arrest, differentiation, and apoptosis, making it a molecule of interest in cancer therapy.[10]
Table 1: Quantitative Data on this compound as an HDAC Inhibitor
| HDAC Isoform | Inhibition Constant (Ki) | Cell Line/System | Reference |
| HDAC8 | 2.35 ± 0.341 mM | Recombinant Human HDAC8 | [11] |
Modulation of the Immune Response and Anti-Cancer Effects
This compound has demonstrated significant immunomodulatory and anti-cancer properties. In the context of colorectal cancer, oral administration of this compound has been shown to enhance anti-tumor immune responses in mouse models.[12][13][14][15][16] This is achieved by suppressing the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are immunosuppressive.[13][14][15] By reducing Treg-mediated inhibition of CD8+ T cells, this compound indirectly enhances the infiltration and effector function of cytotoxic T lymphocytes within the tumor microenvironment.[12][13][14]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl aminoethyl this compound reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Faecal metabolite profiling identifies medium-chain fatty acids as discriminating compounds in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Priming of plant resistance by natural compounds. Hexanoic acid as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Hexanoate and its Esters in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoate, also known as caproate, is a six-carbon saturated fatty acid that, along with its corresponding esters, is a significant contributor to the aroma and flavor profiles of numerous fruits, plants, and fermented products.[1][2] These volatile organic compounds are of considerable interest across various scientific disciplines, including food science, agriculture, biochemistry, and drug development. Their roles extend from influencing the sensory qualities of foods to participating in plant defense signaling and potentially modulating metabolic pathways.[3][4] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies pertaining to this compound and its esters.
Natural Occurrence and Quantitative Distribution
This compound and its esters are widespread in the plant kingdom, contributing to the characteristic scent of many fruits and flowers.[5][6] Ethyl this compound and hexyl this compound are among the most common esters, imparting fruity and floral notes.[7][8] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.[5][9]
Quantitative Data on this compound and its Esters in Natural Sources
The following tables summarize the quantitative distribution of various this compound esters in a range of natural products.
Table 1: Concentration of Hexyl this compound in Various Fruits
| Fruit/Plant | Cultivar/Variety | Plant Part | Concentration (µg/kg unless otherwise noted) | Reference(s) |
| Apple (Malus domestica) | Honey Crisp | Peel | 5688.01 ± 415.97 | [5] |
| Apple (Malus domestica) | Qinguan | Peel | 5494.48 ± 475.20 | [5] |
| Apple (Malus domestica) | Ruixue | Peel | 5403.15 ± 586.30 | [5] |
| Apple (Malus domestica) | Yuhuazaofu | Peel | 83.05 ± 7.64 | [5] |
| Apple (Malus domestica) | Cornell's Patent | Peel | 88.31 ± 9.20 | [5] |
| Apple (Malus domestica) | Granny Smith | Peel | 139.78 ± 12.96 | [5] |
| Pear (Pyrus communis) | Dr. Guyot | Fruit | 300 | [5] |
| Pear (Pyrus communis) | Dangshansuli | Fruit (fed with hexanal) | 12.87 (ng/g FW) | [5] |
Table 2: Natural Occurrence of Other this compound Esters
| Ester | Natural Source(s) |
| Ethyl this compound | Pineapple, strawberry, rum, cocoa, kiwi, apple, orange juice, guava, grapes, passion fruit, mango, cheese, wine.[6][8][10] |
| Methyl this compound | Found in many foods, including pineapple.[11][12] |
| Butyl this compound | Strawberry.[13] |
| Amyl this compound | Pineapple beverages.[14] |
| Isoamyl this compound | Pineapple beverages.[14] |
| (Z)-hex-3-en-1-yl 3-methylpentanoate | Pelargonium graveolens (Geranium) essential oil.[15] |
| 5-methylhexyl this compound | Pelargonium graveolens (Geranium) essential oil.[15] |
Biosynthesis of this compound and its Esters
The formation of this compound and its esters in nature involves several metabolic pathways, primarily originating from fatty acid metabolism.
Hexanoic Acid Biosynthesis
In plants, hexanoic acid is synthesized from acetate.[3] In some fungi, a dedicated fatty acid synthase (FAS), known as this compound synthase, is responsible for the production of a C6 fatty acid as a precursor for secondary metabolite biosynthesis, such as aflatoxin.[16]
Ester Biosynthesis
The final step in the formation of this compound esters is the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) thioester, specifically hexanoyl-CoA. This reaction is catalyzed by a class of enzymes called alcohol acyltransferases (AATs).[5][17] The biosynthesis of these esters is particularly active during fruit ripening.[9]
The general reaction is as follows:
Hexanoyl-CoA + Alcohol --(AAT)--> this compound Ester + Coenzyme A
The precursors for this reaction, hexanoyl-CoA and various alcohols, are derived from fatty acid and amino acid metabolism.[17] For instance, the degradation of fatty acids produces volatile aldehydes, which are then reduced to alcohols by alcohol dehydrogenases.[17]
Physiological Roles
Flavor and Aroma
The primary and most well-documented role of this compound and its esters in nature is their contribution to the flavor and aroma of fruits and other plant materials.[1][18] The specific ester profile is a key determinant of the sensory quality and consumer acceptance of many fruits, including apples, pears, and strawberries.[5][19][20]
Plant Defense
Hexanoic acid has been shown to act as a priming agent in plants, inducing resistance against a range of pathogens, including fungi and bacteria.[3][21] It appears to trigger systemic changes in plant metabolism associated with both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways.[3] Interestingly, studies have shown that hexanoic acid applied to the roots can induce resistance in the leaves without being transported there, suggesting the involvement of a long-distance signaling mechanism.[21]
Metabolic Regulation
Emerging research suggests that hexanoic acid may play a role in metabolic health. Studies in animal models have indicated that hexanoic acid can improve metabolic parameters in the context of a high-fat diet, potentially by influencing fatty acid biosynthesis and improving insulin (B600854) sensitivity.[4] In human hepatoma cell lines, hexanoic acid has been shown to promote the phosphorylation of key proteins in the Akt-mTOR signaling pathway, which is central to cell growth and metabolism.[22]
Experimental Protocols
The analysis of this compound and its esters, which are often volatile, requires sensitive and specific analytical techniques. The most commonly employed method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).[5][7]
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Ester Analysis
This protocol provides a general framework for the extraction and analysis of this compound esters from a fruit matrix.
1. Sample Preparation:
-
Homogenize a known weight of the fresh sample (e.g., 5 g of fruit puree).
-
Transfer the homogenate to a 20 mL headspace vial.[7]
-
Add a saturated solution of NaCl (e.g., 1 g) to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[7]
-
Immediately seal the vial with a screw cap fitted with a septum.
2. Headspace Extraction:
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[7]
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.[7][13]
3. GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the hot GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[7][13]
-
Gas Chromatography:
- Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 µm).[13]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]
- Oven Temperature Program: A typical program might start at 40°C for 2 minutes, then ramp to a higher temperature to elute the compounds of interest.[13]
-
Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: For initial identification, a full scan mode is used to obtain the complete mass spectrum.
- Identification: Compound identification is confirmed by comparing the retention time and mass spectrum with those of an authentic standard of the target this compound ester.[5]
- Quantification: A calibration curve is constructed using standard solutions of the this compound ester at known concentrations. The concentration in the sample is then calculated based on the peak area.[5]
Sample_Prep [label="Sample Preparation\n(Homogenization, Salting)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HS_Extraction [label="Headspace SPME\n(Equilibration, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GC_MS_Analysis [label="GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#FBBC05", fontcolor="#202124"];
Data_Analysis [label="Data Analysis\n(Identification, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample_Prep -> HS_Extraction;
HS_Extraction -> GC_MS_Analysis;
GC_MS_Analysis -> Data_Analysis;
}
Other Extraction and Analytical Methods
-
Steam Distillation: This is a classic method for extracting volatile compounds from plant materials. The plant material is placed in a distillation apparatus with water, and steam is passed through it, carrying the volatile esters to a condenser where they are collected.[23]
-
Solvent Extraction: This involves macerating the sample in a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate), followed by filtration or decantation and removal of the solvent to obtain an extract containing the esters.[23]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique has been used for the simultaneous determination of certain this compound esters and other compounds in complex matrices like soil and cotton.[24][25]
Conclusion
This compound and its esters are a diverse and important class of natural compounds with significant implications for the food and fragrance industries, as well as potential applications in agriculture and medicine. Their role as key aroma components is well-established, and ongoing research continues to unveil their involvement in complex biological processes such as plant defense and metabolic regulation. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these compounds, enabling further research into their biosynthesis, physiological functions, and potential applications. As our understanding of the intricate interplay of these molecules in natural systems deepens, so too will our ability to harness their properties for the development of novel products and therapies.
References
- 1. Hexyl this compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Natural Ethyl this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl this compound | The Fragrance Conservatory [fragranceconservatory.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl this compound | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl this compound - Wikipedia [en.wikipedia.org]
- 12. Showing Compound Methyl this compound (FDB013896) - FooDB [foodb.ca]
- 13. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound synthase, a specialized type I fatty acid synthase in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Showing Compound Hexyl this compound (FDB011707) - FooDB [foodb.ca]
- 19. researchgate.net [researchgate.net]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]
- 22. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Hexanoate as a Short-Chain Fatty Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoate, the conjugate base of hexanoic acid (also known as caproic acid), is a six-carbon saturated fatty acid. While often classified as a medium-chain fatty acid (MCFA), it exhibits many properties and physiological roles characteristic of short-chain fatty acids (SCFAs).[1][2][3] Produced primarily through the fermentation of dietary fibers by the gut microbiota, this compound serves as both an energy source and a critical signaling molecule, influencing a range of physiological processes from metabolic regulation to immune responses.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and physical properties, metabolic and physiological significance, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a characteristic cheesy or waxy odor.[6] Its six-carbon backbone renders it poorly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]
Table 1: Chemical and Physical Properties of Hexanoic Acid/Hexanoate
| Property | Value | Reference |
| Chemical Formula | C6H12O2 | [2] |
| Molar Mass | 116.16 g/mol | [1][6] |
| Appearance | Colorless oily liquid | [1][6] |
| Odor | Fatty, cheesy, waxy | [6] |
| Melting Point | -3.4 °C | [6] |
| Boiling Point | 205.8 °C | [6] |
| Solubility in Water | 1.082 g/100 mL | [6] |
| pKa | 4.88 | [6] |
Metabolism and Physiological Concentrations
This compound is a product of microbial fermentation in the colon and is also found naturally in various animal fats and plant oils.[2][6] It is absorbed from the gut and transported via the portal vein to the liver, where it can be metabolized.[7] Studies in humans have shown that short-chain fatty acid concentrations are highest in the cecum and decrease distally, with a significant portion absorbed before reaching the peripheral circulation.[3][7]
Table 2: Physiological Concentrations of Short-Chain Fatty Acids (Including this compound)
| Biological Matrix | Total SCFA Concentration | Molar Ratios (Acetate:Propionate:Butyrate) | Reference |
| Human Cecum Contents | 131 ± 9 mmol/kg | ~60:20:20 | [3][7] |
| Human Descending Colon Contents | 80 ± 11 mmol/kg | Variable | [3][7] |
| Human Portal Vein Blood | 375 ± 70 µmol/L | ~65:22:13 | [7] |
| Human Hepatic Vein Blood | 148 ± 42 µmol/L | ~75:18:7 | [7] |
| Human Peripheral Venous Blood | 79 ± 22 µmol/L | ~85:9:6 | [7] |
Note: Data for this compound specifically is limited; these values represent total SCFAs, of which this compound is a minor component compared to acetate, propionate, and butyrate.
Metabolically, this compound can undergo omega-oxidation to form adipic acid, a process identified in some bacterial species.[8] In mammalian cells, it can influence lipid and glucose metabolism. For instance, studies in mice on a high-fat diet have shown that this compound supplementation can prevent body weight gain and fat accumulation.[7][9]
Signaling Pathways and Cellular Effects
This compound exerts its signaling functions primarily through the activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[10][11] It also functions as an inhibitor of histone deacetylases (HDACs).
FFAR2 and FFAR3 Signaling
FFAR2 and FFAR3 are activated by short-chain fatty acids, with varying affinities. FFAR2 is generally activated by acetate, propionate, and to a lesser extent, butyrate, while FFAR3 shows a preference for propionate, butyrate, and longer-chain SCFAs like valerate (B167501) and this compound.[11]
-
G-Protein Coupling: FFAR2 can couple to both Gαi/o and Gαq/11 proteins, while FFAR3 predominantly couples to Gαi/o.[4][11]
-
Downstream Effects:
-
Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] The dissociated Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium.[11]
-
Gαq/11 activation by FFAR2 also stimulates PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[13]
-
MAPK Pathway: Activation of FFARs can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[2][10][11]
-
The activation of these pathways by this compound can lead to various cellular responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which plays a crucial role in glucose homeostasis.[10]
Table 3: Receptor Activation and Downstream Signaling of this compound
| Receptor | G-Protein Coupling | Key Downstream Effectors | Cellular Response (Example) | Reference |
| FFAR2 (GPR43) | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), PLC (activation), ERK1/2, p38 MAPK | GLP-1 secretion, Insulin secretion regulation | [4][10][13] |
| FFAR3 (GPR41) | Gαi/o | Adenylyl Cyclase (inhibition), PLC (via Gβγ), ERK1/2 | PYY secretion, Regulation of sympathetic nervous system | [10][11][12] |
Note: EC50 values for this compound on these receptors are not widely reported, but for SCFAs in general, they are in the range of 0.5 mM.[14]
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, including this compound, are known inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, SCFAs can alter chromatin structure and regulate gene expression. This mechanism is thought to contribute to their anti-inflammatory and anti-proliferative effects.
Table 4: Inhibitory Activity of this compound on HDACs
| HDAC Isoform | Inhibition Constant (Ki) | Reference |
| HDAC8 | 2.35 ± 0.341 mM | [15] |
Note: Data on a wider range of HDAC isoforms is limited for this compound specifically.
Experimental Protocols
Extraction and Quantification of this compound from Biological Samples by GC-MS
This protocol is adapted for the analysis of short-chain fatty acids, including this compound, from plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated hexanoic acid or 2-methylpentanoic acid)
-
Methanol (B129727) (ice-cold)
-
Pyridine
-
Isobutanol
-
Isobutyl chloroformate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 20 mM)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw 50-100 µL of plasma on ice.
-
Add a known amount of internal standard.
-
Add 1 mL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Add 125 µL of 20 mM NaOH and 400 µL of chloroform to the supernatant.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Derivatization:
-
To the aqueous phase, add 80 µL of isobutanol and 100 µL of pyridine.
-
Carefully add 50 µL of isobutyl chloroformate and vortex immediately for 1 minute. This reaction is exothermic and should be performed in a fume hood.
-
Add 400 µL of chloroform and 400 µL of water, vortex, and centrifuge.
-
Transfer the lower organic layer containing the derivatized SCFAs to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Employ a temperature gradient program to separate the SCFA derivatives.
-
Use electron ionization (EI) and scan for the characteristic ions of the this compound derivative and the internal standard.
-
Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
In Vitro Stimulation of Cultured Cells with this compound
This protocol provides a general framework for studying the effects of this compound on cultured cells, such as the human hepatoma cell line HepG2 or the human enteroendocrine cell line NCI-H716.
Materials:
-
Cultured mammalian cells (e.g., HepG2, NCI-H716)
-
Complete cell culture medium
-
Serum-free medium
-
Sodium this compound
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (e.g., sterile water or PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of this compound Solution:
-
Prepare a sterile stock solution of sodium this compound in serum-free medium or PBS. A typical stock concentration is 100 mM.
-
Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for treatment (e.g., 0.1, 0.5, 1, 5 mM).
-
Prepare a vehicle control containing the same volume of PBS or water as the highest concentration of this compound used.
-
-
Cell Stimulation:
-
Gently remove the complete medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24 hours for gene expression analysis).
-
-
Downstream Analysis:
-
After incubation, collect the cell culture supernatant for analysis of secreted products (e.g., GLP-1 by ELISA).
-
Lyse the cells to extract protein for Western blotting (e.g., to analyze phosphorylation of signaling proteins) or RNA for qRT-PCR (to analyze changes in gene expression).
-
Conclusion
This compound, positioned at the interface of short- and medium-chain fatty acids, is an important metabolite and signaling molecule with diverse physiological effects. Its roles in metabolic regulation through the activation of FFAR2 and FFAR3, and in epigenetic regulation via HDAC inhibition, make it a molecule of significant interest for researchers in academia and the pharmaceutical industry. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted biology of this compound and its potential as a therapeutic target.
References
- 1. Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short chain fatty acids in human large intestine, portal, hepatic and venous blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short chain fatty acids in human large intestine, portal, hepatic and venous blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. uniprot.org [uniprot.org]
- 13. An Acetate-Specific GPCR, FFAR2, Regulates Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of a Six-Carbon Fatty Acid: A Technical Guide to Hexanoic Acid and Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoic acid, a six-carbon saturated fatty acid, and its conjugate base, hexanoate, represent two sides of a crucial biochemical coin. Their interconversion, governed by environmental pH, dictates their physical properties, analytical signatures, and biological activities. This technical guide provides an in-depth exploration of the core differences between the protonated acid and the deprotonated anion, offering a comprehensive resource for researchers in the fields of analytical chemistry, biochemistry, and pharmacology. This document details their distinct chemical and physical properties, provides explicit protocols for their analytical separation and characterization, and elucidates their roles in key cellular signaling pathways.
Core Chemical and Physical Distinctions
The fundamental difference between hexanoic acid and this compound lies in the protonation state of the carboxylic acid group. Hexanoic acid possesses a protonated carboxyl group (-COOH), rendering it a weak acid. In contrast, this compound is the anionic form (-COO⁻) that results from the dissociation of this proton. This seemingly simple distinction has profound implications for their chemical and physical behavior.
Acid-Base Properties and Equilibrium
Hexanoic acid is a weak acid that partially dissociates in water to form this compound and a hydronium ion[1]. The equilibrium of this reaction is dictated by the acid dissociation constant (pKa). The pKa of hexanoic acid is approximately 4.88[2][3][4]. This value is critical for predicting the predominant species at a given pH. At a pH below the pKa, the protonated form, hexanoic acid, will be more abundant. Conversely, at a pH above the pKa, the deprotonated form, this compound, will dominate. In physiological systems with a pH of approximately 7.4, hexanoic acid will exist primarily as the this compound anion[1][2].
dot
Caption: Acid-base equilibrium of hexanoic acid and this compound.
Comparative Physicochemical Properties
The protonation state significantly influences the physicochemical properties of the molecule. These differences are crucial for designing extraction, separation, and delivery systems.
| Property | Hexanoic Acid | This compound | Key Differences & Implications |
| Molecular Formula | C₆H₁₂O₂[2] | C₆H₁₁O₂⁻[5] | Difference of one proton. |
| Molar Mass | 116.16 g/mol [2] | 115.15 g/mol [6] | Negligible difference for most applications. |
| Appearance | Colorless to light yellow oily liquid[2][3][7] | Typically exists in solution or as a salt (e.g., sodium this compound) | Hexanoic acid is a pure compound at room temperature, while this compound is an ion. |
| Odor | Unpleasant, cheesy, goat-like[2][3][7] | Odorless in its ionic form | The volatile, protonated form is responsible for the characteristic odor. |
| Boiling Point | ~205 °C[2] | Not applicable (salts have high melting points) | The strong intermolecular hydrogen bonding in hexanoic acid results in a relatively high boiling point. Ionic salts of this compound do not boil but decompose at high temperatures. |
| Melting Point | -3.4 °C[4] | Not applicable (salts have high melting points) | Hexanoic acid is a liquid at room temperature. |
| Solubility in Water | Slightly soluble (1.082 g/100 mL)[3][4] | Highly soluble (as salts) | The polar carboxylate group of this compound and its ionic nature make it much more water-soluble than the less polar carboxylic acid. |
| pKa | 4.88[2][3][4] | Not applicable (conjugate base) | Dictates the pH at which the transition between the two forms occurs. |
Analytical Characterization and Differentiation
The distinct structural features of hexanoic acid and this compound allow for their differentiation and quantification using various analytical techniques.
Spectroscopic Methods
IR spectroscopy is a powerful tool to distinguish between a carboxylic acid and a carboxylate anion. The key differences lie in the vibrational frequencies of the C=O and O-H bonds.
-
Hexanoic Acid:
-
A very broad O-H stretching band from 2500-3300 cm⁻¹. This broadening is due to hydrogen bonding.
-
A sharp, strong C=O stretching band between 1700-1725 cm⁻¹.
-
A C-O stretching band around 1210-1320 cm⁻¹.
-
-
This compound:
-
The broad O-H stretch is absent.
-
The C=O and C-O stretches are replaced by two new bands corresponding to the asymmetric and symmetric stretching of the resonance-stabilized carboxylate group (COO⁻).
-
Asymmetric stretch: 1550-1610 cm⁻¹ (strong).
-
Symmetric stretch: 1400-1440 cm⁻¹ (variable).
-
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation:
-
Hexanoic Acid: Apply a small drop of neat liquid hexanoic acid directly onto the ATR crystal.
-
This compound: Prepare an aqueous solution of a this compound salt (e.g., sodium this compound). Apply a drop of the solution to the ATR crystal and allow the water to evaporate, leaving a thin film of the salt. Alternatively, acquire the spectrum of the aqueous solution, though water absorption bands will be present.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Identify the characteristic peaks for the O-H, C=O, and C-O stretches (for hexanoic acid) or the asymmetric and symmetric COO⁻ stretches (for this compound).
-
¹H and ¹³C NMR spectroscopy can also differentiate between hexanoic acid and its conjugate base.
-
¹H NMR:
-
Hexanoic Acid: The most telling signal is the acidic proton of the carboxyl group, which appears as a broad singlet far downfield, typically between 10-13 ppm. This peak will disappear upon the addition of D₂O due to proton exchange.
-
This compound: The acidic proton is absent. The chemical shifts of the protons on the carbon adjacent to the carboxylate group (α-protons) will be slightly shifted upfield compared to the α-protons in hexanoic acid due to the increased electron density of the carboxylate group.
-
-
¹³C NMR:
-
Hexanoic Acid: The carbonyl carbon of the carboxylic acid typically resonates in the range of 175-185 ppm.
-
This compound: The carboxylate carbon will be shifted slightly upfield compared to the carboxylic acid carbon.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample (hexanoic acid or a this compound salt) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ for hexanoic acid, D₂O for a water-soluble this compound salt) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Identify the characteristic downfield signal for the carboxylic acid proton in hexanoic acid, which will be absent in the spectrum of this compound.
-
Chromatographic Separation
Chromatographic techniques are essential for separating and quantifying hexanoic acid and this compound, especially in complex matrices. The choice of method depends on the properties of the analyte and the matrix.
Reverse-phase HPLC is a common method for the analysis of hexanoic acid. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. To separate hexanoic acid and this compound, the pH of the mobile phase is a critical parameter.
Experimental Protocol: Reverse-Phase HPLC for Hexanoic Acid and this compound Separation
-
Instrumentation:
-
HPLC system with a UV or refractive index (RI) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile (B52724) and water. The exact ratio will depend on the desired retention time.
-
To analyze hexanoic acid, the mobile phase should be acidified (e.g., with 0.1% phosphoric acid or formic acid) to a pH below the pKa of hexanoic acid (e.g., pH 2.5-3). This ensures the analyte is in its protonated, less polar form, leading to better retention on the C18 column.
-
To analyze this compound, a different approach, such as ion-pair chromatography, may be necessary, or the pH can be adjusted to be well above the pKa, though retention on a standard C18 column will be minimal.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210 nm (for the carboxyl group) or RI detection.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
GC is well-suited for the analysis of volatile compounds like hexanoic acid. For non-volatile species like this compound salts, derivatization to a more volatile form (e.g., a methyl or ethyl ester) is typically required prior to GC analysis. The pH of the sample is crucial for the direct analysis of hexanoic acid.
Experimental Protocol: Direct Aqueous Injection GC for Hexanoic Acid
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A polar capillary column (e.g., a wax column like Carbowax 20M or a free fatty acid phase (FFAP) column).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
For aqueous samples, acidify the sample to a pH < 3 to ensure hexanoic acid is in its protonated, volatile form.
-
Direct aqueous injection is possible on some specialized columns. Alternatively, a liquid-liquid extraction with a solvent like diethyl ether can be performed.
-
Biological Roles and Signaling Pathways
Hexanoic acid and its conjugate base, this compound, are not merely chemical curiosities; they are active participants in various biological processes, acting as both metabolic intermediates and signaling molecules.
Metabolism
As a medium-chain fatty acid, hexanoic acid is involved in fatty acid metabolism, serving as a substrate for both synthesis and degradation pathways[5].
Cellular Signaling
Hexanoic acid and this compound can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), thereby influencing cellular responses.
This compound is known to activate Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. FFARs are a family of GPCRs that are activated by fatty acids of varying chain lengths.
dot
Caption: General GPCR activation pathway by this compound.
Hexanoic acid has been shown to improve insulin (B600854) sensitivity. It can foster the phosphorylation of key proteins in the insulin signaling pathway, such as Akt and mTOR.
dot
Caption: Influence of hexanoic acid on the insulin signaling pathway.
Fatty acids, including those of medium chain length, can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. This is mediated, in part, by the activation of GPCRs such as FFARs.
dot
References
- 1. Olfactory Receptor OR51E1 Mediates GLP-1 Secretion in Human and Rodent Enteroendocrine L Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diverse activation pathways in class A GPCRs converge near the G protein-coupling region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of Ethyl Hexanoate
Abstract
Ethyl this compound, a carboxylate ester derived from hexanoic acid and ethanol (B145695), is a volatile organic compound with significant roles across various biological and industrial domains. Primarily recognized for its characteristic fruity aroma, it is a key component of the flavor and fragrance profiles of numerous fruits and fermented beverages. Beyond its sensory attributes, ethyl this compound is an active metabolite in several organisms, particularly yeast, where its biosynthesis is intricately linked to fatty acid and alcohol metabolism. In mammals, it is readily metabolized and exhibits a low toxicity profile. This technical guide provides a comprehensive overview of the biological significance of ethyl this compound, detailing its biosynthesis, metabolism, and toxicological properties. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and safety assessment, and visualizations of its metabolic pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this ester.
Introduction
Ethyl this compound (also known as ethyl caproate) is a fatty acid ethyl ester with the chemical formula C8H16O2.[1] It is a colorless liquid with a distinct fruity odor, often described as being similar to that of apples or pineapples.[2][3][4] This compound is naturally present in a variety of fruits, including apples, pineapples, and strawberries, and is a significant contributor to the aromatic profile of alcoholic beverages like beer and wine.[5][6][7] Its formation is a common result of fermentation processes, particularly by yeasts of the Saccharomyces genus.[6][8][9]
Industrially, ethyl this compound is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and cosmetics.[1][2] It also finds applications as a solvent and in the synthesis of other organic compounds, including agrochemicals and pharmaceuticals, where it can be used as an excipient.[2] From a biological standpoint, ethyl this compound is considered a metabolite involved in fatty acid metabolism and transport.[10][11] Its biosynthesis and degradation are linked to central metabolic pathways.[12] This guide delves into the core aspects of its biological significance, with a focus on its metabolic pathways, quantitative toxicological data, and the experimental methodologies used for its study.
Biosynthesis and Metabolism
Biosynthesis in Saccharomyces cerevisiae
The primary route for the biological production of ethyl this compound is through yeast fermentation.[6][13] In Saccharomyces cerevisiae, the synthesis is an enzyme-catalyzed condensation reaction between an activated medium-chain fatty acid (hexanoyl-CoA) and ethanol.[13][14] The key enzymes responsible for this transformation are two acyl-CoA:ethanol O-acyltransferases (AEATases), namely Eeb1 and Eht1.[13][15] The overall reaction is as follows:
Hexanoyl-CoA + Ethanol ⇌ Ethyl this compound + Coenzyme A
The synthesis rate is dependent on the activity of these enzymes and the intracellular concentrations of the precursors, hexanoyl-CoA and ethanol.[14] The reaction mechanism for this enzymatic synthesis has been described as a Ping-Pong Bi-Bi mechanism, which can be subject to inhibition by both substrates.[2][10]
Caption: Biosynthesis of ethyl this compound in Saccharomyces cerevisiae.
Metabolism in Mammals
In mammalian systems, aliphatic esters like ethyl this compound are generally metabolized through hydrolysis into their constituent alcohol and carboxylic acid.[5] This reaction is catalyzed by carboxylesterases present in various tissues, including the intestine.[16] The resulting products, ethanol and hexanoic acid, are then integrated into their respective metabolic pathways. Ethanol is oxidized to acetaldehyde (B116499) and then to acetate, which can be converted to acetyl-CoA. Hexanoic acid, a medium-chain fatty acid, undergoes β-oxidation to produce acetyl-CoA.[5]
Caption: Metabolic pathway of ethyl this compound in mammals.
Toxicological Profile
Ethyl this compound has been evaluated for its toxicological properties through various in vitro and in vivo studies. Overall, it demonstrates a low order of acute toxicity.
Quantitative Toxicological Data
The following table summarizes key quantitative data from toxicological assessments of ethyl this compound and related compounds.
| Endpoint | Test Species | Route of Administration | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg bw | [17] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg bw | [17] |
| Acute Dermal Toxicity (LD50) for 2-ethylhexanoic acid | Rabbit | Dermal | 1260 mg/kg bw | [18] |
| Acute Inhalation Toxicity (LC50) for 2-ethylhexanoic acid | Rat, Guinea Pig | Inhalation (6 hours) | >2356 mg/m³ | [18] |
| Systemic Toxicity (NOAEL) | Rat | Oral (gavage) | 1000 mg/kg bw/day | [17] |
| Reproductive Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day | [17] |
| Skin Sensitization (NESIL) | Human | Dermal | 4700 µg/cm² | [17][19] |
| Carboxylesterase Inhibition (IC50) | Rat (intestinal mucosa) | In vitro | 26.4 ± 4.3 mM | [16] |
| Ecotoxicity (EC50) | Algae (96-hour) | - | 4.492 mg/L | [19] |
Genotoxicity and Carcinogenicity
Ethyl this compound has been found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) with and without metabolic activation.[16][19] Studies on cigarette smoke condensates containing ethyl this compound did not show an increase in in vitro mutagenicity or cytotoxicity.[16] There is no evidence to suggest that ethyl this compound is genotoxic or carcinogenic.[17]
Dermal and Respiratory Effects
When applied neat to rabbit skin under occlusion for 24 hours, ethyl this compound was found to be moderately irritating.[17] However, at a concentration of 4% in petrolatum, it was not irritating to human skin.[17] It is considered a weak skin sensitizer.[17] Some reports describe it as a respiratory irritant, though detailed supporting data are limited.[17]
Other Biological Activities
Antifungal and Antimicrobial Activity
While there is limited direct evidence for the antifungal activity of ethyl this compound itself, related compounds have shown such properties. For instance, 2-ethylhexanol, a structural isomer, has demonstrated significant antifungal activity against Fusarium oxysporum f. sp. cucumerinum.[20] The proposed mechanism involves damage to the hyphal cell wall and membrane, a decrease in ergosterol (B1671047) content, and induction of oxidative stress.[20] The general mechanisms of antifungal agents often involve targeting ergosterol in the fungal cell membrane or inhibiting cell wall synthesis.[21][22]
Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[23] The inhibition of QS is a promising anti-infective strategy.[23] While some studies have investigated the anti-QS activity of bacterial extracts and other natural compounds, there is currently no direct evidence to suggest that ethyl this compound acts as a quorum sensing inhibitor.[24][25]
Experimental Protocols
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[3]
Objective: To determine if ethyl this compound can induce mutations in the DNA of Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).[26]
-
Ethyl this compound (dissolved in a suitable solvent like DMSO).[26]
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[26]
-
Minimal glucose agar (B569324) plates (histidine-deficient).[26]
-
Top agar containing a trace amount of histidine.[26]
-
Positive and negative controls.[26]
Procedure:
-
Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.[26]
-
Reaction Mixture Preparation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the ethyl this compound solution at the desired concentration (or solvent for the negative control), and 0.5 mL of S9 mix (if used) or a suitable buffer.[26]
-
Pre-incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.[26]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the reaction mixture, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.[27]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[26]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plate indicates a mutagenic effect.[3][26]
Caption: A simplified workflow for the Ames test.
Dermal Irritation Test in Rabbits
This test assesses the potential of a substance to cause skin irritation.[9]
Objective: To evaluate the dermal irritation potential of ethyl this compound following a single application to rabbit skin.
Materials:
-
Ethyl this compound (test substance).
-
Gauze patches (e.g., 2.5 cm x 2.5 cm).[9]
-
Clippers for fur removal.[9]
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the rabbit to expose the skin.[9]
-
Test Substance Application: Apply 0.5 mL of ethyl this compound to a gauze patch. Place the patch on a selected site on the clipped skin.[9]
-
Occlusion: Secure the patch with surgical tape and a semi-occlusive dressing. The trunk of the rabbit may be wrapped to prevent disturbance of the patch.[9]
-
Patch Removal: After the exposure period, remove the patch and any residual test substance.[9]
-
Observation and Scoring: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions based on a standardized grading system (e.g., Draize scale).[7][28]
-
Data Analysis: Calculate the Primary Irritation Index based on the scores to classify the substance's irritation potential.[9]
Caption: A simplified workflow for the dermal irritation test in rabbits.
Conclusion
Ethyl this compound is a biologically significant molecule with a dual role as a key aroma compound and a metabolite in various organisms. Its biosynthesis in yeast is a well-characterized enzymatic process that is fundamental to the flavor profiles of fermented products. In mammals, it is readily metabolized with a low toxicity profile, making it safe for its widespread use in the food and cosmetic industries. While its direct involvement in specific signaling pathways, antifungal activity, or quorum sensing modulation is not yet well-established, its metabolic connections and the biological activities of related compounds suggest areas for future research. The experimental protocols detailed in this guide provide a framework for the continued investigation and safety assessment of ethyl this compound. This comprehensive overview serves as a valuable resource for professionals in research and development, providing the necessary technical information to understand and leverage the biological properties of this important ester.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. taglus.com [taglus.com]
- 5. Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl this compound in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of ethyl this compound by transesterification. - ePrints@CFTRI [ir.cftri.res.in]
- 7. ecetoc.org [ecetoc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Showing Compound Ethyl this compound (FDB019921) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Mining and Flavour Metabolism Analyses of Wickerhamomyces anomalus Y-1 Isolated From a Chinese Liquor Fermentation Starter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 17. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 20. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 22. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. office2.jmbfs.org [office2.jmbfs.org]
- 25. office2.jmbfs.org [office2.jmbfs.org]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 28. chemview.epa.gov [chemview.epa.gov]
Hexanoate signaling pathways in mammalian cells
An In-Depth Technical Guide to Hexanoate Signaling Pathways in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a six-carbon saturated fatty acid, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule in mammalian cells. Functioning at the intersection of metabolism, epigenetics, and receptor-mediated signaling, this compound presents a compelling area of study for therapeutic development. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, focusing on its dual role as a ligand for G-protein coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs). This document furnishes researchers and drug development professionals with detailed pathway diagrams, structured quantitative data, and comprehensive experimental protocols to facilitate further investigation into the multifaceted roles of this compound.
Core Signaling Pathways of this compound
This compound exerts its influence on cellular function through two primary, distinct mechanisms:
-
G-Protein Coupled Receptor (GPCR) Activation: this compound, like other short-chain fatty acids (SCFAs), acts as an agonist for specific GPCRs, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). These receptors are expressed in a variety of tissues, including intestinal epithelial cells, immune cells, and adipocytes.[1][2]
-
Histone Deacetylase (HDAC) Inhibition: this compound can enter the cell and nucleus, where it directly inhibits the activity of class I and II HDAC enzymes.[3] This action alters the epigenetic landscape of the cell, leading to significant changes in gene expression.[4]
G-Protein Coupled Receptor-Mediated Signaling
The activation of GPR41 and GPR43 by this compound initiates distinct downstream signaling cascades due to their differential coupling to heterotrimeric G proteins.[1]
-
GPR41 Signaling: GPR41 exclusively couples to the Gi/o family of G proteins.[1] Ligand binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with modulating inflammatory responses and metabolic signaling.
-
GPR43 Signaling: GPR43 demonstrates broader signaling potential by coupling to both Gi/o and Gq/11 G proteins.[1] The Gq/11 pathway activation is particularly significant, as it triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These cascades can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, influencing inflammatory responses and cellular proliferation.[2][5]
Histone Deacetylase (HDAC) Inhibition
The second major signaling arm of this compound involves epigenetic modulation through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[4][6]
By inhibiting class I and II HDACs, this compound promotes a state of histone hyperacetylation.[3] This "opening" of the chromatin structure allows transcription factors to access gene promoter regions, leading to altered expression of a subset of genes.[7] This mechanism is crucial for many of the observed anti-cancer effects of HDAC inhibitors, which include the induction of cell cycle arrest, differentiation, and apoptosis.[6] The activity of non-histone proteins, such as transcription factors, can also be modulated by acetylation, and is thus affected by HDAC inhibition.[3]
Quantitative Data Presentation
The precise binding affinities and EC50 values for this compound at GPR41 and GPR43 are not extensively documented in the literature, with most studies focusing on more abundant SCFAs like acetate, propionate, and butyrate. However, quantitative data for the inhibition of specific HDAC isoforms by this compound is available.
| Target | Parameter | Value | Cell/System Type | Notes |
| HDAC8 | IC50 | 7.1 ± 0.6 mM | In vitro enzymatic assay | Data indicates direct but moderate inhibitory activity against this Class I HDAC.[8] |
Detailed Experimental Protocols
The following protocols provide standardized methodologies for investigating the primary signaling activities of this compound in mammalian cells.
Protocol: General Cell Culture and this compound Treatment
This protocol outlines a general procedure for treating adherent mammalian cell lines with this compound to study its biological effects.
-
Materials & Reagents:
-
Mammalian cell line of interest (e.g., HEK293, Caco-2, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hexanoic acid (or sodium this compound)
-
DMSO or 1M NaOH for stock solution preparation
-
Sterile tissue culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Culture cells according to standard protocols.[9][10][11] Seed cells into appropriate culture plates (e.g., 6-well, 96-well) at a density that will result in 70-80% confluency at the time of treatment.[12]
-
Incubation: Allow cells to attach and grow by incubating for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a high-concentration stock solution (e.g., 1 M) of sodium this compound in sterile water or hexanoic acid in DMSO.[12] From this stock, prepare fresh working solutions in complete culture medium to achieve the desired final concentrations. A vehicle control (medium containing the same final concentration of DMSO or other solvent) must be prepared.
-
Treatment: Carefully aspirate the old medium from the cells. Wash once with sterile PBS if required. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western Blot, RNA isolation for qPCR).
-
Protocol: Analysis of GPCR Activation via Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gq-coupled GPR43 receptor by detecting transient increases in intracellular calcium using a fluorescent indicator.[13][14]
-
Materials & Reagents:
-
Cells expressing GPR43 (e.g., stably transfected HEK293)
-
96- or 384-well black-walled, clear-bottom assay plates
-
No-wash calcium flux assay kit (e.g., Fluo-8 AM based)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound and reference agonist/antagonist solutions
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).[15]
-
-
Procedure:
-
Cell Plating: Seed cells expressing GPR43 into the assay plate and incubate overnight to form a confluent monolayer.[13]
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.[14] Remove the culture medium from the cells and add the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye within the cells.[14]
-
Compound Preparation: During incubation, prepare serial dilutions of this compound and any controls in the assay buffer at the desired final concentration (e.g., 5X).
-
Fluorescence Reading: Place the assay plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.[14]
-
Compound Addition: The instrument will automatically inject the this compound solutions into the wells.
-
Kinetic Measurement: Continue recording the fluorescence intensity every second for a total of 120-180 seconds to capture the transient calcium flux.[14]
-
Data Analysis: The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium. Analyze dose-response curves to determine EC50 values.
-
Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit HDAC activity using a fluorogenic substrate.[16][17]
-
Materials & Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC8)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor control (e.g., Trichostatin A)
-
Developer solution (contains trypsin)
-
This compound solutions at various concentrations
-
Black 96- or 384-well assay plate
-
Fluorescence plate reader
-
-
Procedure:
-
Reaction Setup: In a microplate well, add the HDAC assay buffer, the purified HDAC enzyme, and either the this compound dilution or a control (vehicle or known inhibitor).[8]
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the compound to interact with the enzyme.[8]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.[16]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the Developer solution to each well. This stops the HDAC reaction and the trypsin in the developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[16]
-
Incubation: Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).[17]
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for this compound.
-
Protocol: Detection of Histone Hyperacetylation by Western Blot
This protocol details the use of Western blotting to detect changes in the acetylation status of specific histone residues following this compound treatment.[18]
-
Materials & Reagents:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) or acid extraction buffer for histone enrichment[18]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (10-15% Bis-Tris gels are recommended for histone resolution)[18]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets using an appropriate buffer. For histone analysis, an acid extraction protocol is often preferred to enrich for basic histone proteins.[18]
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities, normalizing the acetylated histone signal to the total histone or a loading control signal.[19]
-
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 11. Cell Culture Protocols [cellbiologics.com]
- 12. benchchem.com [benchchem.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of Hexanoate: A Technical History of a Key Metabolic and Signaling Molecule
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, metabolic processing, and signaling functions of hexanoate. This document provides an in-depth history of this compound research, from its initial isolation to its modern-day implications in metabolic health and epigenetic regulation.
Discovery and Early History
Hexanoic acid, a six-carbon saturated fatty acid also known as caproic acid, was first isolated in 1816 by the French chemist Michel Eugène Chevreul.[1] His pioneering work on fats and saponification led to the characterization of several fatty acids, which he named based on their sources. The name "caproic" derives from the Latin word caper, meaning goat, as this fatty acid is found in goat's milk along with other medium-chain fatty acids like caprylic (C8) and capric (C10) acids.[1][2][3]
Initially, in the early 20th century, fats were primarily considered a source of calories and fat-soluble vitamins. The essential nature of fatty acids in the diet was not recognized until the groundbreaking research of George and Mildred Burr in the late 1920s and early 1930s.[4][5][6] Their work established that certain fatty acids, like linoleic acid, were vital for preventing deficiency diseases, thus coining the term "essential fatty acids."[4][6] While this compound itself is not classified as an essential fatty acid, this foundational research paved the way for a deeper investigation into the physiological roles of all fatty acids.
Metabolic Role: Beta-Oxidation
As a medium-chain fatty acid (MCFA), this compound is a significant energy source. Its primary catabolic pathway is mitochondrial beta-oxidation, a cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA.[1][5] This acetyl-CoA can then enter the citric acid cycle (TCA cycle) to generate ATP.[7]
The process begins with the activation of this compound to hexanoyl-CoA in the cytoplasm. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle system. Once inside the mitochondrial matrix, hexanoyl-CoA undergoes sequential rounds of beta-oxidation.
Key Steps of this compound Beta-Oxidation
The beta-oxidation of hexanoyl-CoA involves a four-step cycle that is repeated until the fatty acid is completely broken down. For hexanoyl-CoA (C6), this cycle is repeated twice.
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons, producing FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH.
-
Thiolysis: Thiolase cleaves the molecule, releasing one molecule of acetyl-CoA (C2) and a shortened acyl-CoA (butyryl-CoA, C4).
The resulting butyryl-CoA then re-enters the beta-oxidation spiral for one more cycle, yielding two final molecules of acetyl-CoA.
Signaling Roles of this compound
Beyond its role in energy metabolism, this compound functions as a signaling molecule, primarily through the inhibition of histone deacetylases (HDACs) and as a ligand for G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. The inhibitory activity of fatty acids on HDACs has been a significant area of research. This compound has been identified as an inhibitor of class I and II HDACs.[8] This inhibition leads to hyperacetylation of histones, relaxation of chromatin structure, and modulation of gene expression. This epigenetic modification mechanism is a key area of investigation for therapeutic interventions in cancer and other diseases.[9][10]
G-Protein Coupled Receptor (GPCR) Activation
Free fatty acids are known to act as signaling ligands for a class of GPCRs, including FFA1 (GPR40) and FFA4 (GPR120) for long-chain fatty acids, and FFA2 (GPR43) and FFA3 (GPR41) for short-chain fatty acids.[8] GPR84 has been identified as a receptor for medium-chain fatty acids.[11] While this compound is at the shorter end of the medium-chain spectrum, studies have shown it can activate GPR40, although with lower potency compared to longer-chain fatty acids.[12] Activation of these receptors, which are often coupled to Gαq/11 proteins, leads to an increase in intracellular calcium and downstream signaling cascades involved in processes like insulin (B600854) secretion and inflammation.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound research.
| Parameter | Value | Enzyme/Receptor | Reference |
| Inhibition Constant (Kᵢ) | 2.35 ± 0.341 mM | Human HDAC8 | [6] |
Table 1: HDAC Inhibition by this compound
| Fatty Acid | EC₅₀ (μM) for human GPR40 | Reference |
| Hexanoic Acid (C6:0) | >100 | [12] |
| Octanoic Acid (C8:0) | ~30 | [12] |
| Decanoic Acid (C10:0) | ~10 | [12] |
| Lauric Acid (C12:0) | ~5 | [12] |
| Palmitic Acid (C16:0) | ~2.5 | [12] |
Table 2: Comparative Potency of Fatty Acids on GPR40
| Parameter | Concentration | Experimental System | Reference |
| In vitro cell culture | 0.25 mM | HepG2 cells | [14] |
| In vivo animal study | 0.4 mM (in blood) | Anesthetized pigs | [15] |
Table 3: Typical Experimental Concentrations of this compound
Key Experimental Protocols
This section provides an overview of methodologies central to this compound research.
Measurement of Mitochondrial Beta-Oxidation
A common method to quantify fatty acid oxidation involves using radiolabeled substrates in isolated cells or tissue homogenates.
-
Objective: To measure the rate of beta-oxidation of this compound.
-
Principle: Freshly isolated hepatocytes are incubated with [1-¹⁴C]-labeled palmitic acid (as a representative fatty acid, though the protocol is adaptable for this compound). The beta-oxidation process releases ¹⁴C-labeled acid-soluble metabolites (ASMs), primarily acetyl-CoA. The radioactivity of these ASMs is proportional to the rate of beta-oxidation.
-
Abbreviated Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver via collagenase perfusion.
-
Substrate Preparation: Prepare a solution of bovine serum albumin (BSA) complexed with [1-¹⁴C]-palmitic acid.
-
Incubation: Incubate a known quantity of hepatocytes (e.g., 750,000 cells) with the radiolabeled substrate mixture in a shaking water bath at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates proteins and other macromolecules.
-
Separation of ASMs: Centrifuge the samples. The supernatant contains the ¹⁴C-labeled ASMs.
-
Quantification: Measure the radioactivity of the supernatant using a scintillation counter.
-
Normalization: Normalize the results to the total protein content of the hepatocyte sample.
-
-
Note: To distinguish between mitochondrial and peroxisomal oxidation, parallel experiments can be run in the presence of etomoxir, an inhibitor of mitochondrial fatty acid uptake.[4]
In Vitro Histone Deacetylase (HDAC) Activity Assay
Fluorometric assays are widely used to measure HDAC activity and the inhibitory potential of compounds like this compound.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound on a specific HDAC isoform (e.g., HDAC8).
-
Principle: The assay utilizes a fluorogenic substrate, which is a peptide with an acetylated lysine residue coupled to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). When the lysine is deacetylated by HDAC, a developer enzyme (like trypsin) can cleave the peptide, releasing the fluorophore and generating a measurable fluorescent signal. An inhibitor will reduce the rate of this signal generation.
-
Abbreviated Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of purified HDAC8 enzyme, the fluorogenic HDAC substrate, and a developer solution. Prepare a range of this compound concentrations.
-
Pre-incubation: In a 96-well plate, pre-incubate the HDAC8 enzyme with varying concentrations of this compound for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Development: Stop the deacetylation and initiate fluorescence by adding the developer solution. Incubate for an additional period (e.g., 15-30 minutes).
-
Measurement: Read the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Plot the initial reaction velocities against the this compound concentration. Fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten) to calculate the IC₅₀ or Kᵢ value.[6]
-
Conclusion and Future Directions
From its simple isolation from animal fats to its recognized roles in energy metabolism and complex cellular signaling, the story of this compound research highlights the evolving understanding of fatty acids. While its metabolic fate via beta-oxidation is well-established, its functions as an epigenetic modulator and signaling ligand are areas of active and promising investigation. Future research will likely focus on elucidating the specific gene targets regulated by this compound-induced HDAC inhibition, identifying and characterizing its interactions with other GPCRs, and exploring its therapeutic potential in metabolic diseases and cancer. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for professionals dedicated to advancing these fields.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 6. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Hexanoate as a Key Precursor in Microbial Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hexanoate, a six-carbon medium-chain fatty acid, is emerging as a critical platform chemical and biosynthetic precursor for a diverse array of valuable compounds. Its activated form, hexanoyl-CoA, serves as a key building block in engineered metabolic pathways for the production of biofuels, specialty chemicals, bioplastics, and pharmaceutical precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathways that utilize this compound, presenting quantitative production data, detailed experimental protocols, and visual diagrams of the underlying metabolic and experimental workflows. The focus is on the reverse β-oxidation (rBOX) pathway and modified fatty acid synthesis (FAS) routes for this compound production, and its subsequent conversion into high-value products such as olivetolic acid, polyhydroxyalkanoates (PHAs), and various esters.
Core Biosynthetic Pathways for and from this compound
The microbial synthesis of this compound and its derivatives primarily relies on the establishment of heterologous pathways in tractable host organisms like Escherichia coli and Saccharomyces cerevisiae. The most common strategies involve the reverse β-oxidation (rBOX) pathway or modifications to the native fatty acid biosynthesis (FAB) machinery.
The Reverse β-Oxidation (rBOX) Pathway
The rBOX pathway is a powerful, modular, and energy-efficient route for carbon chain elongation.[1][2] It essentially reverses the fatty acid degradation cycle to build longer acyl-CoA chains from acetyl-CoA.[3][4] The pathway consists of a four-step enzymatic cycle that iteratively adds two-carbon units.[5] To produce hexanoyl-CoA from acetyl-CoA, the cycle runs twice.
The core enzymes in the rBOX pathway are:
-
β-Ketothiolase (e.g., BktB, AtoB): Catalyzes the initial Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, and subsequently, the condensation of butyryl-CoA and acetyl-CoA to form 3-ketohexanoyl-CoA.[3][6]
-
3-Hydroxyacyl-CoA Dehydrogenase (e.g., PaaH1, Hbd): Reduces the β-keto group to a hydroxyl group in an NADH-dependent reaction.[1][5]
-
Enoyl-CoA Hydratase (e.g., Crt): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA intermediate.[1][5]
-
Trans-2-Enoyl-CoA Reductase (e.g., Ter): Reduces the double bond of the enoyl-CoA, completing the elongation cycle in an NADH-dependent reaction.[5][7] The use of a Ter enzyme often makes the reaction irreversible, providing a strong thermodynamic pull towards synthesis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of hexyl hexanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Hexyl Hexanoate
Abstract
Hexyl this compound (CAS No. 6378-65-0) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is a key component in the flavor and fragrance industries and is found naturally in fruits such as apples, passion fruit, and strawberries.[2][3] This document provides a comprehensive technical overview of the physical and chemical properties of hexyl this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its applications relevant to researchers, scientists, and professionals in drug development. Its lipophilic nature and low volatility make it a compound of interest for various formulation studies.[1][4]
Physicochemical Properties
Hexyl this compound is a colorless to pale yellow oily liquid.[2][4] Its distinct odor is described as sweet, fruity, green, and herbaceous with tropical notes.[1][5] The key physical and chemical properties are summarized below.
Table 1: Physical Properties of Hexyl this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₂ | [1][6] |
| Molecular Weight | 200.32 g/mol | [1][6] |
| Melting Point | -55 °C | [2][7] |
| Boiling Point | 244 - 246 °C (at 760 mmHg) | [6][7][8] |
| Density | 0.858 - 0.863 g/mL (at 20-25 °C) | [1][8][9] |
| Refractive Index (n20/D) | 1.423 - 1.426 | [1][6][8] |
| Vapor Pressure | 0.028 - 0.03 mmHg (at 25 °C) | [1][8][10] |
| Flash Point | 99 - 99.4 °C (Closed Cup) | [1][8][9] |
| Water Solubility | Insoluble (3.517 mg/L) | [2][8] |
| Other Solubilities | Soluble in alcohol and propylene (B89431) glycol; miscible with oils.[1][5] | [1][5] |
| logP (o/w) | 4.71 - 4.86 | [1][8][11] |
Table 2: Chemical and Safety Profile
| Property | Value / Description | References |
| IUPAC Name | hexyl this compound | [12] |
| Synonyms | Hexyl caproate, Hexanoic acid hexyl ester | [6] |
| Stability | Stable under normal temperatures and pressures.[9][10] | [9][10] |
| Incompatibilities | Strong oxidizing agents, Strong bases.[10] | [10] |
| Reactivity | Undergoes hydrolysis in the presence of acid or base to form hexanoic acid and 1-hexanol (B41254).[1][13] | [1][13] |
| Genotoxicity | Not expected to be genotoxic.[1][14] | [1][14] |
| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA (No. 2572).[1] | [1] |
Synthesis and Metabolic Pathways
Hexyl this compound is synthesized by the condensation of hexanoic acid and 1-hexanol.[15] The primary metabolic pathway in biological systems is the reverse reaction: hydrolysis catalyzed by esterase enzymes.[1]
Experimental Protocols
Synthesis via Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[15][16]
Materials:
-
Hexanoic acid
-
1-hexanol
-
Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH))
-
Toluene (B28343) (or other suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine hexanoic acid and a molar excess of 1-hexanol (e.g., a 1:2 molar ratio).[15][17] Add toluene as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ or TsOH (typically 1-2 mol% relative to the carboxylic acid).[15]
-
Reflux: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium toward the ester product.[16][18] The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and continued until the starting material is consumed (usually 2-8 hours).[15]
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted hexanoic acid.[17][18]
-
Washing: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude hexyl this compound can be purified by vacuum distillation to yield the final product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Hexyl this compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 6378-65-0: Hexyl this compound | CymitQuimica [cymitquimica.com]
- 5. Hexyl this compound | 6378-65-0 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. hexyl this compound, 6378-65-0 [thegoodscentscompany.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hexyl this compound(6378-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Showing Compound Hexyl this compound (FDB011707) - FooDB [foodb.ca]
- 12. directpcw.com [directpcw.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Hexanoate: A Volatile Key in Plant Defense and Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoate, a C6 straight-chain saturated fatty acid, has emerged as a significant volatile organic compound (VOC) in the intricate chemical language of plants. Beyond its role as a metabolic intermediate, this compound functions as a potent signaling molecule, priming plant defenses against a broad spectrum of pathogens and herbivores. This technical guide provides a comprehensive overview of the biosynthesis, emission, and multifaceted functions of this compound in plants. It delves into the molecular mechanisms of this compound-induced defense signaling, outlines detailed experimental protocols for its quantification, and presents quantitative data on the emission of related C6 volatiles. This document is intended to be a valuable resource for researchers in plant science, chemical ecology, and for professionals in the pharmaceutical and agrochemical industries seeking to leverage plant-derived molecules for novel applications.
Introduction
Plants produce a vast arsenal (B13267) of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. These airborne chemical signals are crucial for attracting pollinators, repelling herbivores, and defending against microbial pathogens. Among these, the C6-family of "green leaf volatiles" (GLVs), which includes this compound and its derivatives, are rapidly released upon tissue damage and play a pivotal role in local and systemic defense responses. This compound, in particular, has garnered significant attention for its ability to act as a priming agent, enhancing the plant's defensive capacity upon subsequent stress encounters. This guide explores the current understanding of this compound as a plant VOC, from its synthesis to its signaling functions.
Biosynthesis of this compound
The de novo biosynthesis of this compound in plants is believed to originate from acetyl-CoA through a pathway analogous to the reverse of β-oxidation. While a complete, plant-specific pathway for this compound is not fully elucidated, studies on engineered microbial systems provide a strong model for the enzymatic steps involved.
The proposed pathway involves the sequential condensation of acetyl-CoA units, followed by reduction, dehydration, and another reduction step to elongate the fatty acid chain. The key enzymes likely involved in this process are:
-
β-ketothiolase (BktB): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
3-hydroxyacyl-CoA dehydrogenase (Hbd): Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
-
Crotonase (Crt): Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.
-
Trans-2-enoyl-CoA reductase (Ter): Reduces crotonyl-CoA to butyryl-CoA.
-
Acyl-CoA thioesterase: Cleaves the CoA moiety to release the free fatty acid.
This cycle can be repeated, with butyryl-CoA serving as the starting molecule for the next round of elongation to produce hexanoyl-CoA, which is then hydrolyzed to this compound.
Caption: Proposed de novo biosynthesis pathway of this compound from acetyl-CoA in plants.
This compound-Induced Signaling in Plant Defense
This compound acts as a priming stimulus, preparing the plant for a faster and stronger defense response upon pathogen or herbivore attack. This priming effect is mediated through a complex signaling network that involves the interplay of several key plant hormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Upon perception, this compound is likely converted to its active form, hexanoyl-CoA. This initiates a signaling cascade that involves:
-
MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are central to plant immune signaling. While the specific MAPKKKs, MKKs, and MPKs involved in this compound signaling are yet to be fully identified, it is plausible that this compound perception leads to the activation of a MAPK cascade.
-
WRKY Transcription Factor Activation: Activated MAPKs can then phosphorylate and activate WRKY transcription factors. WRKYs are a large family of plant-specific transcription factors that play a crucial role in regulating the expression of defense-related genes.
-
Crosstalk with JA and SA Pathways: this compound signaling interfaces with the JA and SA pathways. It has been shown to potentiate the accumulation of 12-oxo-phytodienoic acid (OPDA), a precursor of JA. Furthermore, this compound can counteract the effects of pathogen-derived effectors like coronatine, which normally suppresses the SA pathway. This leads to an enhanced expression of SA-responsive genes, such as PATHOGENESIS-RELATED 1 (PR1).
-
NPR1-Dependent and Independent Responses: NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a key regulator of the SA pathway. This compound-induced defense responses can be both NPR1-dependent and independent, highlighting the complexity of its signaling network.
The culmination of this signaling cascade is the upregulation of a suite of defense-related genes, leading to responses such as callose deposition at the site of infection and the production of antimicrobial compounds.
Caption: this compound-induced defense signaling pathway in plants.
Quantitative Data on C6 Volatile Emissions
Direct quantitative data on the emission of free this compound from plants under biotic and abiotic stress is limited in the current literature. However, numerous studies have quantified the emission of related C6 green leaf volatiles (GLVs), which are derived from the same lipoxygenase (LOX) pathway and often released in response to similar stresses. The following table summarizes representative data on the emission of C6 GLVs from tomato plants under spider mite infestation. It is important to note that these values provide an indirect indication of the activation of the C6 volatile pathway and that this compound emission rates may vary.
| Plant Species | Stress Condition | Volatile Compound | Emission Rate (ng g⁻¹ FW h⁻¹) | Reference |
| Solanum lycopersicum | Spider mite (Tetranychus urticae) infestation (4 days) | (Z)-3-Hexenal | ~150 | |
| Solanum lycopersicum | Spider mite (Tetranychus urticae) infestation (4 days) | (E)-2-Hexenal | ~50 | |
| Solanum lycopersicum | Spider mite (Tetranychus urticae) infestation (4 days) | (Z)-3-Hexen-1-ol | ~200 | |
| Solanum lycopersicum | Spider mite (Tetranychus urticae) infestation (4 days) | 1-Hexanol | ~25 |
Note: The emission rates are approximated from graphical data presented in the cited literature and are intended for comparative purposes. Actual emission rates can vary significantly depending on the plant cultivar, age, environmental conditions, and the severity of the stress.
Experimental Protocols
Quantification of Free Hexanoic Acid in Plant Tissues by GC-MS
This protocol outlines a detailed method for the extraction, derivatization, and quantification of free hexanoic acid from plant leaf tissue using gas chromatography-mass spectrometry (GC-MS).
5.1.1. Materials and Reagents
-
Liquid nitrogen
-
Mortar and pestle
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Internal Standard (IS): Heptanoic acid
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC vials (2 mL) with inserts
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
**5.1.2.
An In-depth Technical Guide to Hexanoate Esters in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexanoate Esters in Flavor Chemistry
This compound esters, also known as caproate esters, are a class of volatile organic compounds that play a pivotal role in the flavor and aroma profiles of a wide variety of foods and beverages.[1][2] Formed from the esterification of hexanoic acid with an alcohol, these compounds are largely responsible for the characteristic fruity and floral notes found in many natural products. Their pleasant and diverse aromatic properties have led to their widespread use as flavoring agents in the food, beverage, and fragrance industries.[1][2]
This technical guide provides a comprehensive overview of the core principles of this compound esters in flavor chemistry, with a focus on their sensory properties, natural occurrence, synthesis, and the mechanisms of their perception. The information is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of these important flavor compounds.
Quantitative Data on Common this compound Esters
The sensory impact of a this compound ester is determined by its chemical structure, concentration, and the matrix in which it is present. The following tables summarize key quantitative data for several common this compound esters, providing a basis for comparison and application in flavor formulation.
| Ester | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Odor Detection Threshold in Water (ppb) | Taste Profile | Taste Threshold in Water (ppm) |
| Methyl this compound | C₇H₁₄O₂ | 130.18 | Fruity, sweet, pineapple, ether-like, fresh.[3] | 0.087[4] | Sweet, ether, fresh.[3] | Not widely reported |
| Ethyl this compound | C₈H₁₆O₂ | 144.21 | Strong, fruity, pineapple, banana, sweet, aniseed, red fruits.[5] | 1[6] | Fruity, waxy, with a tropical nuance.[7] | 0.0023[8] |
| Butyl this compound | C₁₀H₂₀O₂ | 172.26 | Fruity, pineapple, green, waxy, berry.[9][10] | Not widely reported | Sweet, fruity, pineapple-like.[9] | Not widely reported |
| Hexyl this compound | C₁₂H₂₄O₂ | 200.32 | Fruity, green, sweet, waxy, with tropical and berry notes.[11] | Relatively high[1] | Sweet, fruity, and green with tropical notes.[11] | Not widely reported |
| Allyl this compound | C₉H₁₆O₂ | 156.22 | Sweet, fruity, pineapple.[2] | Not widely reported | Sweet, fresh, juicy, pineapple, fruity.[2] | Not widely reported |
| Ester | Natural Occurrence (Examples) | Typical Concentration Ranges | Key Applications |
| Methyl this compound | Pineapple, passion fruit, strawberries, cheese, wine.[3][12] | 5.98% of total VOCs in 'Xiaobai' strawberry.[2] | Flavoring agent in food and beverages. |
| Ethyl this compound | Apples, apricots, bananas, strawberries, pineapple, wine, beer.[13] | 0.081 to 0.411 mg/L in beer.[14] | Flavoring in beverages, confectionery, and baked goods.[7] |
| Butyl this compound | Apples, peaches.[9] | Not widely reported | Flavoring agent in food products.[9] |
| Hexyl this compound | Passion fruit, apples, strawberries, wine.[15] | Not widely reported | Food flavoring agent.[11] |
| Allyl this compound | Pineapple.[2] | Not widely reported | Pineapple flavors, peach and apricot essences.[2] |
Experimental Protocols
Synthesis of this compound Esters
This protocol describes the synthesis of ethyl this compound from hexanoic acid and ethanol (B145695) using an acid catalyst.
Materials:
-
Hexanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine hexanoic acid and an excess of absolute ethanol (e.g., a 3:1 molar ratio of ethanol to hexanoic acid).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[16] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Add diethyl ether to the separatory funnel to extract the ester. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and finally with brine.[16]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude ethyl this compound can be further purified by distillation.[17]
This protocol details the enzymatic synthesis of hexyl this compound using a commercially available immobilized lipase (B570770), offering a greener alternative to chemical synthesis.
Materials:
-
Hexanoic acid
-
1-Hexanol
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)
-
Anhydrous n-hexane (or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup: In a screw-capped flask, combine equimolar amounts of hexanoic acid and 1-hexanol. For a solvent-based reaction, add anhydrous n-hexane. For a solvent-free system, proceed with the neat substrates.
-
Catalyst and Water Removal: Add the immobilized lipase (typically 5-10% by weight of the substrates). If operating in a solvent, activated molecular sieves can be added to remove the water produced during the reaction, thus shifting the equilibrium towards the product.
-
Incubation: Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the temperature between 40-60°C with constant agitation (e.g., 200 rpm) for 4 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of reactants to hexyl this compound.
-
Catalyst Recovery: Once the desired conversion is achieved, the immobilized enzyme can be recovered by simple filtration. The recovered lipase can be washed with a solvent, dried, and reused.
-
Purification: The solvent (if used) can be removed under reduced pressure. The resulting hexyl this compound is often of high purity, but can be further purified by vacuum distillation if required.
Sensory and Instrumental Analysis
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.
Protocol Outline:
-
Panelist Selection and Training: A panel of 8-12 individuals is screened for their sensory acuity and descriptive abilities.[11] Panelists undergo extensive training to develop a consensus vocabulary to describe the aroma and flavor attributes of the this compound esters being tested. Reference standards are used to anchor the sensory terms.
-
Sample Preparation: The this compound esters are diluted to various concentrations in a neutral base (e.g., water, sugar solution, or an unscented oil) that is relevant to their intended application.
-
Evaluation: Panelists independently evaluate the samples in a controlled environment. They rate the intensity of each sensory attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The data from the individual panelists are collected and analyzed statistically. Analysis of variance (ANOVA) is often used to determine significant differences in the sensory attributes between samples. The results are often visualized using a spider web plot.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.[18]
Protocol Outline:
-
Sample Preparation: Volatile compounds from a sample (e.g., fruit puree, beverage) are extracted using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.[18]
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column.
-
Olfactometry and Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor perceived.
-
Data Analysis: The data from the chemical detector and the olfactometry analysis are combined. The retention times of the odor events are matched with the retention times of the compounds identified by the detector. This allows for the identification of the specific compounds responsible for the perceived aromas. The odor activity value (OAV) can be calculated by dividing the concentration of a compound by its odor detection threshold to estimate its contribution to the overall aroma.[1]
Mandatory Visualizations
Chemical Structure and Synthesis
Caption: General chemical structure of a this compound ester and a simplified diagram of the Fischer esterification reaction.
Experimental Workflow and Biological Pathway
Caption: A typical workflow for the biocatalytic synthesis of a this compound ester and a simplified diagram of the olfactory signaling pathway.
Mechanism of Flavor Perception
The perception of this compound esters begins when these volatile molecules travel through the nasal cavity and bind to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.[19] These ORs are G-protein coupled receptors (GPCRs), and the binding of a this compound ester induces a conformational change in the receptor.[19]
This activation of the OR triggers a signaling cascade. The associated G-protein, specifically the Gαolf subunit, is activated and in turn activates adenylyl cyclase.[19] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential, which is transmitted to the olfactory bulb in the brain. The brain then processes these signals, resulting in the perception of a specific fruity or floral aroma. While many ORs are broadly tuned, some, like OR1A1, are known to respond to a variety of flavor compounds, including esters.[20][21][22]
Conclusion
This compound esters are integral to the flavor and aroma of numerous food products. A thorough understanding of their quantitative sensory properties, natural distribution, and synthesis methods is crucial for flavor chemists, researchers, and professionals in related fields. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of this compound esters in creating and optimizing flavor profiles. Furthermore, a comprehension of the underlying mechanisms of olfactory perception allows for a more targeted and nuanced approach to flavor design and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Methyl this compound (FDB013896) - FooDB [foodb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Esters [leffingwell.com]
- 7. Natural Ethyl this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 8. researchgate.net [researchgate.net]
- 9. Butyl this compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound Butyl this compound (FDB019923) - FooDB [foodb.ca]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beer Aroma Compounds: Key Odorants, Off-Flavour Compounds and Improvement Proposals [mdpi.com]
- 15. Hexyl this compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Functional Group Position on Spatial Representations of Aliphatic Odorants in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Broadly Tuned Odorant Receptor OR1A1 is Highly Selective for 3-Methyl-2,4-nonanedione, a Key Food Odorant in Aged Wines, Tea, and Other Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoate Biosynthesis in Yeast and Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoate, a six-carbon medium-chain fatty acid, is a valuable platform chemical with applications in the production of biofuels, flavorings, antimicrobials, and pharmaceuticals. Microbial biosynthesis of this compound offers a sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of the core metabolic pathways for this compound production in two key microbial chassis: the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. We detail the enzymatic steps of the native fatty acid synthesis (FAS) and the engineered reverse β-oxidation (rBOX) pathways, summarize quantitative production data, provide detailed experimental protocols for this compound quantification, and present signaling pathway diagrams for a comprehensive understanding of the regulatory networks governing its biosynthesis.
Core Biosynthetic Pathways
This compound can be produced in microorganisms through two primary pathways: the modification of the native fatty acid synthesis (FAS) pathway and the implementation of a heterologous reverse β-oxidation (rBOX) pathway.
Fatty Acid Synthesis (FAS) Pathway
The FAS pathway is the natural route for producing long-chain fatty acids for cellular functions. In both yeast and bacteria, this pathway can be engineered to favor the production of medium-chain fatty acids like this compound.
-
In Saccharomyces cerevisiae , the type I FAS is a large multi-enzyme complex encoded by the FAS1 and FAS2 genes.[1][2] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). The FAS complex then iteratively condenses malonyl-CoA with a growing acyl chain. To enhance this compound production, the chain-length specificity of the FAS can be altered through protein engineering, or specialized thioesterases can be introduced to prematurely cleave the C6-acyl-ACP intermediate, releasing hexanoic acid.[1][2]
-
In Escherichia coli , the type II FAS consists of discrete, monofunctional enzymes. The pathway is initiated by the condensation of acetyl-CoA and malonyl-ACP. Similar to yeast, engineering strategies focus on the introduction of medium-chain specific thioesterases to intercept the C6-acyl-ACP intermediate and hydrolyze it to free this compound.
Reverse β-Oxidation (rBOX) Pathway
The β-oxidation cycle is the catabolic pathway for fatty acid degradation. By reversing the enzymatic steps of this pathway, a synthetic route for carbon chain elongation can be established.[3] This pathway is particularly attractive as it is ATP-independent for the core cycle, making it a more energy-efficient route for this compound production.[3]
The rBOX pathway is a four-step cycle that elongates an acyl-CoA molecule by two carbons with each turn.[3] The cycle starts with a thiolase-catalyzed condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by a reduction, a dehydration, and a second reduction to yield butyryl-CoA. A second turn of the cycle, using butyryl-CoA as the primer and another acetyl-CoA, produces hexanoyl-CoA, which can then be hydrolyzed to this compound.[3]
Quantitative Data on this compound Production
Metabolic engineering efforts have led to significant improvements in this compound titers in both yeast and bacteria. The following tables summarize reported production data from various studies.
| Host Organism | Pathway | Key Genetic Modifications | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | rBOX | Overexpression of heterologous rBOX enzymes (bktB, paaH1, crt, ter) | 120 | [1] |
| Kluyveromyces marxianus | rBOX | Integration of AtoB, BktB, Crt, Hbd, Ter | 154 | [4] |
| Escherichia coli | rBOX | Optimized rBOX pathway | 3060 | [5] |
| Saccharomyces cerevisiae | rBOX | Optimized rBOX with increased butyryl-CoA | 75 | [1] |
Table 1: Summary of this compound Production in Engineered Yeast and Bacteria.
Signaling and Regulatory Pathways
The biosynthesis of this compound is tightly regulated at the transcriptional level. Understanding these regulatory networks is crucial for optimizing production strains.
Regulation of Fatty Acid Metabolism in Escherichia coli
In E. coli, the transcription factor FadR is a key regulator of fatty acid metabolism. FadR acts as a repressor of the fad genes (fatty acid degradation) and an activator of the fab genes (fatty acid biosynthesis).[4][6][7] The presence of long-chain acyl-CoAs antagonizes FadR, leading to the derepression of fad genes and the cessation of fab gene activation.[1][6]
Regulation of Fatty Acid Metabolism in Saccharomyces cerevisiae
In S. cerevisiae, the regulation is more complex and involves multiple transcription factors. The Pip2p-Oaf1p complex is a key activator of genes involved in peroxisomal β-oxidation, induced by the presence of oleic acid.[8] The expression of genes for unsaturated fatty acid biosynthesis, such as OLE1, is regulated by the membrane-bound transcription factors Mga2p and Spt23p .[9]
Experimental Protocols
Quantification of this compound from Microbial Culture using Gas Chromatography (GC-FID)
This protocol describes the extraction and quantification of this compound from a microbial fermentation broth.
Materials:
-
Microbial culture broth
-
Internal standard (e.g., heptanoic acid or 2-ethylbutyric acid)[10]
-
50% HCl or 5% phosphoric acid[10]
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable column (e.g., DB-FFAP)
Procedure:
-
Sample Preparation:
-
Take a 1 mL aliquot of the culture broth and centrifuge to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add a known concentration of the internal standard to the supernatant.[10]
-
Acidify the sample to a pH < 3.0 with HCl or phosphoric acid to protonate the fatty acids.[10]
-
-
Extraction:
-
Add 1 mL of dichloromethane to the acidified supernatant.
-
Vortex vigorously for 2 minutes to extract the this compound into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the lower organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC Analysis:
-
Injector Settings:
-
Temperature: 250 °C
-
Injection volume: 1 µL
-
Split ratio: 20:1 (can be optimized)[10]
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Detector (FID) Settings:
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations with the same concentration of the internal standard as in the samples.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Heterologous Expression of the rBOX Pathway in E. coli
This protocol provides a general workflow for expressing the genes of the reverse β-oxidation pathway in E. coli.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression plasmids containing the genes for the rBOX pathway enzymes (e.g., thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-enoyl-CoA reductase) under the control of an inducible promoter (e.g., T7).
-
Thioesterase expression plasmid.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Transformation:
-
Transform the E. coli expression host with the plasmids carrying the rBOX pathway genes and the thioesterase gene.
-
Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37 °C.
-
-
Expression:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37 °C.
-
Inoculate a larger volume of production medium with the starter culture.
-
Grow the culture at 37 °C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 25-30 °C) for 16-24 hours to allow for protein expression and this compound production.
-
-
Analysis:
-
Monitor cell growth (OD600) and this compound production over time.
-
Quantify this compound concentration in the culture supernatant using the GC-FID protocol described above.
-
Conclusion
The microbial production of this compound is a rapidly advancing field with significant potential for industrial applications. Both engineered FAS and heterologous rBOX pathways have proven to be effective strategies for producing this valuable chemical. Further optimization of these pathways, guided by a deep understanding of the underlying regulatory networks and aided by robust analytical methods, will continue to drive improvements in titer, rate, and yield. This technical guide provides a foundational understanding of the core principles and methodologies for researchers and developers working to harness the power of microorganisms for sustainable chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10633676B2 - Reverse beta oxidation pathway - Google Patents [patents.google.com]
- 6. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of transcription of genes required for fatty acid transport and unsaturated fatty acid biosynthesis in Escherichia coli by FadR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 9. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Methodological & Application
Synthesis of Hexanoate Esters: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of hexanoate esters, valuable intermediates and final products in the fields of flavor, fragrance, pharmaceuticals, and materials science. The primary focus is on the robust and widely applicable Fischer-Speier esterification method for the preparation of methyl this compound and ethyl this compound. Additionally, an enzymatic approach is presented as a milder and more sustainable alternative.
Introduction
This compound esters are organic compounds characterized by a six-carbon chain (hexanoyl group) attached to an ester functional group. They are known for their fruity aromas and are found in various natural sources like fruits and fermented beverages.[1] In the pharmaceutical industry, the this compound moiety is often used to create prodrugs, improving the lipophilicity and bioavailability of parent drug molecules. This application note details reliable laboratory-scale synthesis protocols, providing clear, step-by-step instructions and comparative data to aid researchers in selecting the most suitable method for their specific application.
Synthesis Methods Overview
Two primary methods for this compound ester synthesis are detailed below:
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification of a carboxylic acid with an alcohol. This method is cost-effective and generally provides good yields.[2]
-
Enzymatic Synthesis: A biocatalytic approach using lipases, which offers high selectivity and operates under mild reaction conditions, minimizing side reactions and being more environmentally friendly.[3]
Comparative Data of Synthesis Methods
The following table summarizes key quantitative data for the synthesis of ethyl this compound using different catalytic methods to facilitate comparison.
| Parameter | Fischer-Speier Esterification (H₂SO₄ catalyst) | Enzymatic Synthesis (Immobilized Lipase) |
| Typical Yield | ~67% (can be driven higher with excess reagent)[4] | Up to 96%[5] |
| Reaction Temperature | 60–110 °C (Reflux)[2] | 45–55 °C[5] |
| Reaction Time | 1–10 hours[2] | 24-96 hours[5] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid[2] | Immobilized Lipase (B570770) (e.g., from Rhizomucor miehei)[3] |
| Key Advantages | Cost-effective, well-established, relatively fast.[6] | High selectivity, mild conditions, environmentally friendly.[3] |
| Key Disadvantages | Harsh acidic conditions can lead to side reactions and equipment corrosion, difficult work-up.[6] | Longer reaction times, higher cost of enzyme.[5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Fischer-Speier Esterification
This protocol describes the synthesis of methyl this compound from hexanoic acid and methanol (B129727) using sulfuric acid as a catalyst.
Materials:
-
Hexanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine hexanoic acid and an excess of methanol. For every 1 mole of hexanoic acid, use 3-5 moles of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 2-4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and unreacted hexanoic acid. Effervescence (CO₂ evolution) will occur. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Allow the layers to separate. The upper organic layer contains the methyl this compound. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The solvent (excess methanol) and the final product can be purified by distillation.[8] Methyl this compound has a boiling point of approximately 151°C.[9]
Protocol 2: Synthesis of Ethyl this compound via Fischer-Speier Esterification
This protocol details the synthesis of ethyl this compound from hexanoic acid and ethanol (B145695).
Materials:
-
Hexanoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 45 mmol of ethanol followed by 120 mmol of hexanoic acid.[10] Using the carboxylic acid in excess helps to drive the equilibrium towards the product.[10]
-
Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise under a fume hood.[10]
-
Reflux: Assemble a reflux apparatus, ensuring a drying tube containing a drying agent like calcium sulfate is placed on top of the condenser to prevent atmospheric moisture from entering the reaction.[10]
-
Heat the mixture to a gentle reflux and maintain for at least 60 minutes.[10]
-
Work-up and Extraction: Once the reaction is complete and has cooled, transfer the mixture to a separatory funnel.
-
Add 15 mL of ice-cold water, shake carefully with venting, allow the layers to separate, and discard the aqueous layer.[10]
-
Wash the organic layer with 5 mL of 5% aqueous sodium bicarbonate solution to remove unreacted acid.[10] Discard the aqueous layer.
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant the dried ester and purify by fractional distillation.[10] Collect the fraction that boils at the literature value for ethyl this compound (approximately 166-168°C).[11]
Protocol 3: Enzymatic Synthesis of Ethyl this compound
This protocol describes a greener synthesis of ethyl this compound using an immobilized lipase.
Materials:
-
Hexanoic acid
-
Ethanol
-
Immobilized Rhizomucor miehei lipase (RML)
-
n-hexane (solvent)
-
Shaking incubator or orbital shaker
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
Reaction Mixture: In a screw-capped flask, prepare a solution of hexanoic acid and ethanol in n-hexane. A 0.5 M concentration of each substrate (equimolar ratio) is a good starting point.[5]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10 g/L.[5]
-
Incubation: Place the flask in a shaking incubator set to 50°C and agitate for 24-96 hours.[5] The optimal temperature range is 45-55°C.[5]
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Product Isolation: The solvent (n-hexane) can be removed under reduced pressure using a rotary evaporator to yield the crude ethyl this compound.
-
Purification: Further purification can be achieved by vacuum distillation if necessary.
Visualized Workflows and Pathways
Fischer-Speier Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer-Speier esterification mechanism.
Caption: Mechanism of Fischer-Speier Esterification.
General Experimental Workflow for this compound Synthesis
This diagram outlines the general laboratory workflow from starting materials to the purified this compound ester.
Caption: General workflow for this compound ester synthesis.
Enzymatic Synthesis Logical Pathway
This diagram shows the logical steps involved in the enzymatic synthesis of this compound esters.
Caption: Logical pathway for enzymatic this compound synthesis.
References
- 1. Methyl this compound | 106-70-7 [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science [docbrown.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Methyl this compound for synthesis 106-70-7 [sigmaaldrich.com]
- 10. csub.edu [csub.edu]
- 11. Ethyl this compound | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Hexanoate Esters in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexanoate esters, such as methyl this compound and ethyl this compound, are volatile organic compounds found in various biological matrices. They are products of fatty acid metabolism and can serve as important biomarkers for monitoring metabolic pathways, diagnosing diseases, and understanding physiological processes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of these esters due to its high sensitivity and selectivity.[3][4] This document provides detailed protocols and application notes for the analysis of this compound esters in common biological samples.
Experimental Protocols
The analysis of this compound esters, which are often grouped with other short-chain fatty acids (SCFAs) and their derivatives, requires meticulous sample preparation to isolate the analytes from complex biological matrices and ensure they are suitable for GC-MS analysis.[3][5] The choice of protocol depends on the specific ester and the biological matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood (Plasma/Serum) Samples
This protocol is adapted for the extraction of fatty acid esters from blood products.
Materials:
-
Blood plasma or serum sample
-
Internal Standard (IS) solution (e.g., ethyl heptadecanoate or deuterated this compound standards)[3][6]
-
1M Hydrochloric Acid (HCl)[7]
-
Hexane (B92381):methyl-tert-butyl ether (MTBE) mixture (1:1, v/v)[7]
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Sample Preparation: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample to correct for analyte loss during preparation and analysis.[3]
-
Acidification: Add 50 µL of 1M HCl to the sample to acidify it. Vortex for 10 seconds.[7]
-
Extraction: Add 600 µL of the hexane:MTBE (1:1) solvent mixture. Vortex vigorously for 2 minutes to ensure thorough mixing.[7]
-
Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[7]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane and transfer to a GC vial for analysis.[7]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Urine Samples
HS-SPME is a solvent-free technique ideal for extracting volatile compounds like esters from urine.[8][9]
Materials:
-
Urine sample
-
Sodium chloride (NaCl) (optional, to enhance volatility)
-
10 mL headspace vials with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]
-
Heater/stirrer block
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place 1 mL of urine into a 10 mL headspace vial.
-
Acidification: Add 0.2 mL of 2.5 M H₂SO₄ to the vial. This acidification step is crucial for the optimal detection of volatile organic compounds.[8][10]
-
Incubation: Seal the vial and place it in a heater block. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow analytes to partition into the headspace.
-
Extraction: Insert the SPME fiber into the vial's headspace (without touching the liquid) and expose it for a defined period (e.g., 30-60 minutes) to adsorb the volatile esters.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the GC column for separation and subsequent MS detection.
Protocol 3: Derivatization-Based Analysis for Fecal Samples
Fecal samples are complex and often require derivatization to convert non-volatile hexanoic acid into a volatile ester (e.g., methyl this compound) for GC-MS analysis.[3][5]
Materials:
-
Fecal sample
-
Internal Standard solution (e.g., deuterated SCFAs)[5]
-
Condensing agent: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)[11]
-
n-octyl amine[11]
-
High-speed shaker/homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize a known weight of the fecal sample in a suitable solvent.
-
Deproteinization: Add 250 µL of methanol to 50 µL of the sample homogenate, shake vigorously, and centrifuge to precipitate proteins.[11]
-
Supernatant Collection: Collect 180 µL of the supernatant.
-
Derivatization: Add 20 µL of a methanol solution containing 100 mmol/L of both DMT-MM and n-octyl amine. This reaction converts carboxylic acids (like hexanoic acid) into their corresponding octylamide derivatives, which are amenable to GC-MS analysis.[11]
-
Reaction: Let the mixture stand at room temperature for at least 9 hours to ensure the derivatization reaction is complete.[11]
-
Analysis: The derivatized sample is then ready for direct injection into the GC-MS system.
Data Presentation: GC-MS Parameters and Quantitative Data
Accurate quantification requires a properly configured GC-MS system and a validated method. Below are typical parameters and performance data.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Reference |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or SH-WAX (60 m x 0.25 mm, 0.5 µm) | [12][13] |
| Injection Mode | Split (e.g., 5:1 or 30:1) or Splitless for trace analysis | [11][13] |
| Injector Temp. | 240 - 250 °C | [11][13] |
| Carrier Gas | Helium at a constant linear velocity (e.g., 34.0 cm/s) | [13] |
| Oven Program | Initial 80°C (2 min), ramp 40°C/min to 200°C, ramp 25°C/min to 240°C (2 min) | [13] |
| MS Ion Source Temp. | 200 - 230 °C | [11][13] |
| MS Interface Temp. | 240 - 280 °C | [11][13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |
| Acquisition Mode | Scan Mode (for identification) or Selected Ion Monitoring (SIM) for quantification | [5][14] |
Table 2: Example Quantitative Performance for this compound Esters
This table summarizes typical limits of detection (LOD) and quantification (LOQ) reported in literature, which are crucial for assessing method sensitivity.
| Analyte | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Reference |
| Ethyl this compound | Distilled Spirits | Direct Injection GC-MS | 29 | - | [15] |
| Various Volatiles | Blood | Headspace GC-MS | 100 - 200 | 500 - 1000 | [16] |
| Hexanoic Acid | Plasma, Feces | Derivatization GC-MS | - | - | [5]* |
| FAEEs | Whole Blood | LLE GC-MS | 5 - 50 ng/mL | 15 - 200 ng/mL | [6] |
*Note: The study in reference[5] demonstrated accurate quantification in various matrices but did not specify LOD/LOQ values in this format. The range for FAEEs (Fatty Acid Ethyl Esters) includes longer-chain esters but provides a relevant benchmark.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound esters from biological samples.
Metabolic Pathway Context
This compound esters are formed from hexanoic acid, a six-carbon fatty acid. Hexanoic acid itself is a key intermediate in fatty acid metabolism, particularly the β-oxidation pathway where fatty acids are broken down to produce energy.[17]
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl this compound (HMDB0040209) [hmdb.ca]
- 2. Methyl this compound | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: Quantification of Hexanoate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoate, a six-carbon short-chain fatty acid (SCFA), is increasingly recognized for its role in cellular metabolism, signaling, and as a potential modulator of disease states. Accurate quantification of this compound in cell culture media is crucial for understanding its metabolic fate, its impact on cellular physiology, and for the development of novel therapeutics. This application note provides detailed protocols for the quantification of this compound in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often requiring derivatization to increase the volatility of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available technique, suitable for relatively high concentrations of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often be performed without derivatization.[1][2]
Experimental Protocols
Sample Preparation from Cell Culture Supernatant
A critical first step for accurate quantification is the proper collection and preparation of the cell culture supernatant.
Materials:
-
Cell culture plates
-
Pipettes and sterile, nuclease-free tips
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Grow cells to the desired confluence or for the specified experimental duration.
-
To collect the supernatant, aspirate the cell culture medium from the well, avoiding the disturbance of the cell monolayer.
-
Transfer the collected medium to a microcentrifuge tube.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.[3]
-
Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.
-
The supernatant is now ready for the specific extraction and analysis protocol (GC-MS, HPLC, or LC-MS/MS). For long-term storage, samples should be kept at -80°C.
Quantification of this compound by GC-MS
This protocol involves a derivatization step to convert this compound into a more volatile form suitable for GC-MS analysis. Silylation is a common derivatization technique for this purpose.[4][5]
Materials:
-
Cell culture supernatant (prepared as described above)
-
Internal Standard (IS) solution (e.g., Heptanoic acid in an appropriate solvent)
-
Acidifying agent (e.g., Hydrochloric acid)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[4]
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Protocol:
-
Extraction:
-
To 500 µL of cell culture supernatant, add 50 µL of the internal standard solution.
-
Acidify the sample to a pH of approximately 2-3 by adding a small volume of concentrated hydrochloric acid.
-
Add 1 mL of extraction solvent (e.g., diethyl ether), vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step with another 1 mL of the extraction solvent and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound-TMS and the internal standard.
-
-
Data Analysis: Quantify the this compound concentration by creating a calibration curve using standards of known concentrations prepared in the same matrix and processed through the same extraction and derivatization procedure.
Quantification of this compound by HPLC-UV
This method is suitable for the analysis of underivatized this compound.
Materials:
-
Cell culture supernatant (prepared as described above)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acidified water and acetonitrile)[6]
-
This compound standards
Protocol:
-
Sample Preparation:
-
Thaw the frozen supernatant samples, if necessary, and centrifuge at 14,000 rpm for 20 minutes at 4°C.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject 10-20 µL of the prepared sample into the HPLC system.
-
HPLC Conditions (Example): [6]
-
-
Data Analysis:
-
Create a calibration curve by injecting this compound standards of known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Quantification of this compound in Cell Culture Media using GC-MS
| Sample ID | Treatment | This compound Concentration (µM) | Standard Deviation |
| Control 1 | Vehicle | 15.2 | 1.8 |
| Control 2 | Vehicle | 14.8 | 2.1 |
| Treated 1 | Compound X | 45.7 | 3.5 |
| Treated 2 | Compound Y | 25.1 | 2.9 |
Table 2: Quantification of this compound in Cell Culture Media using HPLC-UV
| Sample ID | Time Point | This compound Concentration (µM) | Standard Deviation |
| Baseline | 0 hr | 5.1 | 0.7 |
| Sample A | 24 hr | 78.4 | 6.2 |
| Sample B | 48 hr | 152.3 | 12.5 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for quantifying this compound in cell culture media involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
This compound and the Akt-mTOR Signaling Pathway
This compound has been shown to influence key cellular signaling pathways, including the Akt-mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8]
Caption: this compound's influence on the Akt-mTOR signaling pathway.[8]
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of ethyl hexanoate, a key flavor and fragrance compound. The synthesis is achieved through the lipase-catalyzed esterification of hexanoic acid and ethanol (B145695) or the transesterification of an ethyl ester with hexanoic acid. This protocol emphasizes efficiency, sustainability, and high product yield, making it a valuable alternative to traditional chemical synthesis.
Introduction
Ethyl this compound is a short-chain fatty acid ester widely used in the food, beverage, and pharmaceutical industries for its characteristic fruity aroma, often described as pineapple-like.[1] Enzymatic synthesis of this ester offers several advantages over chemical methods, including milder reaction conditions, higher specificity, reduced by-product formation, and enhanced environmental friendliness. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the enzymes of choice for this biotransformation due to their ability to catalyze esterification and transesterification reactions in non-aqueous media.[2] This protocol will detail the use of immobilized lipases for robust and reusable catalytic systems.
Reaction Principles
The enzymatic synthesis of ethyl this compound can proceed via two main routes:
-
Direct Esterification: The reaction between hexanoic acid and ethanol to form ethyl this compound and water.
-
Transesterification (Acidolysis): The reaction between an ethyl ester (e.g., ethyl caprate) and hexanoic acid, where the acyl group of the ester is exchanged.[3] This method can be advantageous as it avoids the production of water, which can lead to the reverse reaction of hydrolysis.[3]
The reaction kinetics for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism , where the enzyme first binds with one substrate to form an acyl-enzyme intermediate, releases a product, and then binds with the second substrate to form the final product and regenerate the free enzyme.[1][2] This mechanism can be subject to substrate inhibition, particularly by the alcohol or acid at high concentrations.[1][4]
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of ethyl this compound. Two primary protocols are presented: one in a solvent-based system and another in a solvent-free system.
Materials and Reagents
-
Enzymes: Immobilized lipase (B570770) from Rhizomucor miehei (RML) or Candida antarctica lipase B (e.g., Novozym® 435).[1][3]
-
Substrates:
-
Hexanoic acid (≥99%)
-
Ethanol (anhydrous, ≥99.5%)
-
Ethyl caprate (for transesterification, ≥98%)
-
-
Solvent (for solvent-based synthesis): n-hexane (anhydrous, ≥99%).[3]
-
Internal Standard (for GC analysis): Ethyl stearate (B1226849) or ethyl butyrate.[3]
-
Other Reagents: Molecular sieves (3Å, for water removal), sodium hydroxide, phenolphthalein (B1677637) indicator.[1]
Protocol 1: Synthesis in a Solvent-Based System (n-hexane)
This protocol is based on the transesterification reaction using immobilized Rhizomucor miehei lipase.[3]
-
Reaction Setup:
-
Incubation:
-
Sampling and Analysis:
-
Withdraw samples at regular intervals to monitor the reaction progress.
-
Prepare the sample for gas chromatography (GC) analysis. Dilute 0.1 mL of the reaction mixture with 2 mL of n-hexane containing a known concentration of an internal standard (e.g., ethyl stearate).[3]
-
Analyze the sample using GC to determine the concentration of ethyl this compound.
-
Protocol 2: Synthesis in a Solvent-Free System
This protocol utilizes direct esterification in a solvent-free environment, which is often preferred for being more environmentally friendly.[1]
-
Reaction Setup:
-
Incubation:
-
Sampling and Analysis:
-
Withdraw samples at the end of the reaction.
-
Prepare the sample for GC analysis by diluting it in a suitable solvent (e.g., n-hexane) with an internal standard.
-
Quantify the product formation using GC.
-
Analytical Method: Gas Chromatography (GC)
The formation of ethyl this compound is monitored and quantified using gas chromatography.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[3]
-
Column: A suitable capillary column, such as a DB-WAX column (30 m x 0.2 mm i.d., 0.25 µm film thickness) or a FFAP column (3 m x 3.175 mm i.d.).[3]
-
Operating Conditions (Example): [3]
-
Carrier Gas: Nitrogen or Helium at a flow rate of 2-30 mL/min.
-
Injector Temperature: 200-220°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 35-65°C, hold for 1-5 minutes.
-
Ramp: Increase to 200-220°C at a rate of 10°C/min.
-
Final hold: Maintain at 200-220°C for 10-30 minutes.
-
-
-
Quantification: The concentration of ethyl this compound is determined by comparing its peak area to that of the internal standard with a pre-established calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic synthesis of ethyl this compound under different conditions.
Table 1: Comparison of Different Lipases for Ethyl this compound Synthesis by Transesterification. [3]
| Lipase Source | Relative Conversion (%) |
| Rhizomucor miehei (RML) | 100 |
| Candida cylindracea (CCL) | Low |
| Porcine Pancreatic Lipase (PPL) | Low |
| Aspergillus niger (AN) | Low |
| Penicillium roqueforti (PR) | Low |
Note: RML showed the highest specificity for this reaction.[3]
Table 2: Optimal Conditions for Ethyl this compound Synthesis.
| Parameter | Solvent-Based (Transesterification)[3] | Solvent-Free (Esterification)[1] | Microemulsion System[5] |
| Enzyme | Immobilized R. miehei | Novozym 435 | Lipase |
| Substrate Ratio | 1:1 (Ethyl caprate:Hexanoic acid) | 1:3.39 (Hexanoic acid:Ethanol) | Not Specified |
| Enzyme Conc. | 10 g/L | 2.35% (w/w) | Not Specified |
| Temperature | 50°C | 48.83°C | 40°C |
| Reaction Time | 96 h | 120 min | 4 h |
| Agitation | 150 rpm | 250 rpm | Not Specified |
| Max. Conversion | 96% | 90.99% (predicted) | 98.5% |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for enzymatic synthesis of ethyl this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Application Notes and Protocols for Stable Isotope Labeling of Hexanoate in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as ¹³C or ²H, into a biological system, researchers can trace the metabolic fate of the substrate and its downstream metabolites. This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics.[1][2][3][4] Hexanoate, a six-carbon fatty acid, plays a role in various metabolic processes, and tracing its metabolism can provide insights into fatty acid oxidation, synthesis, and energy metabolism.[5][6]
These application notes provide a detailed protocol for conducting stable isotope tracing experiments using ¹³C-labeled this compound in cell culture, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
The overall workflow for a stable isotope labeling experiment with this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Figure 1: Experimental workflow for ¹³C-hexanoate metabolic tracing.
Detailed Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
[U-¹³C₆]-Hexanoate (or other specifically labeled this compound)
-
Fatty acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-hexanoate conjugated to BSA. This is necessary to increase its solubility and facilitate cellular uptake.
-
Add the ¹³C-hexanoate-BSA conjugate to the cell culture medium to a final desired concentration (e.g., 100 µM).
-
-
Labeling:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-hexanoate labeling medium to the cells.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the label into downstream metabolites.[7]
-
Metabolic Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is crucial for obtaining an accurate snapshot of the metabolic state.
Materials:
-
Ice-cold PBS
-
Cold 80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching:
-
To stop metabolic activity, quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.[6]
-
Add a sufficient volume of cold 80% methanol to cover the cell monolayer.
-
-
Cell Harvesting:
-
Place the culture plate on ice.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the polar and lipid metabolites, and transfer it to a new pre-chilled tube.[1]
-
Sample Preparation for GC-MS Analysis
For GC-MS analysis, fatty acids need to be derivatized to increase their volatility. A common method is methylation to form fatty acid methyl esters (FAMEs).
Materials:
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
BF₃-methanol solution (14% w/v) or other derivatization agents like pentafluorobenzyl bromide (PFBBr).[5][8]
-
Saturated NaCl solution
Procedure:
-
Lipid Extraction (if not already performed):
-
To the metabolite extract, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.[5]
-
Vortex vigorously and centrifuge to separate the phases.
-
The lower organic phase contains the lipids.
-
-
Drying: Evaporate the solvent from the lipid-containing phase under a gentle stream of nitrogen gas.
-
Derivatization to FAMEs:
GC-MS Analysis
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS or similar capillary column
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 180°C for 5 min
-
Ramp: 2°C/min to 220°C, hold for 5 min
-
Ramp: 80°C/min to 300°C, hold for 5 min[10]
-
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-350 amu[10]
Data Analysis
The primary output of the GC-MS analysis will be chromatograms and mass spectra for the detected fatty acids.
-
Peak Identification: Identify the peaks corresponding to different fatty acid methyl esters based on their retention times and mass spectra, comparing them to known standards and libraries.
-
Mass Isotopologue Distribution (MID) Analysis:
-
For each identified fatty acid, determine the distribution of mass isotopologues (M+0, M+1, M+2, etc.). M+0 represents the unlabeled fatty acid, while M+n represents the fatty acid with 'n' ¹³C atoms incorporated from the ¹³C-hexanoate tracer.
-
Correct the raw MID data for the natural abundance of ¹³C.
-
-
Calculation of Isotopic Enrichment:
-
Calculate the fractional contribution (FC) of the tracer to the product pool.
-
Calculate the Atom Percent Excess (APE) to quantify the enrichment.[9]
-
-
Metabolic Flux Analysis (MFA): For more advanced analysis, the MID data can be used in computational models to estimate the relative or absolute fluxes through metabolic pathways.
Data Presentation
Quantitative data from stable isotope tracing experiments are typically presented as the mass isotopologue distribution (MID) for key metabolites. The following table provides an illustrative example of expected results from a ¹³C-hexanoate tracing experiment.
| Metabolite | Time (hours) | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) | Fractional Contribution (%) |
| This compound | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 10.5 | 0.8 | 1.2 | 87.5 | 89.5 | |
| 24 | 5.2 | 0.5 | 0.8 | 93.5 | 94.8 | |
| Palmitate | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 95.3 | 2.1 | 1.5 | 1.1 | 4.7 | |
| 24 | 80.1 | 8.5 | 6.3 | 5.1 | 19.9 | |
| Stearate | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 98.2 | 1.0 | 0.5 | 0.3 | 1.8 | |
| 24 | 88.9 | 5.4 | 3.2 | 2.5 | 11.1 |
This table presents illustrative data. Actual results will vary depending on the cell type, experimental conditions, and the specific labeled this compound tracer used.
Metabolic Pathway of this compound
This compound can be metabolized through several pathways, primarily β-oxidation for energy production or used as a precursor for the synthesis of longer-chain fatty acids.
Figure 2: Simplified metabolic pathway of this compound.
Conclusion
Stable isotope labeling of this compound is a valuable tool for investigating fatty acid metabolism. The protocols outlined in these application notes provide a framework for conducting these experiments and analyzing the resulting data. By tracing the incorporation of ¹³C from this compound into downstream metabolites, researchers can gain a deeper understanding of the metabolic pathways involved in health and disease, which can be instrumental in the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for Ethyl this compound (HMDB0040209) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Hexanoic Acid for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, the analysis of polar compounds such as hexanoic acid presents a challenge due to their low volatility and tendency to interact with the GC column stationary phase, leading to poor peak shape and inaccurate results.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the polar carboxyl group of hexanoic acid into a less polar, more volatile, and thermally stable derivative, making it amenable to GC analysis.[3][4] This application note provides detailed protocols for the two most common derivatization methods for hexanoic acid: silylation and esterification.
Derivatization Strategies
The choice of derivatization method depends on the specific analytical requirements, including the sample matrix, required sensitivity, and the presence of other functional groups in the sample.[4]
1. Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[3][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Silylation is a rapid and effective method that produces derivatives that are generally more volatile than their parent compounds. The by-products of the reaction are also volatile and typically do not interfere with the analysis.[3] For sterically hindered compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reagent.[3]
2. Esterification: This method converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[1][2] A widely used reagent for this purpose is Boron Trifluoride in Methanol (BF3-Methanol).[1] This method is particularly useful for the analysis of fatty acids and offers the advantage of creating stable derivatives.[2][5] The reaction is driven to completion by the removal of water, a by-product of the reaction.[6]
Experimental Workflow and Chemical Transformation
The general workflow for the derivatization of hexanoic acid involves sample preparation, the derivatization reaction itself, and subsequent GC analysis. The specific chemical transformation depends on the chosen method.
References
Application Note: Solid-Phase Extraction of Hexanoate from Fecal Samples
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using B… [ouci.dntb.gov.ua]
- 6. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hexanoate in Human Plasma using a Derivatization-Based LC-MS/MS Method
References
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The initiation and effects of plasma contact activation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Fermentation of Hexanoate as a Carbon Source
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of utilizing hexanoate as a carbon source for microbial fermentation. This document covers key microorganisms, metabolic pathways, experimental protocols, and quantitative data to guide research and development in areas such as biofuel production, specialty chemical synthesis, and drug development.
Introduction to this compound Metabolism in Microbes
This compound, a six-carbon fatty acid, can be utilized by a variety of microorganisms as a carbon and energy source. Its metabolism is also central to the microbial production of medium-chain fatty acids, which are valuable precursors for fuels and chemicals. Understanding the metabolic pathways and regulatory networks involved in this compound utilization and production is crucial for engineering microbial cell factories for specific applications.
Key microbial genera capable of metabolizing or producing this compound include:
-
Clostridium : Species like Clostridium kluyveri are well-known for their ability to produce this compound through the reverse β-oxidation pathway, utilizing ethanol (B145695) and acetate (B1210297) as substrates.
-
Megasphaera : Megasphaera elsdenii and Megasphaera hexanoica are proficient producers of this compound and other medium-chain fatty acids from various carbon sources, including lactate (B86563) and sugars.[1][2][3]
-
Saccharomyces : Engineered strains of the yeast Saccharomyces cerevisiae have been developed to produce this compound by leveraging modified fatty acid synthesis (FAS) pathways or heterologous reverse β-oxidation (rBOX) pathways.
-
Pseudomonas : Species such as Pseudomonas putida can efficiently degrade this compound and other aromatic compounds, making them relevant for bioremediation and as hosts for the production of other valuable compounds from this compound.
Metabolic Pathways
This compound Production via Reverse β-Oxidation (rBOX) Pathway
The reverse β-oxidation (rBOX) pathway is a key metabolic route for the chain elongation of short-chain fatty acids to produce medium-chain fatty acids like this compound. This pathway is essentially the reverse of the fatty acid degradation (β-oxidation) pathway.
Key Enzymatic Steps:
-
Thiolase: Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
3-hydroxyacyl-CoA dehydrogenase: Reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
-
Enoyl-CoA hydratase (Crotonase): Dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA.
-
Enoyl-CoA reductase: Reduction of crotonyl-CoA to butyryl-CoA.
-
Thiolase (again): Butyryl-CoA is further elongated by condensation with another acetyl-CoA to initiate the second cycle, ultimately leading to hexanoyl-CoA.
-
Acyl-CoA transferase/thioesterase: Hexanoyl-CoA is converted to this compound.
Caption: Reverse β-Oxidation Pathway for this compound Production.
This compound Degradation in Pseudomonas putida
Pseudomonas putida utilizes the β-oxidation pathway to degrade this compound for use as a carbon and energy source. The degradation of aromatic compounds that can be precursors or co-metabolites of this compound is often regulated by global regulatory systems.
Key Regulatory Elements:
-
Crc global regulator: Involved in catabolite repression, ensuring the preferential utilization of favored carbon sources. It can inhibit the expression of genes for the degradation of less-preferred compounds like benzoate, a potential precursor in some metabolic schemes.[4]
-
Transcriptional Regulators (e.g., BenR): Specific transcriptional regulators control the expression of the operons responsible for the degradation of aromatic compounds.[4]
Caption: Regulation of Benzoate Degradation in P. putida.
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on microbial this compound production.
Table 1: this compound Production by Bacterial Species
| Microorganism | Carbon Source(s) | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference(s) |
| Megasphaera elsdenii | Sucrose | 28.42 | 0.50 | 0.20 | |
| Megasphaera elsdenii | Glucose | 57.2 (total acids) | 0.47 | 0.26 | [5] |
| Megasphaera hexanoica | Lactate, Acetate, Butyrate | 8.9 | N/A | N/A | [1] |
| Clostridium kluyveri | Ethanol, Acetate | 8.42 | N/A | N/A | |
| Clostridium sp. BS-1 | Galactitol | 32 | N/A | N/A | |
| Co-culture of Clostridium sp. BS-1 and Clostridium sp. BS-7 | D-galactitol | 2.75 | N/A | N/A | [6] |
Table 2: this compound Production by Engineered Saccharomyces cerevisiae
| Engineering Strategy | Carbon Source | Titer (mg/L) | Yield | Productivity | Reference(s) |
| rBOX and FAB pathways | Glucose | 120 | N/A | N/A | [7] |
| Modified FAS | Glucose | 464 (total S/MCFAs) | N/A | N/A | |
| rBOX pathway | Glucose | up to 15 (Olivetolic Acid) | N/A | N/A | [7] |
| Heterologous pathway | Galactose | 154 | N/A | N/A |
Experimental Protocols
Protocol for Anaerobic Cultivation of Clostridium kluyveri
This protocol is adapted for the growth of Clostridium kluyveri for this compound production.
Materials:
-
DSMZ Medium 52 (or similar)
-
Ethanol (electron donor)
-
Sodium acetate (electron acceptor)
-
Anaerobic gas mixture (e.g., 80% N₂, 20% CO₂)
-
Hungate tubes or anaerobic bioreactor
-
L-Cysteine-HCl as a reducing agent
Procedure:
-
Medium Preparation: Prepare the DSMZ 52 medium according to the supplier's instructions. The medium typically contains yeast extract, peptone, salts, and a reducing agent.
-
Substrate Addition: Add ethanol and sodium acetate to the desired concentrations. A common starting point is an ethanol-to-acetate ratio of greater than or equal to 7:3.
-
Anaerobiosis: Dispense the medium into Hungate tubes or a bioreactor and make the medium anaerobic by flushing with the N₂/CO₂ gas mixture for at least 30 minutes.
-
Sterilization: Autoclave the medium.
-
Inoculation: Inoculate with an active culture of C. kluyveri (e.g., 5-10% v/v) under anaerobic conditions.
-
Incubation: Incubate at 37°C without shaking.
-
Monitoring: Monitor growth by measuring optical density (OD₆₀₀) and this compound production by taking samples periodically for GC-FID analysis.
Caption: Workflow for C. kluyveri Anaerobic Cultivation.
Protocol for this compound Extraction from Fermentation Broth
This protocol describes a liquid-liquid extraction method for recovering this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvent (e.g., 10% (v/v) alamine 336 in oleyl alcohol, or ethyl acetate)[8]
-
Centrifuge
-
Separatory funnel
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to below the pKa of hexanoic acid (around 4.88) to ensure it is in its protonated, more nonpolar form.
-
Solvent Addition: Mix the acidified supernatant with the organic solvent in a separatory funnel at a defined ratio (e.g., 1:1 v/v).
-
Extraction: Shake the funnel vigorously for several minutes to allow for the transfer of this compound into the organic phase.
-
Phase Separation: Allow the phases to separate. The organic phase containing the extracted this compound will typically be the upper layer.
-
Collection: Carefully collect the organic phase.
-
Analysis: The extracted this compound can then be quantified using GC-FID.
Protocol for GC-FID Analysis of this compound
This protocol outlines the gas chromatography-flame ionization detection (GC-FID) method for quantifying this compound.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., a wax column for free fatty acids)
-
This compound standards of known concentrations
-
Internal standard (e.g., heptanoic acid)
-
Extracted sample in an organic solvent
Procedure:
-
Instrument Setup:
-
Injector Temperature: ~250°C
-
Detector Temperature: ~280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure separation of all components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Calibration Curve: Prepare a series of this compound standards of known concentrations in the same solvent as the samples. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add a known amount of internal standard to the extracted sample.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Conclusion
The use of this compound as a carbon source in microbial fermentation presents significant opportunities for the sustainable production of valuable chemicals and biofuels. By understanding the underlying metabolic pathways and employing robust experimental protocols, researchers can optimize fermentation conditions and engineer microbial strains for enhanced performance. The data and methods presented in these application notes serve as a valuable resource for advancing research and development in this promising field.
References
- 1. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 2. Frontiers | The potential of caproate (this compound) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum [frontiersin.org]
- 3. Megasphaera hexanoica sp. nov., a medium-chain carboxylic acid-producing bacterium isolated from a cow rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Target for the Pseudomonas putida Crc Global Regulator in the Benzoate Degradation Pathway Is the BenR Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. DOT Language | Graphviz [graphviz.org]
Application Note & Protocol: Preparation of Hexanoate Standards for Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of hexanoate standards to generate robust and accurate calibration curves for quantitative analysis. The protocols detailed herein are applicable to various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID). Adherence to these procedures is critical for ensuring the accuracy, precision, and linearity of quantitative assays essential in research and drug development.
Introduction
Hexanoates are esters of hexanoic acid that are of significant interest in various fields, including flavor and fragrance, environmental analysis, and pharmaceutical sciences, due to their distinct aromatic properties and potential as biomarkers. Accurate quantification of hexanoates is paramount for quality control, metabolic studies, and formulation development. The foundation of reliable quantification lies in the generation of a precise calibration curve from a series of accurately prepared standards. This application note outlines the necessary steps, from stock solution preparation to the creation of working standards, and provides best practices to minimize potential errors.[1]
Principle of Calibration Curves
A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the concentration of an analyte and the response of an analytical instrument. By analyzing a series of standards with known concentrations, a linear relationship, typically expressed by the equation y = mx + c, can be established.[2] The concentration of the analyte in an unknown sample is then determined by interpolating its instrument response on this curve. The quality of the calibration curve, often assessed by the coefficient of determination (R²), directly impacts the accuracy of the quantitative results.[3][4] For most applications, an R² value of ≥ 0.995 is considered acceptable.[4]
Experimental Protocols
Materials and Reagents
-
This compound standard (e.g., Methyl this compound, Ethyl this compound) of high purity (≥98%)
-
High-purity solvent (e.g., Methanol, Dichloromethane, n-Hexane), HPLC or analytical grade
-
Class A volumetric flasks
-
Calibrated pipettes and tips
-
Analytical balance
-
Vortex mixer
Preparation of a Primary Stock Solution
The primary stock solution is a concentrated solution from which all subsequent standards are prepared. Accurate preparation of this solution is critical, as any errors will propagate through the entire set of calibration standards.[5][6]
Protocol:
-
Accurately weigh approximately 100 mg of the pure this compound standard using an analytical balance.
-
Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.
-
Add a portion of the selected solvent (e.g., dichloromethane) to the flask and swirl gently to dissolve the standard.[7]
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution in µg/mL.
Table 1: Example Stock Solution Preparation
| Parameter | Value |
| Analyte | Methyl this compound |
| Weighed Mass | 100.5 mg |
| Volumetric Flask Volume | 100 mL |
| Calculated Concentration | 1005 µg/mL |
Preparation of Calibration Curve Standards via Serial Dilution
Serial dilution is a systematic method for preparing a series of standards with decreasing concentrations from a stock solution.[8][9][10] It is recommended to prepare at least five concentration levels to ensure the linearity of the calibration curve.[9][11]
Protocol:
-
Label a series of volumetric flasks for each calibration standard.
-
Prepare an intermediate stock solution if the desired concentration range of the final standards is very low to allow for more accurate dilutions.[1]
-
To prepare the highest concentration standard, transfer a calculated volume from the primary stock solution into the first volumetric flask and dilute to the mark with the solvent.
-
To prepare the subsequent standards, transfer a specific volume from the preceding, more concentrated standard into the next volumetric flask and dilute to the mark.
-
Mix each standard thoroughly by inverting the flask multiple times.
Table 2: Example Serial Dilution Scheme for Calibration Standards
| Standard Level | Starting Solution | Volume of Starting Solution (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | Primary Stock (1005 µg/mL) | 10.0 | 100 | 100.5 |
| 2 | Standard 1 | 5.0 | 10 | 50.25 |
| 3 | Standard 2 | 5.0 | 10 | 25.13 |
| 4 | Standard 3 | 5.0 | 10 | 12.56 |
| 5 | Standard 4 | 5.0 | 10 | 6.28 |
| 6 (Blank) | - | 0 | - | 0 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the preparation of this compound standards.
Caption: Preparation of the primary this compound stock solution.
Caption: Serial dilution workflow for calibration standards.
Storage and Stability of Standards
To maintain their integrity, this compound standards should be stored in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration or freezing at -20°C or -80°C is recommended, depending on the solvent and the stability of the specific this compound.[12] It is advisable to prepare fresh working standards regularly and to monitor the stock solutions for any signs of degradation or solvent evaporation.
Conclusion
The accuracy of this compound quantification is fundamentally dependent on the quality of the calibration standards. By following the detailed protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can confidently prepare reliable standards, leading to the generation of accurate and reproducible calibration curves. This ensures the integrity of the resulting analytical data, which is crucial for informed decision-making in research and development.
References
- 1. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uknml.com [uknml.com]
- 6. Dilutions for accurate calibration curve - best practices? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. How To: Build a Standard Curve Using Serial Dilutions [telescience.seedinglabs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. More Than You Ever Wanted to Know About Calibrations, Part 6 – Linearity and Calibration Spacing [restek.com]
- 12. medchemexpress.com [medchemexpress.com]
Cell-based Assays for Studying Hexanoate Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to investigate the multifaceted effects of hexanoate. This document is designed to guide researchers in characterizing the biological activities of this compound, a short-chain fatty acid with known roles as a G protein-coupled receptor 40 (GPR40) agonist and a histone deacetylase (HDAC) inhibitor. The provided protocols cover the assessment of cell viability, apoptosis, cell cycle progression, and specific target engagement.
Introduction
This compound (caproate), a six-carbon saturated fatty acid, has garnered significant interest in biomedical research due to its diverse biological functions. It is a natural ligand for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor primarily expressed in pancreatic β-cells that modulates insulin (B600854) secretion.[1] Additionally, this compound and other short-chain fatty acids are recognized as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation of gene expression.[2] Dysregulation of both GPR40 signaling and HDAC activity has been implicated in various diseases, including metabolic disorders and cancer, making this compound a compound of interest for therapeutic development.
These application notes offer a starting point for researchers to explore the cellular consequences of this compound treatment, providing standardized methods to ensure reproducibility and comparability of data.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives in various cell-based assays.
Table 1: this compound Activity on GPR40
| Cell Line | Assay | Parameter | Value | Reference(s) |
| CHO cells | Calcium Mobilization | EC50 | General increase in potency with increasing chain length from C6:0 upwards | [3] |
Note: The potency of fatty acids on GPR40 is often reported to increase with carbon chain length, with longer-chain fatty acids generally showing higher affinity. Specific EC50 values for this compound can be cell-type dependent and require empirical determination.
Table 2: this compound as a Histone Deacetylase (HDAC) Inhibitor
| Enzyme | Assay | Parameter | Value | Reference(s) |
| HDAC8 | Fluor de Lys HDAC8 assay | Ki | 2.35 ± 0.341 mM | [4] |
Table 3: Cytotoxic and Apoptotic Effects of Hexanedione Derivatives
| Cell Line | Compound | Assay | Parameter | Value | Reference(s) |
| SH-SY5Y | 2,3-hexanedione | MTT | IC50 | Not specified, but showed apoptosis over 1-1.6 mM | [5] |
| SH-SY5Y | 3,4-hexanedione | MTT | IC50 | Not specified, but showed apoptosis over 1-1.6 mM | [5] |
| SH-SY5Y | 2,5-hexanedione | Flow Cytometry | Apoptosis | Increased throughout 0-30 mM range | [5] |
Note: While these data are for hexanedione derivatives, they provide a reference for the potential cytotoxic concentrations of related C6 compounds.
Experimental Protocols & Visualizations
This section provides detailed protocols for key cell-based assays to study the effects of this compound, accompanied by workflow and signaling pathway diagrams generated using Graphviz.
Application Note 1: Assessment of GPR40 Activation using a Calcium Mobilization Assay
This protocol describes how to measure the activation of GPR40 by this compound by quantifying the transient increase in intracellular calcium levels.
Experimental Workflow
Caption: Workflow for the GPR40 Calcium Mobilization Assay.
Signaling Pathway
Caption: GPR40 signaling pathway leading to calcium mobilization.
Protocol: Calcium Mobilization Assay
Materials:
-
GPR40-expressing cells (e.g., CHO-K1 or HEK293T stable cell line)
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution
-
Positive control (e.g., a known GPR40 agonist like linoleic acid)
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating:
-
A day before the assay, seed the GPR40-expressing cells into the 96-well plates at a density that will form a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol, typically by diluting the fluorescent dye in assay buffer containing probenecid.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the this compound dilutions and controls to the wells.
-
Continue to record the fluorescence for a period sufficient to capture the peak response (typically 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
Application Note 2: Determining HDAC Inhibitory Activity
This protocol outlines a method to measure the inhibitory effect of this compound on total HDAC activity in cell lysates.
Experimental Workflow
Caption: Workflow for the HDAC Activity Inhibition Assay.
Signaling Pathway
Caption: Mechanism of HDAC inhibition by this compound.
Protocol: HDAC Activity Assay (Colorimetric)
Materials:
-
Cells of interest
-
This compound stock solution
-
Positive control HDAC inhibitor (e.g., Trichostatin A)
-
Cell lysis buffer
-
HDAC Activity Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound and a positive control inhibitor for a specified time.
-
Harvest the cells and prepare nuclear or whole-cell extracts according to the assay kit's instructions.
-
Determine the protein concentration of the lysates.
-
-
HDAC Assay:
-
Follow the manufacturer's protocol for the HDAC activity assay kit. This typically involves:
-
Adding a defined amount of cell lysate to wells of a microplate containing an acetylated substrate.
-
Incubating to allow for deacetylation to occur.
-
Adding a developer solution that generates a colorimetric or fluorescent signal from the deacetylated substrate.
-
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The signal is inversely proportional to HDAC activity.
-
Calculate the percentage of HDAC inhibition for each this compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Application Note 3: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to evaluate the effect of this compound on cell viability and proliferation.
Experimental Workflow
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: MTT Assay
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Cell Treatment:
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6][7]
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Application Note 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Experimental Workflow
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Protocol: Annexin V/PI Staining
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer immediately.
-
Use appropriate controls (unstained, single-stained) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Application Note 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Cells of interest
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these standardized assays, researchers can elucidate the mechanisms of action of this compound, identify its potential therapeutic applications, and contribute to a deeper understanding of its role in cellular physiology and pathology. The provided diagrams offer a visual guide to the experimental workflows and the underlying signaling pathways, facilitating a comprehensive approach to studying this versatile short-chain fatty acid.
References
- 1. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the apoptotic and cytotoxic effects of hexanedione derivatives on human non-neuronal lines and the neuroblastoma line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Cell-cycle arrest in Jurkat leukaemic cells: a possible role for docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Measuring Hexanoate Uptake in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoate, a six-carbon short-chain fatty acid (SCFA), plays a significant role in cellular metabolism, signaling, and as a potential therapeutic agent. Understanding the dynamics of its uptake by cells is crucial for research in areas such as metabolic diseases, cancer biology, and drug development. This document provides detailed protocols for measuring this compound uptake in vitro using two common methods: a fluorescence-based assay and a mass spectrometry-based assay.
Signaling Pathways in Fatty Acid Uptake:
The uptake of fatty acids is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved include Fatty Acid Transport Proteins (FATPs) and CD36.[1][2][3][4] Once inside the cell, fatty acids are typically activated to their acyl-CoA derivatives and then enter various metabolic pathways.
Caption: Generalized signaling pathway for fatty acid uptake.
Experimental Protocols
Two primary methods for quantifying this compound uptake are detailed below. The choice of method will depend on the available equipment, desired sensitivity, and throughput.
Method 1: Fluorescence-Based this compound Uptake Assay
This method utilizes a fluorescently labeled fatty acid analog to quantify uptake. BODIPY-labeled fatty acids are commonly used due to their strong fluorescence and photostability.[5][] While a direct BODIPY-hexanoate might be less common, the principle can be adapted using a commercially available fluorescent fatty acid analog, often a long-chain one, with the understanding that transport mechanisms might differ slightly. Alternatively, competitive binding assays can be designed.
Experimental Workflow:
Caption: Workflow for the fluorescence-based this compound uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells (e.g., HepG2, 3T3-L1, or other relevant cell lines) in a 96-well black, clear-bottom plate at a density of 2 x 104 to 8 x 104 cells per well.[7]
-
Incubate overnight in complete growth medium at 37°C and 5% CO₂.
-
-
Cell Starvation:
-
Aspirate the growth medium and wash the cells once with pre-warmed serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 2-4 hours at 37°C.
-
-
Assay Initiation:
-
Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY FL C12) in serum-free medium. The final concentration should be determined empirically but is often in the low micromolar range.
-
For inhibitor studies, pre-incubate cells with inhibitors or vehicle for 30-60 minutes before adding the fluorescent analog.
-
Aspirate the starvation medium and add 100 µL of the fluorescent analog working solution to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
To stop the uptake, aspirate the probe solution and wash the cells three times with 200 µL of ice-cold Phosphate Buffered Saline (PBS).
-
-
Quantification:
-
Data Normalization:
-
To account for variations in cell number, perform a cell viability/number assay in parallel wells (e.g., using Hoechst stain or a commercial viability assay).[5]
-
Normalize the fluorescence readings to the cell number.
-
Data Presentation:
| Treatment Group | Time (min) | Raw Fluorescence (RFU) | Normalized Fluorescence (RFU/cell) |
| Control | 5 | Value | Value |
| Control | 15 | Value | Value |
| Control | 30 | Value | Value |
| Inhibitor X | 5 | Value | Value |
| Inhibitor X | 15 | Value | Value |
| Inhibitor X | 30 | Value | Value |
Method 2: Mass Spectrometry (LC-MS/MS)-Based this compound Uptake Assay
This method provides a direct and highly specific quantification of intracellular unlabeled this compound. It is particularly useful for validating results from fluorescence-based assays and for studies where a labeled analog is not suitable.
Experimental Workflow:
Caption: Workflow for the LC-MS/MS-based this compound uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
-
Uptake Experiment:
-
Wash cells with serum-free medium and then incubate with a known concentration of this compound in serum-free medium for the desired time.
-
To terminate uptake, rapidly aspirate the medium and wash the cells 2-3 times with a large volume of ice-cold PBS.
-
-
Metabolite Extraction:
-
After the final wash, add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).[9]
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection of this compound and the internal standard. This typically involves optimizing chromatographic separation and mass spectrometer parameters (e.g., MRM transitions).
-
-
Data Quantification:
-
Quantify the amount of intracellular this compound by comparing the peak area ratio of endogenous this compound to the labeled internal standard against a standard curve.
-
Normalize the amount of this compound to the total protein content or cell number from a parallel well.
-
Data Presentation:
| Condition | This compound Concentration (µM) | Incubation Time (min) | Intracellular this compound (nmol/mg protein) |
| Baseline | 0 | 15 | Value |
| Treatment | 100 | 5 | Value |
| Treatment | 100 | 15 | Value |
| Treatment | 500 | 15 | Value |
Considerations and Best Practices
-
Cell Lines: The choice of cell line is critical and should be relevant to the biological question. Common choices include 3T3-L1 adipocytes, HepG2 or HepaRG hepatocytes, and various cancer cell lines known to exhibit altered lipid metabolism.[7][12][13][14][15]
-
Controls: Always include appropriate controls, such as vehicle-only controls, and for inhibitor studies, a positive control inhibitor of fatty acid uptake if known.
-
Non-Specific Binding: For all methods, it's important to minimize non-specific binding of this compound or its analog to the plate and cell surface. Thorough washing with ice-cold PBS is crucial.
-
Toxicity: High concentrations of fatty acids can be toxic to cells. It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
-
Short-Chain vs. Long-Chain Fatty Acids: While the principles are similar, the transport of short-chain fatty acids like this compound may involve different transporters than long-chain fatty acids. Results obtained with long-chain fluorescent analogs should be interpreted with this in mind.
By following these detailed protocols, researchers can obtain reliable and reproducible data on this compound uptake, contributing to a better understanding of its role in cellular physiology and disease.
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 9. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Models and Omics Techniques for the Study of Nonalcoholic Fatty Liver Disease: Focusing on Stem Cell-Derived Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fischer Esterification of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various hexanoate esters from hexanoic acid via Fischer esterification. This classic organic reaction is a fundamental method for the formation of esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. The principles and procedures outlined herein are broadly applicable in research and development, particularly in the synthesis of flavor and fragrance compounds, as well as in the preparation of ester-containing pharmaceutical intermediates.
Introduction to Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. To achieve high yields of the desired ester, the reaction equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the more cost-effective alcohol, or by removing water as it is formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[3][4]
Commonly employed strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] The reaction is typically conducted under reflux conditions, with reaction times ranging from one to ten hours, at temperatures between 60–110 °C, depending on the specific alcohol and carboxylic acid used.[5]
Reaction Mechanism and Workflow
The mechanism of the Fischer esterification proceeds through several key steps:[3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The general workflow for a Fischer esterification experiment involves the setup of the reaction under reflux, followed by a workup procedure to isolate and purify the ester. The workup typically includes neutralization of the acid catalyst, extraction of the ester into an organic solvent, washing to remove impurities, drying of the organic phase, and finally, removal of the solvent to obtain the crude product, which may be further purified by distillation or chromatography.
Data Presentation: Reaction Parameters for this compound Ester Synthesis
The following table summarizes typical quantitative data for the Fischer esterification of hexanoic acid with various primary alcohols. Please note that yields and reaction times can vary depending on the specific reaction scale, efficiency of water removal, and purity of reagents.
| Ester Product | Alcohol | Catalyst (mol%) | Alcohol to Acid Molar Ratio | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) |
| Methyl this compound | Methanol | H₂SO₄ (5%) | 10:1 | 4 | Reflux (approx. 65°C) | >90 |
| Ethyl this compound | Ethanol (B145695) | H₂SO₄ (5%) | 10:1 | 2 | Reflux (approx. 78°C) | 95 |
| Propyl this compound | 1-Propanol | p-TsOH (5%) | 5:1 | 6 | Reflux (approx. 97°C) | ~85-90 |
| Butyl this compound | 1-Butanol | H₂SO₄ (5%) | 5:1 | 8 | Reflux (approx. 117°C) | ~80-85 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of ethyl this compound, which can be adapted for the synthesis of other this compound esters by substituting the appropriate alcohol and adjusting the reaction temperature.
Synthesis of Ethyl this compound
Materials:
-
Hexanoic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 11.6 g (0.1 mol) of hexanoic acid and 46.1 g (1 mol) of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours.[6]
-
Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Transfer the cooled residue to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Gently shake the funnel, venting frequently to release any pressure.
-
Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium bicarbonate solution and then 50 mL of saturated brine solution.[6]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to allow for complete drying.
-
Isolation of Product: Decant the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude ethyl this compound.
-
Purification (Optional): The crude ester can be further purified by fractional distillation to obtain a highly pure product.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Experimental Workflow for this compound Ester Synthesis
Caption: General experimental workflow for this compound ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Analysis of Hexanoate in Food Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of hexanoate and its esters (e.g., ethyl this compound, hexyl this compound) in various food matrices. Hexanoates are important volatile compounds that contribute significantly to the aroma and flavor profiles of many food products, including alcoholic beverages, dairy products, and fruits. Accurate quantification is essential for quality control, flavor profile analysis, and authenticity assessment.
Analytical Methods Overview
The primary analytical techniques for this compound analysis in food are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC) is the most common method due to the volatile nature of this compound esters. It is often coupled with Mass Spectrometry (MS) for definitive identification and a Flame Ionization Detector (FID) for quantification.[1][2] Headspace sampling techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), are frequently employed for sample preparation to extract and concentrate volatile hexanoates from the food matrix.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile this compound forms or when GC is not available. Due to the lack of a strong UV-absorbing chromophore in this compound, a Refractive Index Detector (RID) is often used.[6]
Data Presentation: Quantitative Method Performance
The following table summarizes the quantitative performance data for various analytical methods used to detect this compound in food products.
| Analytical Method | Food Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| HS-SPME-GC-MS | General | Hexyl this compound | - | - | - | >0.99 | [3] |
| Direct Injection GC-FID | Alcoholic Beverages | Ethyl this compound | sub-ppm range | - | Good | - | [1] |
| HPLC-RID | General | Hexyl this compound | - | - | - | >0.99 | [6] |
| HS-SPME-GCxGC/TOFMS | Chardonnay Wines | Ethyl this compound | 0.001 - 2.554 µg/L | 0.003 - 7.582 µg/L | 92.4 - 102.6 | - | [7] |
| UPLC-MS/MS | Soil, Cotton | Hexanoic acid 2-(diethylamino)ethyl ester | < 0.005 mg/kg | < 0.015 mg/kg | 76.3 - 100.0 | >0.997 | [8] |
| HS-GC/MS | Health Functional Foods | Hexane (B92381) | 0.16 mg/L | 0.47 mg/L | 96.39 - 119.86 | - | [9][10] |
| HS-SPME-GC-MS | Mayonnaise-type soy dressing | Hexanal (B45976) | 1.06 ng/g | 3.53 ng/g | 97.7 | - | [11] |
| SPME-GC/FID | Human Milk | Hexanal | 0.14 ppt | - | - | - | [12] |
Experimental Protocols
Protocol 1: Analysis of Volatile Hexanoates by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol is suitable for the analysis of volatile this compound esters in liquid and solid food matrices such as beverages, dairy products, and fruits.[3][5]
1. Sample Preparation (HS-SPME) [3]
-
Weigh 5 g (or 5 mL) of the homogenized food sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Place the vial in a heating block or water bath pre-heated to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C for analyte extraction.[5]
-
After extraction, immediately desorb the fiber in the GC injector.
2. GC-MS Analysis [3]
-
Gas Chromatograph: Agilent 6890 N or similar.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
3. Quantification
Prepare a calibration curve using standard solutions of the target this compound ester in a model matrix similar to the sample. An internal standard (e.g., a deuterated analog) can be used to improve accuracy and precision.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Protocol 2: Direct Injection Gas Chromatography-Flame Ionization Detection (GC-FID) for Alcoholic Beverages
This method is suitable for the simultaneous quantification of medium-chain fatty acids and ethyl this compound in alcoholic beverages like sake.[1]
1. Sample Preparation [1]
-
Semi-purify the chemical components (esters, alcohols, and MCFAs) from the alcoholic beverage sample. (Note: The original article suggests a proprietary semi-purification step. A general liquid-liquid extraction could be adapted here if the specific method is not available).
-
Prepare the sample for direct injection.
2. GC-FID Analysis [1]
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Injector: Direct injection port.
-
Column: A suitable capillary column for the analysis of fatty acid esters (e.g., a wax-type column).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An appropriate temperature program to separate ethyl this compound from other volatile compounds and medium-chain fatty acids.
-
Detector: FID, with temperature and gas flows optimized for sensitivity.
3. Quantification [1]
-
Create a calibration curve with standard solutions of ethyl this compound in a model ethanol (B145695) solution.
-
The ratio of ethyl this compound to medium-chain fatty acids can be used as a quality control index.
Caption: Direct injection GC-FID workflow for this compound analysis.
Protocol 3: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol is applicable for the analysis of non-volatile or less volatile this compound compounds.[6]
1. Sample and Standard Preparation [6]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of hexyl this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (B52724).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10 µg/mL to 500 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the food sample extract in the mobile phase. Filtration may be necessary to remove particulates.
2. HPLC-RID Analysis [6]
-
HPLC System: A standard HPLC system with a refractive index detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized for the specific analyte and column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID). The detector and column should be maintained at a constant temperature to ensure a stable baseline.
3. System Suitability [6]
-
Perform replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
Caption: HPLC-RID analysis workflow for this compound.
References
- 1. Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl this compound in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. researchgate.net [researchgate.net]
- 9. An analysis method for determining residual hexane in health functional food products using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis method for determining residual hexane in health functional food products using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing [redalyc.org]
- 12. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Hexanoate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoate, a six-carbon short-chain fatty acid (SCFA), has emerged as a molecule of significant interest in preclinical research. Primarily known for its role as an energy source and a signaling molecule, this compound is increasingly being investigated for its therapeutic potential in various physiological and pathological conditions. In vivo administration of this compound in animal models is a critical step in elucidating its mechanisms of action and evaluating its efficacy and safety. These application notes provide a comprehensive overview of the current knowledge on in vivo this compound administration, focusing on its effects on metabolic diseases. Detailed experimental protocols and a summary of quantitative data from key studies are presented to guide researchers in designing and executing their own in vivo experiments.
Applications in Animal Models
The primary application of in vivo this compound administration in animal models has been in the study of metabolic disorders, particularly obesity and type 2 diabetes. Research has shown that dietary supplementation with hexanoic acid can prevent high-fat diet-induced obesity and improve glucose metabolism.[1][2][3]
Key applications include:
-
Metabolic Disease Models: Investigating the effects of this compound on obesity, insulin (B600854) resistance, and glucose homeostasis in models such as high-fat diet-fed mice.[1][2][3][4]
-
Lipid Metabolism Studies: Assessing the impact of this compound on fat accumulation, plasma non-esterified fatty acid (NEFA) levels, and hepatic triglyceride content.[1][3]
-
Gastrointestinal Hormone Regulation: Studying the influence of this compound on the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose regulation and appetite control.[1][3]
While the role of other SCFAs in inflammation and neurological disorders is being explored, direct in vivo studies on the administration of pure this compound in these specific contexts are limited. However, given that SCFAs are known to activate G-protein-coupled receptors GPR41 and GPR43, which are expressed in immune and neuronal cells, future research may expand the application of this compound to models of inflammatory conditions like colitis and neurological disorders.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of dietary this compound supplementation in a high-fat diet (HFD)-induced obesity mouse model.
Table 1: Effects of this compound on Body Weight and Food Intake
| Parameter | ND Group | HFD Group | HFD + 5% Butyric Acid Group | HFD + 5% Hexanoic Acid Group |
| Initial Body Weight (g) | 22.5 ± 0.3 | 22.6 ± 0.3 | 22.5 ± 0.3 | 22.6 ± 0.3 |
| Final Body Weight (g) | 26.5 ± 0.5 | 34.5 ± 1.1 | 28.1 ± 0.8 | 28.5 ± 0.7 |
| Body Weight Gain (g) | 4.0 ± 0.3 | 11.9 ± 1.0 | 5.6 ± 0.7 | 5.9 ± 0.6 |
| Food Intake ( g/day/mouse ) | 3.1 ± 0.1 | 2.8 ± 0.1 | 2.9 ± 0.1 | 2.9 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 vs. HFD group. ND: Normal Diet; HFD: High-Fat Diet. Data extracted from "Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet".
Table 2: Effects of this compound on Plasma and Hepatic Parameters
| Parameter | ND Group | HFD Group | HFD + 5% Butyric Acid Group | HFD + 5% Hexanoic Acid Group |
| Plasma NEFA (mEq/L) | 0.65 ± 0.04 | 1.02 ± 0.07 | 0.75 ± 0.05 | 0.78 ± 0.06 |
| Hepatic Triglyceride (mg/g tissue) | 18.2 ± 1.5 | 45.6 ± 4.1 | 25.3 ± 2.9 | 28.1 ± 3.2 |
| Blood Glucose (mg/dL) | 155 ± 5 | 198 ± 8 | 185 ± 9 | 165 ± 7 |
| Plasma Insulin (ng/mL) | 0.45 ± 0.08 | 2.15 ± 0.35 | 0.85 ± 0.15 | 0.78 ± 0.12 |
| Plasma GLP-1 (pM) | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.2 ± 0.3 | 2.5 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 vs. HFD group. ND: Normal Diet; HFD: High-Fat Diet; NEFA: Non-Esterified Fatty Acids; GLP-1: Glucagon-Like Peptide-1. Data extracted from "Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet".
Signaling Pathways
This compound, like other SCFAs, exerts its effects by activating specific G-protein-coupled receptors, namely GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[1][2][5] Activation of these receptors triggers downstream signaling cascades that modulate various cellular processes.
GPR41/GPR43 Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting low yield in ethyl hexanoate synthesis.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yield, encountered during the synthesis of ethyl hexanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my ethyl this compound synthesis unexpectedly low?
Answer: Low yield in ethyl this compound synthesis, whether through Fischer esterification or enzymatic catalysis, can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction equilibrium, catalyst activity, reactant purity, and reaction conditions.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield in ethyl this compound synthesis.
Question 2: How can I shift the reaction equilibrium to favor the formation of ethyl this compound?
Answer: The esterification of hexanoic acid with ethanol (B145695) is a reversible reaction.[1][2][3] To maximize the yield of ethyl this compound, the equilibrium must be shifted towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, ethanol is used in large excess as it can also serve as the solvent.[1][2][3]
-
Removing water as it is formed: This is a highly effective method. Common techniques include:
-
Dean-Stark apparatus: For reactions in a non-polar solvent like toluene (B28343) or hexane, a Dean-Stark trap can be used to azeotropically remove water.[1]
-
Drying agents: Molecular sieves can be added to the reaction mixture to adsorb the water produced.[1]
-
Question 3: What are the optimal reaction conditions for ethyl this compound synthesis?
Answer: Optimal conditions depend on the chosen synthetic route (e.g., acid catalysis vs. enzymatic). Below is a summary of reported optimal conditions for different methods.
Table 1: Optimized Reaction Conditions for Ethyl this compound Synthesis
| Parameter | Acid Catalysis (Amberlyst-15) | Enzymatic Synthesis (Novozym 435) |
| Temperature | 55 °C | 48.83 - 50 °C[4][5] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | 1:3.39[4][5] |
| Catalyst Loading | 9% (w/w) | 2.35% (w/w)[4][5] |
| Reaction Time | 50 minutes | 120 minutes[4][5] |
| Agitation Speed | Not specified | 250 rpm[4][5] |
| Maximum Conversion/Yield | 84.2% | 90.99% (predicted)[4][5] |
Note: These values are starting points and may require further optimization for your specific setup.
Question 4: My enzymatic synthesis is showing low activity. What could be the cause?
Answer: Low activity in enzymatic synthesis can stem from several factors related to the enzyme itself and the reaction environment.
-
Enzyme Denaturation: Lipases are sensitive to high temperatures. Exceeding the optimal temperature range (typically 40-60°C for many lipases) can lead to irreversible denaturation and loss of activity.[6]
-
Substrate Inhibition: High concentrations of either the acid or the alcohol can inhibit the enzyme.[4][7] It has been noted that the polar nature of ethanol can strip the essential water layer from the enzyme, leading to inhibition.[7]
-
Incorrect Water Activity: While water is a byproduct to be removed, a minimal amount is crucial for maintaining the enzyme's catalytic conformation and activity.[6] Both excessively dry and overly aqueous conditions can negatively impact enzyme performance.
-
Immobilization Issues: If using an immobilized enzyme, high stirring speeds can cause mechanical stress and damage to the support, leading to enzyme leaching.[6]
Logical Relationship Diagram for Enzymatic Activity
Caption: Factors influencing enzyme activity in ethyl this compound synthesis.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes the synthesis of ethyl this compound from hexanoic acid and ethanol using concentrated sulfuric acid as a catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of hexanoic acid and 3 moles of absolute ethanol.[8]
-
Catalyst Addition: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.[9]
-
Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude ethyl this compound by distillation. Collect the fraction boiling at approximately 166-168°C.[10]
-
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)
This protocol outlines the synthesis of ethyl this compound using an immobilized lipase such as Novozym 435.
-
Reactant Preparation: In a temperature-controlled shaker flask, combine hexanoic acid and ethanol in a 1:3.39 molar ratio.[4][5]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of approximately 2.35% (w/w) of the total reactants.[4][5]
-
Reaction: Incubate the mixture at 50°C with agitation (e.g., 250 rpm) for 2 hours.[4][5]
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Product Purification: The product mixture can be purified by vacuum distillation to remove unreacted starting materials and yield pure ethyl this compound.
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of ethyl this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Optimization of enzymatic synthesis of ethyl this compound in a solvent free system using response surface methodology (RSM) (2018) | Sarita D. Gawas | 26 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. coachbenner.weebly.com [coachbenner.weebly.com]
- 9. youtube.com [youtube.com]
- 10. Ethyl this compound | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hexanoic Acid Production in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hexanoate production in yeast fermentation.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during yeast fermentation for this compound production, presented in a simple question-and-answer format.
Issue 1: Low or No this compound Titer
-
Q: My engineered yeast strain is not producing this compound, or the titer is significantly lower than expected. What are the potential causes and solutions?
A: Low this compound production can stem from several factors, from pathway inefficiency to precursor limitation.
-
Inefficient Biosynthesis Pathway: The heterologous genes for the reverse β-oxidation (rBOX) pathway may not be expressing well or the enzymes may have low activity.
-
Solution: Verify gene expression using RT-qPCR. Optimize codon usage of the heterologous genes for your specific yeast strain. Consider screening enzymes from different organisms to find those with higher activity. For instance, the β-ketothiolase (bktB) from Cupriavidus necator is commonly used to extend the carbon chain to C6.[1][2]
-
-
Insufficient Precursor Supply: The production of this compound is highly dependent on the intracellular pools of acetyl-CoA and the cofactor NADPH.[3][4]
-
Solution: Engineer upstream pathways to increase the supply of these precursors. Overexpressing native genes like ACC1 (acetyl-CoA carboxylase) or heterologous pathways like ATP-citrate lyase can boost cytosolic acetyl-CoA.[5][6][7] To increase NADPH availability, consider overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway.[3]
-
-
Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or aeration can stress the yeast and hinder production.
-
Issue 2: this compound Titer Decreases Over Time
-
Q: I observe initial production of this compound, but the concentration decreases towards the end of the fermentation. Why is this happening?
A: This is a common issue caused by product instability or degradation.
-
Product Re-assimilation: Hexanoic acid can be re-assimilated and degraded by the yeast, particularly when the primary carbon source is depleted.[8][9] The native β-oxidation pathway is a primary culprit.
-
Pathway Reversibility: Some enzymes in engineered pathways can operate in reverse. For example, AtoB (acetyl-CoA acetyltransferase) from E. coli can lead to an unstable pathway.
-
Issue 3: Poor Yeast Growth and Viability
-
Q: My engineered yeast strain exhibits poor growth, a long lag phase, or low viability during fermentation. What could be the cause?
A: This can be caused by the metabolic burden of the engineered pathway or the toxicity of the product itself.
-
Metabolic Burden: Overexpressing multiple heterologous genes can place a significant metabolic load on the cells, diverting resources from essential processes like growth.
-
Solution: Use promoters of varying strengths to balance pathway gene expression. Integrate the genes into the yeast genome instead of using high-copy plasmids to ensure more stable and moderate expression levels.
-
-
Product Toxicity: Medium-chain fatty acids, including hexanoic, octanoic, and decanoic acids, are toxic to yeast cells at high concentrations.[11][12][13][14] This toxicity increases at lower pH as the undissociated form of the acid, which can more easily disrupt cell membranes, becomes more prevalent.[12][14]
-
Solution: Maintain a stable pH above the pKa of hexanoic acid (~4.88) to keep it in the less toxic ionized form. Consider implementing in-situ product removal strategies, such as liquid-liquid extraction or adsorption, to keep the concentration in the fermentation broth below toxic levels.
-
-
Nutrient Limitation: The fermentation medium may lack essential nutrients required for both growth and robust pathway function. For example, the biosynthesis of Coenzyme A is critical.
-
Solution: Supplement the medium with precursors like pantothenate. Overexpression of pantothenate kinase can also help increase the intracellular pool of Coenzyme A.[1]
-
-
Issue 4: High Levels of Byproducts (e.g., Ethanol (B145695), Glycerol)
-
Q: My fermentation is producing high concentrations of ethanol and glycerol (B35011), which I believe is limiting the carbon flux towards this compound. How can I redirect metabolism?
A: High byproduct formation is a classic problem of competing metabolic pathways.
-
Carbon Flux Diverted to Fermentation Products: In standard yeast fermentation, a significant portion of the carbon from glucose is converted to ethanol.
-
Solution: Redirect carbon flux by deleting genes in competing pathways. Knocking out alcohol dehydrogenase genes (ADH1-5) and glycerol-3-phosphate dehydrogenase (GPD2) has been proven effective in reducing ethanol and glycerol formation, thereby increasing the availability of cytosolic acetyl-CoA for this compound synthesis.[1][10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the better pathway for this compound production: modifying the native Fatty Acid Synthase (FAS) or using the heterologous reverse β-oxidation (rBOX) pathway? A1: Both pathways are viable strategies for producing medium-chain fatty acids (MCFAs) like this compound.[1][2]
-
Modified FAS Pathway: This involves engineering the multidomain fatty acid synthase complex to favor the production and release of shorter C6 chains instead of the native C16/C18 fatty acids.[6] This can be complex due to the intricate nature of the FAS enzyme.
-
rBOX Pathway: This involves introducing a set of enzymes from various organisms to build hexanoyl-CoA from acetyl-CoA in a cyclical manner.[1] This pathway is often easier to implement and optimize through modular engineering and has successfully produced titers up to 120 mg/L in S. cerevisiae.[1] Combining both pathways in a single strain is also an advanced strategy being explored.[1]
Q2: What are the key genes to overexpress for the rBOX pathway? A2: A typical rBOX pathway for this compound production involves the overexpression of several genes. A common combination includes:
-
An acetyl-CoA acetyltransferase (e.g., AtoB from E. coli) or a β-ketoacyl-CoA synthase.
-
A β-ketothiolase that can use C4-CoA as a substrate (e.g., bktB from C. necator).
-
A 3-hydroxybutyryl-CoA dehydrogenase (e.g., Hbd from Clostridium acetobutylicum).
-
A crotonase (e.g., Crt from C. acetobutylicum).
-
A trans-enoyl-CoA reductase (e.g., Ter from Treponema denticola).[1][8]
Q3: What are the most critical genes to knock out to improve this compound yield? A3: To maximize carbon flux and prevent product degradation, the following knockouts are critical:
-
FAA2: Prevents the degradation of this compound via the β-oxidation pathway.[1][10]
-
ADH1-5: Reduces the formation of ethanol, a major competing product for carbon.[1][10]
-
GPD2: Reduces the formation of glycerol, another significant carbon sink.[1][10]
Q4: How do I accurately quantify this compound concentration in my fermentation broth? A4: The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This typically involves:
-
Extraction: Extracting the hexanoic acid from the culture supernatant. This often involves a liquid-liquid extraction with a solvent like pentane (B18724) after acidification of the sample.[12]
-
Derivatization (Optional but Recommended): Converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs) for better separation and detection by GC.
-
Analysis: Running the sample on a GC-MS system and quantifying the this compound peak by comparing it to a standard curve prepared with known concentrations of hexanoic acid.[1] High-Performance Liquid Chromatography (HPLC) can also be used.[1]
Section 3: Data & Protocols
Data Presentation
Table 1: this compound Production Titers in Engineered Yeast Strains
| Yeast Strain | Key Genetic Modifications | Pathway | Titer (mg/L) | Reference |
| Kluyveromyces marxianus H4A | AtoB, BktB, Crt, Hbd, Ter | rBOX | 154 | [8][9] |
| Saccharomyces cerevisiae yrBOX1 | rBOX pathway, Δfaa2 | rBOX | ~56 | [1] |
| Saccharomyces cerevisiae yrBOX2 | rBOX pathway, Δfaa2, coaA overexpression | rBOX | ~70 | [1] |
| Saccharomyces cerevisiae Combined | rBOX + Modified FAS, Δfaa2, coaA overexpression | rBOX + FAB | 120 | [1] |
Experimental Protocols
Protocol 1: Yeast Cultivation for this compound Production
-
Media Preparation: Prepare Synthetic Complete Drop-out (SCD) or Yeast Peptone Dextrose (YPD) medium. For production phases, buffer the medium to pH 6.5 with 100 mM potassium phosphate buffer (KPi) to reduce product toxicity and improve stability.[1]
-
Preculture: Inoculate a single colony into 5 mL of liquid medium and grow overnight at 30°C with shaking at ~180 rpm.
-
Main Culture: Use the preculture to inoculate a larger volume of fresh, buffered production medium to a starting optical density at 600 nm (OD₆₀₀) of 0.1.[1]
-
Incubation: Incubate the main culture in a shake flask at 30°C with shaking at 180 rpm for 48-96 hours.
-
Sampling: Aseptically withdraw samples at regular time points for OD₆₀₀ measurement, metabolite analysis (HPLC for glucose/ethanol, GC-MS for this compound), and other assays.
Protocol 2: Quantification of this compound by GC-MS
-
Sample Preparation: Centrifuge 1 mL of culture broth at 15,000 rcf for 5 minutes to pellet the cells.
-
Internal Standard: Transfer the supernatant to a new tube and add an internal standard (e.g., heptanoic acid) for accurate quantification.[12]
-
Extraction: Acidify the sample to pH 1-2 with a strong acid (e.g., H₂SO₄). Add an equal volume of an organic solvent (e.g., ethyl ether or a pentane mixture), vortex vigorously, and centrifuge to separate the phases.[12] Collect the organic (upper) phase. Repeat the extraction twice more and pool the organic phases.
-
Derivatization to FAMEs (Fatty Acid Methyl Esters):
-
Evaporate the solvent under a stream of nitrogen.
-
Add a methanol-based reagent (e.g., methanolic HCl or BF₃-methanol) and heat (e.g., at 60°C) to convert the fatty acids to methyl esters.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs extract into the GC-MS.
-
Example GC Temperature Program: Hold at 50°C for 5 min, ramp to 120°C at 10°C/min, hold for 5 min, ramp to 220°C at 15°C/min, hold for 10 min, then ramp to 300°C at 20°C/min.[1]
-
Detection: Use a mass spectrometer detector, with an injector temperature of 300°C.[8]
-
Quantification: Identify the peak for this compound methyl ester based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard and a previously generated calibration curve.[1]
-
Section 4: Visualizations
Caption: Key metabolic pathways for this compound production in engineered yeast.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in metabolic engineering for enhanced acetyl-CoA availability in yeast | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The inhibition of Saccharomyces cerevisiae population during alcoholic fermentation of grape must by octanoic, decanoic and dodecanoic acid mixture | BIO Web of Conferences [bio-conferences.org]
- 14. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Hexanoic Acid for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of hexanoic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving hexanoic acid for cell culture?
A1: The optimal solvent for hexanoic acid depends on the specific requirements of your experiment and the cell line being used. The most common and effective solvents are Dimethyl Sulfoxide (B87167) (DMSO), ethanol (B145695), and Sodium Hydroxide (NaOH) to form a salt. Each has distinct advantages and disadvantages to consider.
Q2: How do I prepare a stock solution of hexanoic acid?
A2: Preparing a concentrated stock solution is crucial for minimizing the final solvent concentration in your cell culture medium. Below are protocols for the recommended solvents. Always handle hexanoic acid in a chemical fume hood using appropriate personal protective equipment.
Q3: What is the maximum concentration of solvent my cells can tolerate?
A3: The tolerance to solvents like DMSO and ethanol is cell line-dependent.[1][2] It is always recommended to perform a dose-response curve to determine the maximum solvent concentration that does not affect the viability or function of your specific cells.[1] However, general guidelines exist. For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to 0.5% to avoid cytotoxic effects.[3][4] Some robust cell lines may tolerate up to 1%.[3] For ethanol, a final concentration of 0.1% is generally considered safe.[5]
Q4: My hexanoic acid is precipitating in the cell culture medium. What should I do?
A4: Precipitation of hexanoic acid upon addition to the aqueous cell culture medium is a common issue due to its low water solubility.[6] Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Solvent Comparison for Hexanoic Acid Dissolution
| Solvent | Pros | Cons | Recommended Final Concentration in Media |
| DMSO | - High solubility for hexanoic acid.[1] - Widely used and well-documented in cell culture.[4] | - Can be toxic to cells at higher concentrations.[1][7] - May influence cell differentiation and other cellular processes.[1] | ≤ 0.1% - 0.5% (v/v)[3][4] |
| Ethanol | - Readily available and less toxic than DMSO at low concentrations.[5] - Good solvent for hexanoic acid.[8] | - Can still be toxic at higher concentrations.[2] - More volatile than DMSO. | ≤ 0.1% (v/v)[5] |
| NaOH | - Forms sodium hexanoate, which is more water-soluble. - Avoids the use of organic solvents. | - Will increase the pH of the stock solution and potentially the media.[9] - Requires careful pH monitoring and adjustment. | Dependent on buffering capacity of the media |
Experimental Protocols
Protocol 1: Preparing a Hexanoic Acid Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of hexanoic acid in DMSO for use in cell culture experiments.
Materials:
-
Hexanoic acid
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber glass vial
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
In a chemical fume hood, carefully weigh the desired amount of hexanoic acid and transfer it to a sterile amber glass vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 1 M).
-
Add the calculated volume of anhydrous DMSO to the vial containing the hexanoic acid.
-
Gently vortex the vial until the hexanoic acid is completely dissolved. If necessary, brief warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a Hexanoic Acid Stock Solution in Ethanol
Objective: To prepare a high-concentration stock solution of hexanoic acid in ethanol.
Materials:
-
Hexanoic acid
-
200-proof (100%) ethanol (cell culture grade)
-
Sterile, amber glass vial
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
In a chemical fume hood, weigh the desired amount of hexanoic acid and place it in a sterile amber glass vial.
-
Add the calculated volume of 100% ethanol to achieve the desired stock concentration.
-
Vortex the vial until the hexanoic acid is fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution, tightly sealed to prevent evaporation, at -20°C. Aliquoting is recommended.
Protocol 3: Preparing a Sodium this compound Stock Solution using NaOH
Objective: To prepare a more water-soluble stock of hexanoic acid by converting it to its sodium salt.
Materials:
-
Hexanoic acid
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sterile water (cell culture grade)
-
Sterile tubes
-
pH meter
Methodology:
-
In a chemical fume hood, add a measured amount of hexanoic acid to a sterile tube.
-
Slowly add a molar equivalent of NaOH solution to the hexanoic acid while stirring. For example, for 100 µL of 1M hexanoic acid, add 100 µL of 1M NaOH.
-
Gently vortex the solution. The reaction is exothermic.
-
Once the solution has cooled to room temperature, check the pH. Adjust the pH to the desired level (typically 7.2-7.4 for direct use or a neutral stock) with sterile 1 M HCl or 1 M NaOH. Be mindful that cell culture media is buffered.[9]
-
Bring the solution to the final desired volume with sterile water.
-
Filter-sterilize the sodium this compound solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
Troubleshooting Guide: Hexanoic Acid Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving issues with hexanoic acid precipitation during cell culture experiments.
Signaling Pathways Affected by Hexanoic Acid
Hexanoic acid has been shown to influence key cellular signaling pathways, primarily through its activity as a Histone Deacetylase (HDAC) inhibitor and its impact on the PI3K/Akt/mTOR pathway.[10][11]
Hexanoic Acid as a Histone Deacetylase (HDAC) Inhibitor
Hexanoic acid can inhibit the activity of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] By inhibiting HDACs, hexanoic acid can lead to an increase in histone acetylation, resulting in a more open chromatin structure and altered transcription of genes involved in processes such as cell cycle arrest, differentiation, and apoptosis.
Crosstalk with the PI3K/Akt/mTOR Pathway
There is significant crosstalk between HDAC activity and the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[10][13] Inhibition of HDACs can modulate the activity of key components of the mTOR pathway.[14] For instance, some studies have shown that HDAC inhibitors can lead to the acetylation of proteins within the Akt/mTOR pathway, affecting their phosphorylation status and downstream signaling.[10] Conversely, activation of the Akt-mTOR pathway can also influence histone acetylation levels.[10] In some cancer cell lines, the combination of mTOR and HDAC inhibitors has been shown to have a synergistic anti-tumor effect.
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-communication between histone H3 and H4 acetylation and Akt-mTOR signalling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells [escholarship.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Quantifying Hexanoate in Complex Matrices
Welcome to the technical support center for the quantification of hexanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in complex matrices?
Quantifying this compound, a relatively volatile short-chain fatty acid, in complex biological or environmental samples presents several analytical challenges. These include:
-
Matrix Effects: Co-eluting endogenous components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of the analysis, especially in LC-MS methods.[1][4][5] Phospholipids are a common cause of matrix effects in biological samples.[1]
-
Low Volatility of the Free Acid: As a carboxylic acid, this compound has a high polarity and low volatility due to the presence of an active hydrogen atom, which can lead to poor peak shape (tailing) and adsorption onto the GC column.[6][7][8]
-
Sample Preparation Complexity: Efficiently extracting this compound from complex matrices while minimizing the co-extraction of interfering substances is a critical and often challenging step.[3][9]
-
Analyte Stability: this compound can be prone to degradation or reaction during sample preparation and analysis. For instance, in alcoholic solutions, it can esterify.[10]
Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS?
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific requirements of your analysis.[11]
-
GC-MS is a powerful technique for volatile and semi-volatile compounds.[12] For this compound, GC-MS often requires a derivatization step to convert the carboxylic acid into a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester), which improves chromatographic performance.[6][7][13] Headspace solid-phase microextraction (HS-SPME) is a common solvent-free sample preparation technique for GC-MS analysis of volatile compounds like this compound esters.[12]
-
LC-MS/MS is well-suited for analyzing polar compounds without the need for derivatization. However, it is more susceptible to matrix effects, which can suppress or enhance the analyte signal.[1][2] A thorough sample cleanup and the use of an appropriate internal standard are crucial for accurate LC-MS/MS quantification.[1][2] A recent study demonstrated a sensitive LC-MS/MS method for short and medium-chain fatty acids, including this compound, after derivatization to their respective acylhydrazines.[14][15]
Q3: What is derivatization and why is it often necessary for GC-MS analysis of this compound?
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique.[8][16] For the GC-MS analysis of hexanoic acid, derivatization is often employed to:
-
Increase Volatility: The polar carboxylic acid group of this compound is converted into a less polar and more volatile ester.[6][7]
-
Improve Peak Shape: Derivatization reduces the potential for hydrogen bonding between the analyte and active sites in the GC system, resulting in more symmetrical peaks and reduced tailing.[8][17]
-
Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column.[7][8]
Common derivatization methods for carboxylic acids like this compound include silylation (e.g., using BSTFA) and alkylation (e.g., methylation).[6][7]
Q4: How can I minimize matrix effects in my LC-MS analysis?
Minimizing matrix effects is critical for accurate quantification.[1][2][5] Several strategies can be employed:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components before analysis.[3][9]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can reduce interference.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][18][19] A SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement, thus providing reliable correction.[1][18][19][20][21]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[2][3]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column) are interacting with the acidic this compound.[17] | 1. Ensure proper derivatization to block the active carboxylic acid group.[6][7] 2. Use a deactivated inlet liner.[17] 3. Condition the GC column according to the manufacturer's instructions. 4. If the issue persists, consider replacing the column.[17] |
| Low or No Signal | Incomplete derivatization. Inefficient extraction from the sample matrix.[9] Thermal degradation in the injector. | 1. Optimize derivatization conditions (reagent, temperature, time).[7] 2. Evaluate and optimize the sample extraction procedure.[9] 3. Lower the injector temperature, if possible, without compromising volatilization. |
| Poor Reproducibility | Inconsistent sample preparation or injection volume. Variability in derivatization efficiency. | 1. Use an internal standard to correct for variations.[22] 2. Ensure the autosampler is functioning correctly. 3. Standardize the derivatization protocol and ensure complete reaction. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or Drifting Signal | Buildup of matrix components on the column or in the MS source.[1] | 1. Incorporate a column wash step with a strong organic solvent between injections.[1] 2. Implement a more thorough sample preparation method to reduce matrix introduction.[1] 3. Perform regular maintenance and cleaning of the MS ion source.[1] |
| Low Signal (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of this compound.[1] | 1. Assess the matrix effect using a post-extraction spike experiment.[1] 2. Optimize chromatography to separate this compound from the suppressing components.[1] 3. Improve sample cleanup to remove the source of suppression.[2] 4. Use a stable isotope-labeled internal standard for correction.[1] |
| High Signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound.[1] | 1. Confirm enhancement with a post-extraction spike experiment.[1] 2. Optimize chromatography to separate this compound from the enhancing components.[1] 3. Improve sample cleanup to remove the source of enhancement.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Esters using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for the analysis of volatile this compound esters, such as hexyl this compound, from a complex matrix.[12]
-
Sample Preparation:
-
HS-SPME Extraction:
-
GC-MS Analysis:
Protocol 2: LC-MS/MS Analysis of Hexanoic Acid in Serum
This protocol is a simplified representation based on methods for short-chain fatty acid analysis in biological fluids.[14][15]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., Hexanoic acid-d11).
-
Add 300 µL of cold isopropanol (B130326) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Parameters (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hexanoic acid from other components.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for hexanoic acid (e.g., m/z 115 -> 71) and its internal standard.
-
-
Quantitative Data Summary
The following tables provide examples of quantitative data for this compound and related compounds.
Table 1: Physiological Concentrations of Hexanoic Acid in Human Serum [14][15]
| Analyte | Concentration (ng/mL) |
| Hexanoic Acid | 468.7 ± 377.5 |
Data presented as mean ± standard deviation.
Table 2: Example Validation Parameters for GC-MS and GC-FID Methods for Hexyl this compound Quantification [23]
| Validation Parameter | GC-MS | GC-FID | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.3 - 101.6% | 98.5 - 101.8% | 98-102% |
| Precision (RSD%) | < 2% | < 2% | < 2% |
Visualizations
Caption: General experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting workflow for LC-MS matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Hexanoic acid in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isotope dilution gas chromatography-mass spectrometry for the study of eicosanoid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Minimizing By-product Formation During Hexanoate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing by-product formation during the synthesis of hexanoate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters, and what are their primary advantages and disadvantages?
A1: The most common methods for synthesizing this compound esters are Fischer-Speier esterification and enzymatic synthesis.
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between a carboxylic acid (like hexanoic acid) and an alcohol.[1][2] It is a widely used and cost-effective method.[3] However, it is a reversible reaction, requiring strategies to drive the equilibrium towards the product, such as removing water as it forms.[1][2][4] This method can also lead to side reactions, especially at high temperatures with strong acid catalysts.[1][3]
-
Enzymatic Synthesis: This method uses lipases as catalysts for the esterification reaction.[1][3] It offers high selectivity and milder reaction conditions, which can minimize the formation of by-products.[3][5] The enzymes can often be immobilized and reused.[6] However, factors like enzyme cost, concentration, and stability need to be carefully managed.[6]
Q2: What are the typical by-products I should be aware of during this compound synthesis?
A2: The by-products largely depend on the synthesis method:
-
Fischer Esterification:
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, residual hexanoic acid and alcohol are common impurities.[1]
-
Water: A primary by-product of the condensation reaction.[2] Its removal is crucial for driving the reaction to completion.[2][4]
-
Ethers and Alkenes: At high temperatures and strong acid concentrations, the alcohol can undergo dehydration to form symmetric ethers or alkenes.[1]
-
-
Enzymatic Synthesis:
Q3: How can I monitor the progress of my this compound synthesis and quantify by-products?
A3: Gas chromatography (GC) is a common and effective method for monitoring the reaction progress and quantifying the ester product, unreacted starting materials, and by-products.[6][8] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing samples from forced degradation studies.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q4: My this compound synthesis yield is unexpectedly low. What are the potential causes and how can I improve it?
A4: Low yield is a common issue that can stem from several factors related to the reaction equilibrium and conditions.
Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Suggested Solutions |
|---|---|
| Reaction Equilibrium | The esterification reaction is reversible.[2] To shift the equilibrium towards the product, you can: • Use a large excess of one reactant (typically the alcohol).[2][9] • Remove water as it forms using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[1][2][4] |
| Suboptimal Temperature | For enzymatic synthesis, temperatures that are too high can denature the enzyme, while low temperatures slow the reaction rate.[6] For Fischer esterification, the temperature should be sufficient to drive the reaction without causing significant side reactions.[1] It is crucial to determine the optimal temperature for your specific system.[6] |
| Incorrect Catalyst Concentration | In Fischer esterification, insufficient acid catalyst will result in a slow reaction.[9] Conversely, excessively high concentrations can promote side reactions like ether formation.[1] For enzymatic synthesis, a low enzyme concentration will lead to a slow reaction rate.[6] |
| Inadequate Reaction Time | The reaction may not have reached equilibrium. Monitor the reaction over time using GC to determine when the product concentration plateaus.[6] |
Q5: I am observing significant amounts of by-products. How can I minimize their formation?
A5: By-product formation is often linked to reaction conditions, particularly in acid-catalyzed synthesis.
Strategies to Minimize By-product Formation
| By-product | Potential Cause | Suggested Solutions |
|---|---|---|
| Di-alkyl Ether / Alkene | High reaction temperature and/or high strong acid catalyst concentration.[1] | • Lower the reaction temperature. • Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or reduce the concentration of the strong acid.[1][10] • Consider using a solid acid catalyst for better selectivity.[1] |
| Unreacted Hexanoic Acid | Incomplete esterification or inefficient purification.[1] | • See "Troubleshooting Low Yield". • During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.[1] |
| Unreacted Alcohol | Incomplete esterification or inefficient purification.[1] | • Optimize reaction conditions (time, temperature, catalyst).[1] • Purify the product using fractional distillation to separate the higher-boiling this compound from the lower-boiling alcohol.[1][11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl this compound.
Materials:
-
Hexanoic acid
-
Ethanol (B145695) (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Boiling chips
-
Apparatus for reflux with a Dean-Stark trap
Procedure:
-
Combine hexanoic acid and an excess of ethanol (e.g., a 1:3 molar ratio) in a round-bottom flask.
-
Add a few boiling chips.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Assemble the reflux apparatus with a Dean-Stark trap to collect the water by-product.[2][4]
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 1-10 hours).[2]
-
Allow the reaction mixture to cool to room temperature.
-
Proceed to the purification protocol.
Protocol 2: Purification of Crude Ethyl this compound
This protocol outlines the steps to purify the crude ester synthesized in the previous protocol.
Materials:
-
Crude ethyl this compound mixture
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Apparatus for fractional distillation
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted hexanoic acid.[1] Be cautious of CO₂ evolution.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[11]
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation, collecting the fraction that boils at the literature value for ethyl this compound (approx. 168 °C).[12][13]
Reaction Pathways
The following diagram illustrates the main reaction pathway for Fischer esterification and common side reactions that can lead to by-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. nbinno.com [nbinno.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. youtube.com [youtube.com]
- 13. 正己酸乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Hexanoate Extraction from Tissue
Welcome to the technical support center for the optimization of hexanoate extraction from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guidance, frequently asked questions (FAQs), and robust experimental protocols to enhance the accuracy and reproducibility of this compound quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the tissue extraction workflow, providing potential causes and actionable solutions.
| Issue / Question | Potential Causes | Recommended Solutions |
| Q1: Why is my this compound recovery consistently low? | Incomplete Tissue Homogenization: Cellular structures may not be sufficiently disrupted, trapping the analyte.[1] | Ensure the tissue is thoroughly homogenized. Use mechanical methods like bead beating or ultrasonication in a suitable buffer on ice.[1][2] For tough tissues, manual grinding with a mortar and pestle followed by automated homogenization can be effective.[1] |
| Incorrect pH During Extraction: this compound is a short-chain fatty acid (SCFA) with a pKa around 4.8. If the sample pH is not acidic, the molecule will be in its ionized (carboxylate) form, which is less soluble in organic solvents.[3] | Acidify the sample to a pH of 2-3 using hydrochloric acid (HCl) or a similar strong acid before adding the organic solvent. This converts this compound to its undissociated form, improving its partitioning into the organic phase.[3][4][5] | |
| Suboptimal Extraction Solvent: The chosen solvent may not have the appropriate polarity to efficiently extract this compound.[6][7] | Use a non-polar or moderately polar solvent. Methyl tert-butyl ether (MTBE) and diethyl ether have shown high extraction efficiencies for SCFAs.[3][4] Avoid highly polar solvents like ethanol (B145695) if performing a liquid-liquid extraction from an aqueous homogenate, as they are miscible with water.[6] | |
| Insufficient Solvent Volume or Extraction Time: The volume of solvent or the duration of mixing may be inadequate for complete extraction.[7] | Increase the solvent-to-sample ratio. Perform multiple, sequential extractions (e.g., three times) with fresh solvent and combine the organic layers.[8] Ensure vigorous mixing (vortexing) for several minutes during each extraction step.[9] | |
| Analyte Degradation: this compound can be volatile, and samples may degrade if not handled properly, especially due to enzymatic activity.[10][11] | Process samples quickly on ice to minimize enzymatic degradation.[11] Store tissue samples at -80°C until analysis.[12] Adding antioxidants like butylated hydroxytoluene (BHT) can prevent oxidative loss.[11] | |
| Q2: I'm observing high variability between my replicate samples. | Inconsistent Homogenization: Non-uniform homogenates lead to different amounts of analyte being available for extraction in each replicate. | Ensure the homogenization procedure is standardized and applied consistently to all samples. Visually inspect homogenates for uniformity. |
| Matrix Effects: Co-extracted substances from the tissue matrix (e.g., phospholipids, salts) can suppress or enhance the analyte signal during analysis (especially with LC-MS), causing inconsistent results.[13][14][15] | Incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components.[11][16] Use a suitable isotopically labeled internal standard (e.g., ¹³C-hexanoate) to compensate for matrix effects and variability in extraction and injection.[12][17][18] | |
| Incomplete Phase Separation: If the organic and aqueous layers are not fully separated, or if an emulsion forms, it can lead to inconsistent collection of the organic phase.[19] | Centrifuge samples at a higher speed or for a longer duration to achieve a clear separation.[4][9] To break emulsions, try adding a small amount of saturated brine or placing the sample in an ultrasonic bath.[19] | |
| Q3: My GC-MS chromatogram shows poor peak shape (e.g., tailing). | Analyte Adsorption: The carboxylic acid group of this compound can interact with active sites in the GC inlet or on the column, causing peak tailing.[20] | Derivatization: Chemically modify the this compound to a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester). Silylation with reagents like BSTFA is a common and effective method that increases volatility and improves peak shape.[20][21][22] |
| Column Contamination: Buildup of non-volatile matrix components on the GC column can degrade performance. | Use an inlet liner with glass wool to trap non-volatile residues. Regularly bake out the column according to the manufacturer's instructions and trim the first few centimeters if performance degrades. | |
| Incompatible Column Phase: Using a standard non-polar column may not be ideal for analyzing underivatized short-chain fatty acids. | For analyzing underivatized SCFAs, use a high-polarity column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX columns).[3][23][24] |
Frequently Asked Questions (FAQs)
Q: What is the recommended first step before starting the extraction? A: The most critical first step is the complete and rapid homogenization of the tissue sample in an ice-cold buffer.[25] This disrupts the tissue structure to release the analyte for extraction while low temperatures minimize enzymatic degradation.[1][11]
Q: Which solvent is best for this compound extraction? A: Methyl tert-butyl ether (MTBE) has been shown to be a highly effective solvent for extracting short-chain fatty acids like this compound from acidified biological samples.[3][4][5] Diethyl ether is also a common and effective choice.[8] The selection should be based on a balance of extraction efficiency, safety, and environmental considerations.[6]
Q: Do I need to derivatize this compound for GC-MS analysis? A: While direct analysis of underivatized this compound is possible on specialized polar columns, derivatization is highly recommended.[3][24] It is an essential step to increase the volatility and thermal stability of the analyte, which prevents peak tailing and improves chromatographic performance on most standard GC columns.[20][21] Common methods include silylation (e.g., with BSTFA) or methylation.[20][22]
Q: What is a matrix effect and how can I control for it? A: A matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[13][15] The best way to control for this is by using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).[17][18] This standard behaves almost identically to the analyte during extraction and analysis, allowing it to accurately correct for variations in recovery and signal intensity.
Q: How should I prepare my tissue samples before homogenization? A: After collection, tissue samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C. Before homogenization, thaw the sample on ice, wash it with pre-cooled PBS to remove any contaminants, weigh a precise amount, and cut it into smaller pieces to facilitate efficient homogenization.[25]
Quantitative Data Summary
Table 1: Comparison of Extraction Solvent Efficiency for SCFAs
This table summarizes the relative extraction recovery of short-chain fatty acids (SCFAs), including this compound, using different organic solvents from an acidified aqueous solution.
| Organic Solvent | Chemical Formula | Polarity | Relative Recovery (%)* | Key Considerations |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | Moderately Polar | ~95-105% [3] | Recommended. High recovery, good phase separation.[3][4] |
| Diethyl ether (DE) | C₄H₁₀O | Moderately Polar | ~90-100%[4] | Good recovery, but highly flammable and can form peroxides.[4] |
| Hexane | C₆H₁₄ | Non-polar | ~30-40%[4] | Lower efficiency for SCFAs compared to ethers.[4][6] |
| Chloroform | CHCl₃ | Polar | ~10-20%[4] | Poor recovery for SCFAs from aqueous samples; significant health hazards.[4] |
| Ethanol | C₂H₅OH | Polar | Not suitable for LLE | Miscible with water, making it unsuitable for liquid-liquid extraction from aqueous homogenates.[6] |
*Note: Recovery percentages are approximate values derived from published studies on SCFAs and serve for comparative purposes.[3][4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue for GC-MS
This protocol describes a robust method for extracting this compound from tissue samples, followed by derivatization and quantification using GC-MS.
1. Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-weighed 2 mL tube.[8]
-
Add stainless steel beads and 500 µL of ice-cold PBS.[2]
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-hexanoate).
-
Homogenize the tissue using a mechanical homogenizer (e.g., TissueRuptor or bead beater) until no visible tissue fragments remain.[3] Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.[4][18]
-
Transfer the supernatant to a new 1.5 mL tube.
2. Acidification and Extraction:
-
Acidify the supernatant by adding 5 M HCl to reach a pH of 2-3.[3]
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.[3][4]
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (MTBE) and transfer it to a clean glass vial.
-
Repeat the extraction (steps 2.2-2.5) two more times, combining the organic layers each time.[8]
3. Derivatization (Silylation):
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[20]
-
Add 50 µL of a suitable solvent like acetonitrile (B52724) or pyridine.
-
Cap the vial tightly, vortex for 15 seconds, and heat at 60°C for 60 minutes.[20][21]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., DB-5ms or equivalent) and a temperature program that effectively separates the derivatized this compound from other components.
-
Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using the same procedure.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. welchlab.com [welchlab.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. bme.psu.edu [bme.psu.edu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.plos.org [journals.plos.org]
- 19. benchchem.com [benchchem.com]
- 20. Derivatization techniques for free fatty acids by GC [restek.com]
- 21. benchchem.com [benchchem.com]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Analysis of Hexanoic acid in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 24. shimadzu.com [shimadzu.com]
- 25. google.com [google.com]
Troubleshooting peak tailing in gas chromatography of hexanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues when analyzing hexanoic acid and other carboxylic acids using gas chromatography (GC).
Troubleshooting Guide: Peak Tailing in Hexanoic Acid Analysis
Peak tailing, an asymmetrical peak shape with a drawn-out trailing edge, is a common problem in the GC analysis of polar, acidic compounds like hexanoic acid.[1][2] This issue can compromise resolution and the accuracy of peak integration, affecting both qualitative and quantitative results.[1][3][4] A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.
The first step is to determine the nature of the peak tailing in your chromatogram.
Scenario 1: Only the Hexanoic Acid Peak (and other polar compounds) is Tailing
This pattern strongly suggests a chemical interaction between your acidic analyte and active sites within the GC system.[5][6] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or fittings, which can form strong hydrogen bonds with polar compounds.[1][7]
-
Inlet Maintenance: The inlet is the most common source of activity.
-
Column Maintenance:
-
Trim the Column: If the problem persists after inlet maintenance, the front section of your column may be contaminated or have active sites. Trim 10-20 cm from the inlet end of the column.[1][4][9]
-
Condition the Column: After trimming, or if the column has been unused, it's good practice to condition it by baking it out at a high temperature to remove any contaminants.[3][9]
-
-
Method and Column Selection:
-
Use a Specialized Column: For the analysis of free fatty acids, consider using a column specifically designed for this purpose, such as a FFAP (Free Fatty Acid Phase) column, which is an acid-modified polyethylene (B3416737) glycol (PEG) stationary phase.[10]
-
Derivatization: To reduce the polarity of hexanoic acid, consider derivatization to convert it into a less polar ester, which will exhibit less tailing.
-
Scenario 2: All Peaks in the Chromatogram are Tailing
When all peaks, including the solvent peak, exhibit tailing, the cause is likely a physical issue related to the carrier gas flow path rather than a chemical interaction.[1][6][11]
-
Check Column Installation:
-
Column Position: An improperly positioned column in the inlet (either too high or too low) can create dead volumes or turbulence, leading to peak tailing.[1][11] Ensure the column is installed at the manufacturer's recommended height.[4]
-
Column Cut: A poor column cut is a frequent cause of peak tailing. The cut should be clean, flat, and at a right angle to the column wall.[1][8] A jagged cut can cause turbulence.[11] Inspect the cut with a magnifying tool.[1]
-
-
Check for Leaks: Leaks in the system can disrupt the carrier gas flow and lead to distorted peak shapes. Use an electronic leak detector to check all fittings and connections, especially after maintenance.[3]
-
System Contamination: Gross contamination of the stationary phase can cause all peaks to tail.[1] If other troubleshooting steps fail, a more aggressive column bake-out or solvent rinse may be necessary.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step guide to diagnosing and fixing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a distortion in a chromatogram where the latter half of a peak is broader than the front half, creating a "tail".[3] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[3] Tailing is problematic because it can reduce the resolution between adjacent peaks and complicate peak integration, which compromises the accuracy and precision of quantitative analysis.[1][3][4]
Q2: Can my injection technique cause peak tailing?
A2: Yes, injection technique can influence peak shape. A slow injection can lead to a broad initial sample band on the column, resulting in wider and potentially tailing peaks.[7] Additionally, injecting too large a sample volume can overload the column and cause peak distortion.[8][9]
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices or high-throughput labs, you may need to replace the liner and septum daily or weekly. A good practice is to monitor peak shape, and if tailing begins to appear for active compounds, perform inlet maintenance.[12]
Q4: What is a deactivated liner and why is it important for analyzing hexanoic acid?
A4: A deactivated liner is a glass inlet liner that has been treated to cap the active silanol groups on its surface.[1] This is crucial for analyzing polar compounds like hexanoic acid because it minimizes the chemical interactions that cause peak tailing, resulting in more symmetrical peaks and better accuracy.[1]
Q5: Will trimming the column affect my retention times?
A5: Yes, trimming the column will slightly shorten it, which will cause retention times to decrease. You will need to adjust your retention time windows in your data analysis method accordingly.[4]
Q6: What is derivatization and how can it help with peak tailing of hexanoic acid?
A6: Derivatization is a chemical reaction that transforms an analyte into a different, more volatile and less polar compound. For carboxylic acids like hexanoic acid, this typically involves converting them to an ester (e.g., a methyl or ethyl ester). This reduces the potential for interaction with active sites in the GC system, leading to improved peak shape and reduced tailing.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
-
Cool the Inlet: Ensure the GC inlet is cooled to a safe temperature (below 50°C).
-
Turn Off Carrier Gas: Turn off the carrier gas flow at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove Liner: Carefully remove the inlet liner using forceps. Note the orientation of the liner.
-
Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet and tighten the septum nut.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.[3]
Protocol 2: GC Column Trimming
-
Cool the Oven and Inlet: Ensure both the oven and inlet are cool.
-
Turn Off Gases: Turn off all carrier and detector gases.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing about 10-20 cm from the end.[8] Gently flex the column to create a clean, square break.[1]
-
Inspect the Cut: Examine the cut with a magnifying lens to ensure it is clean and at a right angle, with no jagged edges or shards.[1][8]
-
Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.[1]
-
Leak Check: Restore gas flow and perform a thorough leak check of the connection.
Protocol 3: GC Column Conditioning
-
Install the Column: Properly install the column in the inlet, but leave the detector end disconnected and open in the oven.[3]
-
Purge with Carrier Gas: Purge the column with carrier gas at room temperature for 5-10 minutes to remove any oxygen, which can damage the stationary phase at high temperatures.[3]
-
Check for Leaks: Perform a thorough leak check of the inlet connection.[3]
-
Temperature Program: Set the detector to be off. Slowly ramp the oven temperature to the conditioning temperature. This is typically the maximum isothermal temperature of the column or 10-20°C above the final temperature of your analytical method.
-
Hold: Hold at the conditioning temperature for 1-2 hours.
-
Cool Down: Cool the oven to your method's initial temperature.
-
Connect to Detector: Turn off the oven and carrier gas, connect the column to the detector, restore gas flow, leak check the connection, and the column is ready for analysis.
Quantitative Data Summary
While specific experimental data will vary between instruments and applications, the following table summarizes the expected qualitative and semi-quantitative effects of troubleshooting actions on peak shape for hexanoic acid.
| Troubleshooting Action | Parameter Measured | Expected Result | Typical Improvement |
| Replacing Liner with a Deactivated Liner | Peak Asymmetry/Tailing Factor | Decrease in tailing factor | Factor decreases towards 1.0 |
| Trimming 10-20 cm from Column Inlet | Peak Asymmetry/Tailing Factor | Decrease in tailing factor | Significant improvement if inlet is contaminated |
| Improper Column Cut vs. Clean Cut | Peak Shape | "Chair-shaped" or tailing peak vs. Symmetrical peak | Elimination of flow-path related tailing |
| Using a FFAP Column vs. Standard Column | Peak Asymmetry/Tailing Factor | Significant decrease in tailing factor | Factor approaches 1.0 for free acids |
| Derivatization of Hexanoic Acid | Peak Asymmetry/Tailing Factor | Drastic decrease in tailing factor | Peak becomes highly symmetrical |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring the Stability of Hexanoate Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hexanoate samples during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound samples?
A1: The main factors leading to the degradation of this compound samples, including both hexanoic acid and its esters, are exposure to suboptimal pH, elevated temperatures, oxygen, light, and the presence of metal ions.[1][2] These factors can lead to chemical reactions such as hydrolysis and oxidation, altering the integrity of your samples.
Q2: What are the ideal storage temperatures for this compound samples?
A2: To minimize degradation, it is recommended to store this compound samples at low temperatures. For short-term storage, refrigeration at 2-8°C is advisable.[2] For long-term preservation, freezing at -20°C or -80°C is recommended to significantly slow down potential degradation pathways.[2][3]
Q3: How can I protect my this compound samples from degradation caused by light and oxygen?
A3: To prevent photodegradation and oxidation, store samples in amber glass vials or other opaque containers to shield them from UV and reflected light.[1][4] Additionally, using airtight containers and, if possible, storing samples under an inert atmosphere (e.g., argon or nitrogen) will minimize exposure to oxygen.[3]
Q4: What type of containers should I use for storing this compound samples?
A4: Sealed glass bottles with PTFE-lined closures are recommended to reduce evaporation and prevent contamination.[4] Ensure containers are tightly sealed and stored upright to prevent leakage. For volatile this compound esters, these precautions are particularly critical.
Q5: Are there any chemical preservatives that can be added to this compound samples?
A5: While the addition of preservatives depends on the specific application and sample matrix, antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol can be used to prevent oxidation.[1] For samples susceptible to microbial growth, sterile handling and storage are paramount. Natural preservatives like citric acid may also be considered in certain formulations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of the this compound sample due to improper storage. | 1. Verify the storage conditions (temperature, protection from light and air).[1][2] 2. Assess the purity of the stored compound using analytical techniques like GC-MS or HPLC.[1] 3. If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage conditions. |
| Visible changes in the sample (e.g., discoloration, precipitation). | Chemical degradation or contamination. | 1. Do not use the sample for experiments. 2. Document the changes and, if applicable, contact the supplier. 3. Review your handling and storage procedures to prevent future occurrences. |
| Inconsistent results between different aliquots of the same batch. | Inhomogeneous sample due to freeze-thaw cycles or improper mixing after thawing. | 1. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials upon receipt.[2] 2. Before use, ensure the thawed sample is completely dissolved and homogeneous by gentle vortexing. |
| Low or no signal of the target analyte in the chromatogram. | Degradation during sample storage or preparation. | 1. For storage, ensure samples are kept at -80°C in a dry, inert atmosphere.[3] 2. During sample preparation, avoid acidic or basic conditions and work at low temperatures (e.g., on ice).[3] |
Degradation Pathways and Prevention Workflow
The following diagrams illustrate the primary degradation pathways for this compound and a troubleshooting workflow for addressing sample stability issues.
Caption: Primary degradation pathways for this compound samples.
References
Strategies to increase the yield of hexyl hexanoate synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexyl hexanoate, a significant ester utilized in the flavor, fragrance, and biofuel industries.[1][2] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of hexyl this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of Hexyl this compound
Q: My hexyl this compound synthesis has a low yield. What are the common causes and how can I improve it?
A: Low conversion rates in hexyl this compound synthesis can stem from several factors, depending on whether you are using a chemical or enzymatic method. A systematic approach to troubleshooting is recommended.[3]
| Potential Cause | Solution | Supporting Evidence/Additional Notes |
| Equilibrium Limitation (Fischer Esterification) | 1. Use an excess of one reactant: Employing a molar excess of hexanol (e.g., a 1:3 molar ratio of hexanoic acid to hexanol) can shift the equilibrium towards the product.[1][4] 2. Remove water byproduct: Use a Dean-Stark apparatus during reflux or add molecular sieves to the reaction mixture to remove water as it forms, driving the reaction forward.[4][5] | The Fischer-Speier esterification is a reversible reaction, and the presence of water can hydrolyze the ester back to the reactants.[6][7] |
| Sub-optimal Reaction Conditions (Enzymatic) | 1. Optimize temperature: Lipases typically have an optimal temperature range of 40-60°C.[8] Conduct experiments to find the ideal temperature for your specific enzyme. 2. Ensure sufficient reaction time: Monitor the reaction over time to ensure it has reached completion.[8] | Exceeding the optimal temperature can lead to enzyme denaturation and reduced activity.[8] |
| Enzyme Inactivation or Inhibition (Enzymatic) | 1. Avoid high substrate concentrations: High concentrations of hexanoic acid or hexanol can inhibit lipase (B570770) activity.[3][8] Consider a fed-batch approach for substrate addition. 2. Choose a suitable solvent: The solvent can affect enzyme activity. Non-polar solvents like n-hexane are often used.[9] | Immobilized lipases can offer greater stability and reusability.[2] |
| Insufficient Catalyst | 1. Increase catalyst concentration: For chemical synthesis, a higher concentration of the acid catalyst can increase the reaction rate.[4] For enzymatic synthesis, increase the enzyme loading (e.g., 1-10% w/w of total substrates).[8] | Be cautious of side reactions at high acid catalyst concentrations in chemical synthesis.[4] |
Issue 2: Presence of Impurities in the Final Product
Q: My purified hexyl this compound contains unreacted starting materials and/or byproducts. How can I minimize these impurities?
A: The presence of impurities is a common issue that can often be resolved by optimizing reaction conditions and purification techniques.
| Impurity | Potential Cause | Recommended Solution |
| Unreacted Hexanoic Acid | Incomplete esterification. | 1. See solutions for "Low Yield". 2. During work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted acid.[1] |
| Unreacted Hexanol | Incomplete esterification or use of a large excess. | 1. Use a slighter excess of hexanoic acid if side reactions are not a concern.[4] 2. Purify the product using fractional distillation to separate the higher-boiling hexyl this compound from the lower-boiling hexanol.[4] |
| Dihexyl Ether / 1-Hexene (Fischer Esterification) | High reaction temperatures and/or high acid catalyst concentration can lead to the dehydration of hexanol.[4] | 1. Lower the reaction temperature. 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or reduce the concentration of a strong acid catalyst like sulfuric acid.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of hexanoic acid to hexanol?
A1: For Fischer-Speier esterification, a molar excess of the alcohol, such as a 1:2 or 1:3 ratio of acid to alcohol, is often used to drive the reaction towards the product.[1][2] In enzymatic synthesis, the optimal ratio may vary, and experimenting with ratios such as 1:1, 1:2, and 2:1 is recommended to find the balance that maximizes yield without causing substrate inhibition.[8][10]
Q2: What is the best catalyst for hexyl this compound synthesis?
A2: The choice of catalyst depends on the desired reaction conditions and sustainability goals.
-
Chemical Synthesis: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common.[1][7] Solid acid catalysts like Amberlyst-15 can also be used, offering easier separation.[2]
-
Enzymatic Synthesis: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are highly effective and offer mild reaction conditions and reusability.[2][9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by withdrawing small aliquots from the reaction mixture at regular intervals and analyzing them using Gas Chromatography (GC).[9][10] The disappearance of reactants and the appearance of the hexyl this compound product can be quantified to determine the reaction rate and conversion.[10]
Q4: What is the "Ping-Pong Bi-Bi" mechanism in enzymatic synthesis?
A4: The Ping-Pong Bi-Bi mechanism is a model that describes the kinetics of many lipase-catalyzed esterification reactions.[10] The enzyme first binds with the hexanoic acid, forming an acyl-enzyme intermediate and releasing water. Then, hexanol binds to this intermediate, leading to the formation of hexyl this compound and regeneration of the free enzyme.[10]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol provides a general procedure for the synthesis of hexyl this compound via Fischer esterification.[1]
Materials:
-
Hexanoic acid
-
Hexan-1-ol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine hexanoic acid and a molar excess of hexan-1-ol (e.g., a 1:3 molar ratio).[1]
-
Catalyst Addition: Carefully add the acid catalyst.
-
Reflux: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) if desired.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.[1]
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the catalyst and any unreacted acid.[1]
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification: The product can be purified by distillation under reduced pressure.[1]
Protocol 2: Lipase-Catalyzed Enzymatic Synthesis
This protocol outlines a general procedure for the enzymatic synthesis of hexyl this compound.[2][9]
Materials:
-
Hexanoic acid
-
Hexan-1-ol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional for solvent-free systems)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: In a temperature-controlled shaker flask, combine hexanoic acid and 1-hexanol (B41254) in the desired molar ratio (e.g., 1:1).[2] A solvent such as n-hexane can be used.[9]
-
Catalyst Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the substrates.[2]
-
Incubation: Incubate the mixture at a mild temperature (e.g., 40-60°C) with constant shaking (e.g., 200 rpm) for 4 to 24 hours.[2]
-
Catalyst Removal: Separate the immobilized enzyme by simple filtration. The enzyme can be washed and reused.[2]
-
Purification: The solvent can be removed by rotary evaporation, and the hexyl this compound can be further purified by vacuum distillation.[9]
Quantitative Data
Table 1: Comparison of Chemical vs. Enzymatic Synthesis of Hexyl this compound [2]
| Parameter | Chemical Synthesis (Amberlyst-15) | Enzymatic Synthesis (Immobilized Lipase) |
| Catalyst | Strong acid ion-exchange resin | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Reaction Temperature | High (e.g., 120°C) | Mild (e.g., 40-60°C) |
| Reaction Time | ~8 hours | 4-24 hours |
| Yield/Conversion | High (~93% conversion) | High (>95% conversion) |
| Catalyst Reusability | Possible, but can degrade at high temperatures | High, can be used for multiple cycles |
| Environmental Impact | Higher energy consumption, potential for acidic waste | "Greener" process, lower energy, biodegradable catalyst |
| Downstream Processing | Neutralization, washing, distillation | Filtration, solvent evaporation, chromatography |
Visualizations
Caption: Fischer-Speier esterification mechanism for hexyl this compound synthesis.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed hexyl this compound synthesis.
Caption: Troubleshooting workflow for hexyl this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing matrix effects in LC-MS/MS analysis of hexanoate
Welcome to the technical support center for the analysis of hexanoate and other short-chain fatty acids (SCFAs) by LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference occurs in the mass spectrometer's ion source and can lead to signal suppression (a decrease in signal) or signal enhancement (an increase in signal).[1] For this compound, a small carboxylic acid, common matrix components like phospholipids, salts, and endogenous metabolites from biological samples (e.g., plasma, serum, feces) can significantly interfere with its ionization, compromising the accuracy, precision, and sensitivity of quantitative results.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what point during the chromatographic run matrix components cause ion suppression or enhancement. A constant flow of a this compound standard is introduced into the LC eluent stream after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the stable baseline signal of the this compound indicates the retention time of interfering components.[4]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. It involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat (pure) solvent at the same concentration.[1] The matrix effect is calculated as a percentage, where a value below 100% indicates ion suppression and a value above 100% indicates ion enhancement.[1]
Q3: What is the best internal standard (IS) for this compound analysis?
A: The most effective way to compensate for matrix effects and other sources of variability is to use a stable isotope-labeled (SIL) internal standard. For this compound (also known as caproate), an ideal IS would be Hexanoic acid-d11 or Hexanoic acid-1-¹³C.[5] A SIL-IS is chemically almost identical to the analyte, meaning it co-elutes and experiences the same degree of matrix effect. By calculating the ratio of the analyte response to the SIL-IS response, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?
A: The choice of sample preparation is critical and depends on the matrix and required sensitivity. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method, often used for high-throughput screening. However, it is the least effective at removing matrix components like phospholipids, which can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. It provides cleaner extracts but can be more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is often the most powerful technique for removing interfering substances. It can provide the cleanest extracts and highest analyte concentration, leading to lower matrix effects and improved sensitivity.
A direct comparison shows that more thorough cleanup methods like SPE generally result in lower matrix effects and higher, more consistent recoveries.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent or Drifting Signal Intensity | Buildup of matrix components (e.g., phospholipids) on the analytical column or in the MS source. | 1. Implement a more thorough sample preparation method (LLE or SPE) to reduce matrix introduction.[1]2. Incorporate a column wash step with a strong organic solvent between injections.[1]3. Perform regular maintenance and cleaning of the MS ion source.[1] |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify the region of suppression and adjust chromatography to separate this compound from this region.2. Improve sample cleanup using SPE to remove the interfering components.3. Ensure the use of a suitable stable isotope-labeled internal standard to correct for signal loss. |
| High Variability Between Replicate Injections | Inconsistent matrix effects between samples from different sources or lots. | 1. Quantify the matrix effect using the post-extraction spike method with at least six different lots of blank matrix.[1]2. Use a stable isotope-labeled internal standard, which is the most reliable way to correct for inter-sample variability.3. Standardize the sample collection and preparation protocol rigorously. |
| Signal is Higher Than Expected | Ion enhancement due to co-eluting matrix components. | 1. Confirm and quantify the enhancement with a post-extraction spike experiment.[1]2. Optimize chromatography to separate this compound from the enhancing components.[1]3. Improve sample cleanup to remove the source of the enhancement. |
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be evaluated by measuring analyte recovery and the matrix effect factor. An ideal method provides high, consistent recovery with a matrix effect close to 100% (indicating minimal signal suppression or enhancement).
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery & Matrix Effects.
| Preparation Method | Analyte Class | Matrix | Avg. Recovery (%) | Avg. Matrix Effect (%) | Key Takeaway |
| Protein Precipitation (PPT) | General | Plasma | Low to Moderate | High Suppression | Fast but provides the least clean extract, often resulting in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | General | Plasma | 70% ± 10% | 17% (Suppression) | Offers better cleanup than PPT, but recovery can be variable and method development is often required. |
| Solid-Phase Extraction (SPE) | General | Plasma | 98% ± 8% | 6% (Suppression) | Provides the highest recovery and least matrix effect due to superior removal of interferences. |
| LLE (MTBE) | Short-Chain Fatty Acids | Serum | 94.9% - 109.3% | 97.2% - 108.4% | Optimized LLE can be highly effective for SCFAs, showing excellent recovery and minimal matrix effect. |
Data for General LLE and SPE are adapted from a comparative study by Waters Corporation for a broad range of analytes. Data for MTBE LLE is adapted from a study on SCFAs. Values represent the mean across multiple analytes and concentrations.
Experimental Protocols & Visualizations
Workflow for Assessing and Mitigating Matrix Effects
The following diagram outlines a logical workflow for identifying, quantifying, and addressing matrix effects in your LC-MS/MS analysis of this compound.
Protocol 1: Quantitative Assessment by Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least 6 different sources.
-
This compound certified reference standard.
-
Neat solvent (typically the final mobile phase composition, e.g., 50:50 Acetonitrile:Water).
-
All necessary reagents and equipment for your chosen sample extraction protocol.
Procedure:
-
Prepare Blank Extracts (Set A): Process at least six lots of blank biological matrix using your established sample preparation protocol (e.g., LLE, SPE). Aliquot the final, clean extracts into autosampler vials.
-
Prepare Post-Spike Samples (Set B): Spike the blank extracts from Step 1 with the this compound standard to a known final concentration (e.g., a mid-point on your calibration curve).
-
Prepare Neat Solution Samples (Set C): Spike the neat solvent with the this compound standard to the exact same final concentration as in Step 2.
-
LC-MS/MS Analysis: Inject and analyze both sets of samples (Set B and Set C) using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100
-
Recovery (%) can also be calculated if you prepare a "Pre-Extraction Spike" set where the standard is added before extraction. Recovery (%) = (Mean Peak Area of Pre-Spike Set / Mean Peak Area of Set B) * 100.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from a biological matrix (e.g., plasma, serum) while removing proteins and many polar interferences. This protocol is adapted from methods optimized for short-chain fatty acids.
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add the SIL-IS solution to the sample.
-
pH Adjustment: Add an acid (e.g., HCl, formic acid) to adjust the sample pH to 2-3. This ensures the this compound is in its neutral, protonated form, which is more soluble in organic solvents.
-
Extraction: Add 1 mL of an immiscible organic solvent like Methyl tert-butyl ether (MTBE). Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the lower aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Protocol 3: Protein Precipitation (PPT) for this compound
Objective: A fast, simple method to remove the bulk of proteins from a serum or plasma sample. This protocol is based on the validated method by Dei Cas et al. for SCFA analysis.[1]
Procedure:
-
Sample Aliquoting: Pipette 50 µL of serum into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the SIL-IS solution.
-
Precipitation: Add 100 µL of ice-cold isopropanol. Vortex briefly.
-
Centrifugation: Centrifuge at high speed (e.g., 13,400 RPM) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for further processing (e.g., derivatization, if required by the method) or direct injection. Note: For improved cleanliness, a derivatization and subsequent liquid-liquid extraction step can be added.
Protocol 4: Solid-Phase Extraction (SPE) for Short-Chain Fatty Acids
Objective: To achieve the cleanest possible extract by selectively retaining and eluting SCFAs using a polymeric SPE sorbent.
Procedure (General Method for a Polymeric Reversed-Phase Sorbent):
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile. Centrifuge and collect the supernatant. Acidify the supernatant with formic acid.
-
Condition: Condition the SPE cartridge (e.g., a polymeric sorbent like Oasis PRiME HLB) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences like salts.
-
Elute: Elute the this compound and other SCFAs from the cartridge with 1 mL of methanol (sometimes modified with a small amount of ammonium hydroxide (B78521) to ensure elution of acidic compounds).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.
References
Technical Support Center: Optimizing Lipase-Catalyzed Hexanoate Esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lipase-catalyzed hexanoate esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ester conversion rate is low. What are the potential causes and how can I improve it?
Low conversion rates are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration are critical.[1][2][3] Optimal temperatures for lipase-catalyzed esterification are typically in the range of 40-60°C.[2][4][5] Exceeding the optimal temperature can lead to enzyme deactivation.[5] The molar ratio of alcohol to hexanoic acid also significantly impacts the equilibrium of the reaction. An excess of the alcohol is often used to shift the equilibrium towards ester formation.[6]
-
Enzyme Inhibition: Lipases can be inhibited by high concentrations of substrates (especially short-chain alcohols like ethanol) or the product ester.[5][7] Consider a fed-batch approach for substrate addition to maintain a low concentration in the reaction medium.
-
Water Content: While a small amount of water is essential for lipase (B570770) activity, excess water will promote the reverse reaction (hydrolysis), reducing your ester yield.[8][9][10] The optimal water activity (a_w) is specific to the lipase being used.[9][11] Consider using molecular sieves or conducting the reaction under vacuum to remove water produced during the reaction.[12][13]
-
Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, poor mixing can limit the interaction between the substrates and the enzyme's active site.[6] Ensure adequate agitation to overcome these limitations. The viscosity of the reaction medium can also play a role; higher temperatures can help reduce viscosity.[2][6]
Q2: The reaction starts well, but the conversion rate plateaus or even decreases over time. What's happening?
This is a classic sign of product inhibition or a shift in equilibrium due to water accumulation.
-
Product Inhibition: The synthesized this compound ester can competitively inhibit the lipase, slowing down the reaction as the product concentration increases.[3]
-
Water Accumulation: As the esterification reaction proceeds, water is produced as a byproduct. This increases the water activity in the system, which can shift the equilibrium back towards hydrolysis of the ester, especially in a closed system.[9][14] Continuous removal of water is crucial for driving the reaction to completion.[12][13]
Q3: How do I choose the right lipase for my this compound esterification?
The choice of lipase is critical for success. Different lipases exhibit varying specificities and stabilities.
-
Source: Lipases are available from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas fluorescens.[12][15] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is widely used and known for its high efficiency in ester synthesis.[3][4]
-
Immobilization: Immobilized lipases are generally preferred as they offer easier separation from the reaction mixture, enhanced stability, and potential for reuse.[4][15] Common immobilization supports include acrylic resins and silica (B1680970) particles.[12] Hydrophobic supports can be advantageous as they help to repel the water produced during the reaction from the enzyme's microenvironment.[12]
Q4: Should I use an organic solvent or a solvent-free system?
Both approaches have their advantages and disadvantages.
-
Solvent-based Systems: Organic solvents, particularly non-polar ones like n-hexane, can improve the solubility of non-polar substrates and reduce substrate inhibition.[15][16] However, they add to the cost and environmental impact of the process and require an additional downstream separation step.[6]
-
Solvent-free Systems: These are considered a "greener" alternative.[3][6] The excess substrate can sometimes act as the solvent.[6] However, these systems can be prone to mass transfer limitations due to high viscosity and may experience more pronounced substrate or product inhibition.[6]
Q5: What is the effect of pH on the reaction?
While the overall reaction is typically conducted in an organic medium with low water content, the "pH memory" of the lipase is important. This refers to the pH of the aqueous solution from which the enzyme was last dried or immobilized. The optimal pH memory for lipases in esterification is often around neutral (pH 7).[1]
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Esterification
| Parameter | Optimized Value | Ester Synthesized | Lipase Source | Reference |
| Temperature | 52.9 °C | Octyl hydroxyphenylpropionate | Candida antarctica (Novozym 435) | [1] |
| 40 °C | Ethyl butyrate | Candida antarctica lipase B (CALB) | [4] | |
| 60 °C | Phenylglycolamide | Candida antarctica lipase B (Novozym 435) | [2][17] | |
| 50 °C | Ethyl this compound | Rhizomucor miehei | [5] | |
| Enzyme Amount | 37.8% (w/w) | Octyl hydroxyphenylpropionate | Candida antarctica (Novozym 435) | [1] |
| 15 wt% | Phenylglycolamide | Candida antarctica lipase B (Novozym 435) | [2][17] | |
| 50 mg | Chlorogenic acid ester | Novozym® 435 | [3] | |
| Substrate Molar Ratio | 1:3 (acid:ethanol) | Ethyl butyrate | Candida antarctica lipase B (CALB) | [4] |
| 1.5:1 (phenylglycinol:capric acid) | Phenylglycolamide | Candida antarctica lipase B (Novozym 435) | [2][17] | |
| 1:4 (thymol:acid) | Thymol octanoate | Candida antarctica lipase B | [3] | |
| Reaction Time | 58.2 h | Octyl hydroxyphenylpropionate | Candida antarctica (Novozym 435) | [1] |
| 4 h | Ethyl butyrate | Candida antarctica lipase B (CALB) | [4] | |
| 19 h | Phenylglycolamide | Candida antarctica lipase B (Novozym 435) | [2][17] | |
| 12 h | Chlorogenic acid ester | Novozym® 435 | [3] |
Experimental Protocols
General Protocol for Lipase-Catalyzed this compound Esterification
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific substrate-enzyme system.
-
Reactant Preparation: Prepare a mixture of hexanoic acid and the desired alcohol in the appropriate molar ratio (e.g., 1:1 to 1:5) in a reaction vessel. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the lipase (either free or immobilized) to the reaction mixture. The amount of enzyme is typically between 1-15% (w/w) of the total substrate weight.
-
Reaction Incubation: Incubate the reaction mixture at the desired temperature (e.g., 40-60°C) with constant agitation (e.g., magnetic stirring or orbital shaking at 200 rpm).
-
Water Removal (Optional but Recommended): To drive the reaction towards completion, consider adding molecular sieves to the reaction mixture or performing the reaction under a slight vacuum.
-
Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the this compound ester and the remaining substrates. The relative percentage conversion can be calculated as: (moles of ester / initial moles of limiting substrate) x 100%.
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The product can then be purified from the remaining substrates, for example, by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for lipase-catalyzed this compound esterification.
Caption: Troubleshooting guide for low ester conversion in lipase catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Lipase Enzymes and Their Application in the Interesterification of Oils and Fats | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocl-journal.org [ocl-journal.org]
- 12. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Applications of immobilized lipases to transesterification and esterification reactions in nonaqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
Common pitfalls in the derivatization of hexanoate for analysis
Welcome to the Technical Support Center for the analytical derivatization of hexanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the derivatization of this compound for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of hexanoic acid necessary for GC analysis?
A1: Derivatization is crucial for the successful analysis of hexanoic acid by GC for several reasons. In its free form, hexanoic acid is a polar compound that tends to form hydrogen bonds, leading to poor peak shape (tailing) and potential adsorption to active sites within the GC system. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative.[1] This transformation improves chromatographic performance, enhances thermal stability, and often leads to better sensitivity and more reproducible results.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The two most widely used methods for derivatizing carboxylic acids like this compound are:
-
Esterification (specifically, methylation): This process converts hexanoic acid into its fatty acid methyl ester (FAME), methyl this compound. Common reagents include boron trifluoride in methanol (B129727) (BF₃-Methanol) or hydrogen chloride in methanol.[2][3] This is a robust and widely documented method.
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[2][4] Silylation is a versatile technique that also derivatizes other functional groups like hydroxyls and amines.[2]
Q3: My derivatization reaction seems incomplete. What are the likely causes?
A3: Incomplete derivatization is a common issue that can stem from several factors:
-
Presence of Water: Moisture in the sample or reagents will hinder both esterification and silylation reactions. It is critical to use anhydrous solvents and high-quality, dry reagents. Lyophilizing (freeze-drying) samples is a common practice to ensure they are completely dry.[4]
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical. For example, methylation with BF₃-Methanol is often performed at 60°C for 5-10 minutes, but this may need optimization depending on the sample matrix.[5] Similarly, silylation reactions may require heating at 60°C for up to 60 minutes.[2][4]
-
Insufficient Reagent: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.[2]
-
Poor Sample Solubility: If the this compound sample does not dissolve in the reaction mixture, the derivatization will be inefficient. Using a co-solvent like pyridine (B92270) can help dissolve the sample.[4]
Q4: I'm observing significant peak tailing in my chromatogram even after derivatization. What should I investigate?
A4: Peak tailing suggests that there are still active sites in the GC system that are interacting with your analyte.[6] This can happen even with derivatized samples if the derivatization is incomplete or if other polar compounds are present. Here are the primary troubleshooting steps:
-
Check for Incomplete Derivatization: Refer to Q3 to ensure your reaction is going to completion.
-
Inspect the GC Inlet: The inlet liner is a common source of activity and contamination.[6] Ensure you are using a deactivated liner and consider replacing it. Also, check for septum fragments or other residues in the inlet.[7]
-
Perform Column Maintenance: The front end of the GC column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the column inlet can often resolve the issue.[8][9]
-
Verify System Integrity: Ensure the column is installed correctly, with clean, square cuts at both ends, and that there are no leaks in the system.[6][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound derivatization and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Incomplete reaction due to moisture. 2. Suboptimal reaction time or temperature.[4] 3. Degraded derivatization reagent. 4. Insufficient reagent quantity.[2] | 1. Ensure sample is completely dry (lyophilize if necessary). Use high-purity, anhydrous reagents and solvents.[4] 2. Optimize reaction conditions. Analyze aliquots at different time points (e.g., 10, 30, 60 min) and temperatures (e.g., 60°C, 80°C) to find the optimum.[5] 3. Use fresh reagents and store them properly according to the manufacturer's instructions, typically under an inert atmosphere and protected from moisture. 4. Ensure a significant molar excess of the derivatization reagent is used (e.g., 10x molar excess).[2] |
| Poor Reproducibility / Variable Peak Areas | 1. Inconsistent reaction conditions.[5] 2. Sample matrix effects. 3. Inconsistent sample injection volume. 4. Instability of derivatives. | 1. Use a heating block or oven for precise temperature control. Ensure all samples are treated identically.[5] Automated derivatization systems can improve reproducibility.[10] 2. Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. 3. Use an autosampler for injections to ensure consistency. 4. Analyze samples as soon as possible after derivatization. If storage is necessary, test stability under different conditions (e.g., -20°C) to determine the optimal storage time. |
| Peak Tailing | 1. Incomplete derivatization. 2. Active sites in the GC inlet (liner, septum particles).[6][7] 3. Contamination or degradation of the GC column's stationary phase.[6] 4. Improper column installation.[9] | 1. Review and optimize the derivatization protocol (see above). 2. Replace the inlet liner with a new, deactivated one. Clean the inlet and replace the septum.[7][9] 3. Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.[8][9] 4. Reinstall the column, ensuring clean, square cuts and correct positioning in the inlet and detector.[9] |
| Extra or Unexpected Peaks | 1. Byproducts from the derivatization reaction. 2. Contamination from reagents, solvents, or glassware. 3. Isomerization of other fatty acids in the sample during derivatization (e.g., cis to trans).[5] 4. Excess derivatizing reagent. | 1. Identify byproducts using MS. Some reagents, like MSTFA, produce volatile byproducts that typically do not interfere.[1] Others may require a cleanup step. 2. Run a reagent blank (all reagents without the sample) to identify contaminant peaks. Ensure all glassware is scrupulously clean. 3. Use milder reaction conditions (e.g., lower temperature) to minimize isomerization.[5] 4. A cleanup step may be necessary to remove excess reagent. Alternatively, use a solvent-free injection or adjust the GC method to elute the reagent peak away from analytes of interest. |
Data Presentation
Comparison of Common Derivatization Methods for Fatty Acids
| Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages | Derivatization Efficiency |
| Acid-Catalyzed Methylation | BF₃-Methanol or HCl-Methanol | 60-100°C, 5-90 min[3][5] | Robust, widely used, relatively inexpensive, effective for free fatty acids. | Harsher conditions can cause degradation of polyunsaturated fatty acids or isomerization.[5] Reagents are corrosive and moisture-sensitive. | Generally high (>95%) under optimized conditions.[3] |
| Silylation | MSTFA or BSTFA (+1% TMCS) | 37-60°C, 30-60 min[2][4][11] | Milder conditions, highly reactive, derivatizes multiple functional groups, volatile byproducts.[1][11] | Reagents are extremely sensitive to moisture, can be more expensive, derivatives can be less stable over time. | High efficiency, often near-quantitative.[12] |
| Base-Catalyzed Methylation | KOH or NaOH in Methanol | 50-70°C, 2-30 min[5][13] | Very fast and occurs under mild conditions. | Does not derivatize free fatty acids, only transesterifies glycerolipids. | High for transesterification, but zero for free fatty acids. |
Experimental Protocols
Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is adapted for the formation of fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
This compound-containing sample (1-25 mg)
-
Micro-reaction vessel (5-10 mL) with a PTFE-lined cap
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution or deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heating block or oven
-
Vortex mixer
-
Pasteur pipette or syringe
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the dried sample into a micro-reaction vessel. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reaction: Add 2 mL of 12% BF₃-Methanol reagent to the vessel. Cap the vessel tightly.
-
Heating: Heat the vessel at 60°C for 10 minutes in a heating block. Note: Optimal time and temperature may vary and should be determined empirically.
-
Quenching and Extraction: Cool the vessel to room temperature. Add 1 mL of saturated NaCl solution (or water) and 1 mL of hexane.[2]
-
Vortex the mixture vigorously for 30 seconds to extract the methyl this compound into the hexane layer.
-
Allow the layers to separate completely.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of this compound using MSTFA
This protocol is for the formation of trimethylsilyl (TMS) esters for GC analysis.
Materials:
-
Dried this compound-containing sample
-
GC vial (2 mL) with insert and PTFE-lined cap
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., Dichloromethane, optional)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely free of water. Place the dried residue into a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of a suitable solvent like pyridine to dissolve the residue, if necessary.[14] Add 50-100 µL of MSTFA (+1% TMCS).[2][4] The vial should be immediately and tightly capped to prevent moisture from entering.
-
Reaction: Vortex the mixture for 10-30 seconds.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS. If the concentration is too high, it can be diluted with a dry, non-polar solvent like hexane.
Visualizations
Caption: Workflow for Esterification of this compound.
Caption: Troubleshooting Logic for Poor Derivatization Results.
References
- 1. nbinno.com [nbinno.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Separation of Hexanoate Isomers by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of hexanoate isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Gas Chromatography (GC) Troubleshooting
Question: Why are my this compound isomer peaks co-eluting or showing poor resolution?
Answer: Co-elution of this compound isomers is a common challenge due to their similar boiling points and polarities. Here’s a systematic approach to improve resolution:
-
Optimize the Temperature Program: A slow oven temperature ramp (e.g., 1-3°C/min) through the elution range of your isomers can significantly enhance separation by increasing the interaction time with the stationary phase.[1] A lower initial oven temperature can also improve the resolution of early-eluting peaks.[2]
-
Select an Appropriate Stationary Phase:
-
Non-polar columns (e.g., DB-1, HP-5MS) separate primarily based on boiling point. Isomers with closer boiling points will be more difficult to separate.
-
Polar columns (e.g., cyanopropyl phases like CP-Sil 88, HP-88, or polyethylene (B3416737) glycol phases like DB-WAX) offer different selectivity based on polarity differences between the isomers.[1] Highly polar cyanopropylsiloxane stationary phases are specifically designed for separating fatty acid methyl ester (FAME) isomers, including positional and geometric isomers.[1]
-
-
Increase Column Length: Longer columns (e.g., 60 m or 100 m) provide higher theoretical plates and, therefore, better resolving power for closely eluting compounds.[1]
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium, Hydrogen) is at its optimal linear velocity for the column's internal diameter to maximize efficiency.
Question: My peaks are tailing. How can I improve the peak shape?
Answer: Peak tailing for ester compounds can be caused by active sites in the GC system.
-
Check the Injector Liner: The glass wool and the liner itself can have active sites. Use a deactivated liner and consider replacing it regularly.
-
Column Inlet Maintenance: The first few meters of the column can become contaminated or active over time. Trimming 10-20 cm from the column inlet can often resolve this issue.
-
Proper Column Installation: Ensure a clean, square cut on the column end and proper installation into the injector and detector to avoid dead volume and peak tailing.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am not achieving baseline separation of my this compound isomers on a C18 column. What should I do?
Answer: Improving the separation of isomers in reversed-phase HPLC often requires manipulation of the mobile phase and consideration of the stationary phase.
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention times, which may improve separation.[2]
-
Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.[2]
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, a standard C18 column may not be providing enough selectivity. Consider:
-
Phenyl-Hexyl or Phenyl Columns: These offer alternative selectivity through π-π interactions, which can be beneficial for separating isomers containing aromatic rings or double bonds.
-
Polar-Embedded Columns: These phases can offer different selectivity for polar analytes.
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance selectivity, leading to better resolution.
Question: My retention times are shifting between injections. What is the cause?
Answer: Retention time instability can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time drift.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
What are the common isomers of this compound?
This compound refers to the ester of hexanoic acid. Isomers can arise from both the alcohol and the carboxylic acid portion. Common isomers include:
-
Esters of hexanoic acid: Methyl pentanoate, ethyl butanoate, propyl propanoate, butyl acetate, etc.
-
Esters with a total of six carbon atoms in the acid and alcohol chains: e.g., isomers of hexyl formate.
-
Branched-chain isomers: For example, esters of 2-methylpentanoic acid or 3-methylpentanoic acid.
How do the physicochemical properties of this compound isomers affect their chromatographic separation?
The separation of this compound isomers is primarily influenced by:
-
Boiling Point (in GC): On non-polar columns, isomers with lower boiling points will elute earlier. Branching generally lowers the boiling point.
-
Polarity (in GC and HPLC): The position of the ester group and the overall shape of the molecule affect its polarity. More polar isomers will have stronger interactions with polar stationary phases.
-
Molecular Shape/Steric Hindrance: The three-dimensional structure of an isomer can affect its interaction with the stationary phase, a principle particularly important in chiral separations.
When should I consider using a chiral column?
If your this compound isomer has a chiral center (e.g., an ester of a chiral alcohol or a chiral carboxylic acid like 2-methylpentanoic acid), you will need a chiral stationary phase (CSP) to separate the enantiomers.[3] Standard achiral columns cannot separate enantiomers. Chiral GC and HPLC columns are available for this purpose.
Data Presentation
Table 1: Predicted GC Elution Order of C6 Ester Isomers on a Non-Polar Column
This table provides a predicted elution order based on the boiling points of common this compound isomers. Actual retention times will vary depending on the specific GC conditions.
| Isomer | Structure | Boiling Point (°C) | Predicted Elution Order |
| tert-Butyl acetate | CH₃COOC(CH₃)₃ | 98 | 1 |
| sec-Butyl acetate | CH₃COOCH(CH₃)CH₂CH₃ | 112 | 2 |
| Isopropyl propanoate | CH₃CH₂COOCH(CH₃)₂ | 112 | 3 |
| Ethyl isobutyrate | (CH₃)₂CHCOOCH₂CH₃ | 113 | 4 |
| n-Propyl propanoate | CH₃CH₂COOCH₂CH₂CH₃ | 122 | 5 |
| Isobutyl acetate | CH₃COOCH₂CH(CH₃)₂ | 118 | 6 |
| Ethyl butyrate | CH₃CH₂CH₂COOCH₂CH₃ | 120 | 7 |
| n-Butyl acetate | CH₃COOCH₂(CH₂)₂CH₃ | 126 | 8 |
| Methyl pentanoate | CH₃(CH₂)₃COOCH₃ | 127 | 9 |
| Propyl isobutyrate | (CH₃)₂CHCOOCH₂CH₂CH₃ | 134 | 10 |
| Ethyl valerate | CH₃(CH₂)₃COOCH₂CH₃ | 145 | 11 |
| Methyl this compound | CH₃(CH₂)₄COOCH₃ | 150 | 12 |
| Propyl butyrate | CH₃CH₂CH₂COOCH₂CH₂CH₃ | 143 | 13 |
| Ethyl this compound | CH₃(CH₂)₄COOCH₂CH₃ | 168 | 14 |
| Hexyl acetate | CH₃COOCH₂(CH₂)₄CH₃ | 171 | 15 |
Note: Data is compiled from various sources and should be used as a general guide. Co-elution is possible for isomers with very similar boiling points.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol provides a general method for the separation of volatile this compound isomers.
1. Sample Preparation:
-
Dilute the sample containing this compound isomers in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 10-100 ppm.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. For SPME, headspace extraction is often effective for these volatile compounds.[4]
2. GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent (e.g., DB-WAX) |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm isomer identification by comparing retention times with authentic standards.
Protocol 2: HPLC-RID Analysis of this compound Isomers
This protocol is suitable for the analysis of this compound isomers that are not sufficiently volatile for GC or for preparative separation.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration range of 10-500 µg/mL.[5]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[5]
2. HPLC-RID Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II with RID (or equivalent) |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp | 35 °C |
| RID Temp | 35 °C |
3. Data Analysis:
-
Identify peaks based on retention times compared to standards.
-
Quantify using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Troubleshooting workflow for poor GC separation of this compound isomers.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS Methods for Hexanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hexanoate, a short-chain fatty acid (SCFA), is critical in various research fields, including gut microbiome studies, metabolic disease research, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] This guide provides an objective comparison of different LC-MS method validation strategies for this compound quantification, supported by experimental data and detailed protocols.
Comparison of LC-MS Methods for this compound Quantification
The choice of an LC-MS method for this compound quantification often depends on the sample matrix, required sensitivity, and available instrumentation. A common challenge in the analysis of SCFAs is their volatility and poor retention on reverse-phase chromatography columns.[3] To overcome these issues, derivatization is frequently employed to improve the chromatographic and mass spectrometric properties of these analytes.[3][4] However, derivatization-free methods are also being developed.[5]
The following table provides a comparative summary of different LC-MS methods for the quantification of this compound and other SCFAs.
| Parameter | Method 1: 3-NPH Derivatization | Method 2: Aniline Derivatization | Method 3: Derivatization-Free |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH)[6] | Aniline[3] | None[5] |
| Internal Standard | Isotopically labeled hexanoic acid (e.g., Hexanoic Acid-d3)[7] or a structural analog (e.g., 2-isobutoxyacetic acid)[6] | Isotopically labeled SCFAs (e.g., 13C-labeled acetate, propionate, butyrate)[3] | Isotopically labeled SCFAs |
| Sample Matrix | Serum, plasma, feces, cell culture media[4][6] | Cecal contents, microbial cultures[3] | Cecum content, feces[5] |
| LC Column | C18 column (e.g., Restek Raptor C18, Gemini NX-C18)[6][8] | Reverse-phase column | Mixed-mode column (hydrophilic interaction and anion-exchange)[5] |
| Mobile Phase | Water and acetonitrile (B52724) with 0.1% formic acid[6] | Not specified | Ammonium (B1175870) fluoride (B91410) in mobile phase to prevent signal suppression[5] |
| MS Detection | Tandem Mass Spectrometry (MS/MS)[6] | Tandem Mass Spectrometry (MS/MS)[3] | Selective Reaction Monitoring (SRM)[5] |
Quantitative Performance of Validated LC-MS Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, limit of quantification (LOQ), accuracy, and precision.[9] The table below summarizes the quantitative performance of different validated LC-MS methods for SCFA quantification.
| Validation Parameter | Method 1: 3-NPH Derivatization | Method 2: Aniline Derivatization | Method 3: UPLC-MS/MS |
| Linearity (r²) | > 0.99[4] | Not specified | > 0.997[10] |
| LOQ | Not specified | 160 nM to 310 nM[3] | < 0.015 mg/kg[10] |
| Accuracy (% Recovery) | 93.1% - 108.7%[4] | Intra- and inter-day accuracy error < 10%[3] | 76.3% - 100.0%[10] |
| Precision (RSD %) | Intra- and inter-day variation < 8.8%[4] | Intra- and inter-day precision < 3%[3] | 4.7% - 11.8%[10] |
Experimental Protocols
Method 1: this compound Quantification using 3-NPH Derivatization and LC-MS/MS
This protocol is based on a method described for the analysis of SCFAs in serum.[6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum, add 50 µL of methanol (B129727) containing 0.05% formic acid.
-
Add 10 µL of internal standard solution (e.g., 2-isobutoxyacetic acid, 10 µg/mL).
-
Incubate on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 13,400 RPM for 5 minutes.
-
Collect the supernatant for derivatization.
2. Derivatization
-
To the supernatant, add derivatization reagents (3-NPH).
-
Incubate in the dark at 37°C for 30 minutes.[6]
3. LC-MS/MS Analysis
-
LC Column: Restek Raptor C18, 2.7 µm, 2.1x100 mm.[6]
-
Mobile Phase A: Water + 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.
-
MS Detection: Use a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-product ion transitions of the 3-NPH derivative of this compound and the internal standard. The 3-NPH derivatives of SCFAs typically yield a prominent product ion at m/z 137.[6]
Method 2: Derivatization-Free this compound Quantification by LC-MS
This protocol is based on a method developed for the analysis of major SCFAs in mouse cecum content and feces.[5]
1. Sample Preparation
-
Homogenize the sample (cecum content or feces) in a suitable extraction solvent.
-
Centrifuge to pellet solids.
-
Filter the supernatant before injection.
2. LC-MS Analysis
-
LC Column: A mixed-mode column combining hydrophilic interaction chromatography and anion-exchange chromatography.[5]
-
Mobile Phase: Use a mobile phase containing ammonium fluoride to prevent signal suppression of SCFAs.[5]
-
MS Detection: Employ Selective Reaction Monitoring (SRM) mode, where the same m/z value is set for both the precursor and product ions to reduce background noise.[5]
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Workflow for LC-MS method validation of this compound.
Caption: Derivatization of hexanoic acid with 3-NPH.
Alternative Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative for the analysis of volatile compounds like SCFAs.[4][6] While often requiring derivatization to improve analyte volatility and thermal stability, GC-MS can provide excellent separation and sensitivity.[11] However, sample preparation for GC-MS can be more time-consuming compared to some LC-MS methods.[6] The choice between LC-MS and GC-MS will depend on the specific application, available instrumentation, and the desired throughput.[1][12] For instance, one application note details a GC-MS method for the quantification of hexyl this compound, an ester of hexanoic acid.[13]
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. rsc.org [rsc.org]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. resolian.com [resolian.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Hexanoic acid in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Hexanoate vs. Caprylate: A Comparative Guide to Their Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of hexanoate (a short-chain fatty acid, C6) and caprylate (a medium-chain fatty acid, C8) on mitochondrial respiration. While both are vital energy substrates, their distinct carbon chain lengths suggest nuanced differences in their metabolic processing and impact on mitochondrial function. This document outlines the theoretical framework for these differences, provides detailed experimental protocols to facilitate their direct comparison, and presents a template for the quantitative data that such a comparison would yield.
Introduction to Fatty Acid Metabolism in Mitochondria
Mitochondria are the primary sites of fatty acid β-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[1] These products then fuel the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) to generate ATP. A key distinction in fatty acid metabolism lies in their transport into the mitochondrial matrix. Long-chain fatty acids require the carnitine shuttle for this transport, whereas both short-chain fatty acids (SCFAs) like this compound and medium-chain fatty acids (MCFAs) like caprylate can cross the inner mitochondrial membrane independently of this shuttle.[2] This difference in transport can influence the rate at which they are oxidized.
Inferred Differences in Mitochondrial Respiration: this compound vs. Caprylate
Direct quantitative comparisons of this compound and caprylate in the scientific literature are scarce. However, based on their biochemical properties and studies on related fatty acids, we can infer potential differences in their effects on mitochondrial respiration.
Key Parameters for Comparison:
-
Oxygen Consumption Rate (OCR): This is a measure of the activity of the electron transport chain and is a key indicator of mitochondrial respiration. Both this compound and caprylate are expected to increase OCR as they provide fuel for β-oxidation.[2] The shorter chain length of this compound might lead to a faster initial burst of respiration, while the higher energy content of caprylate could sustain a higher rate of respiration over time.
-
ATP Production Rate: The primary output of mitochondrial respiration is ATP. The rate of ATP production is directly linked to the rate of substrate oxidation and the efficiency of oxidative phosphorylation.
-
Respiratory Control Ratio (RCR): This is the ratio of State 3 (ADP-stimulated) to State 4 (resting state) respiration and is a measure of the coupling between substrate oxidation and ATP synthesis.[3] A higher RCR indicates more tightly coupled and efficient mitochondria.
-
Uncoupling Effect: Some fatty acids can act as mild uncouplers, dissipating the proton gradient across the inner mitochondrial membrane and generating heat instead of ATP.[4][5] This can be mediated by uncoupling proteins (UCPs).[6] The degree of uncoupling may differ between this compound and caprylate.
Data Presentation: A Template for Comparison
The following table provides a structured format for presenting quantitative data from a direct comparative experiment between this compound and caprylate.
| Mitochondrial Respiration Parameter | Control (No Substrate) | This compound (C6) | Caprylate (C8) |
| Basal Oxygen Consumption Rate (OCR) (pmol O₂/min/mg protein) | Value | Value | Value |
| ATP Production-linked OCR (pmol O₂/min/mg protein) | Value | Value | Value |
| Maximal Respiration Rate (FCCP-stimulated OCR) (pmol O₂/min/mg protein) | Value | Value | Value |
| Spare Respiratory Capacity (pmol O₂/min/mg protein) | Value | Value | Value |
| Proton Leak (pmol O₂/min/mg protein) | Value | Value | Value |
| ATP Production Rate (pmol ATP/min/mg protein) | Value | Value | Value |
| Respiratory Control Ratio (RCR) | Value | Value | Value |
Signaling Pathways
The metabolism of fatty acids can influence cellular signaling pathways that regulate mitochondrial biogenesis and function. Key players in these pathways include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The differential effects of this compound and caprylate on these pathways remain an area for further investigation.
Caption: Potential signaling pathways affected by fatty acids.
Experimental Protocols
The following are detailed protocols for comparing the effects of this compound and caprylate on mitochondrial respiration using either isolated mitochondria or whole cells.
Protocol 1: High-Resolution Respirometry with Isolated Mitochondria
This protocol is adapted for use with an Oroboros Oxygraph-2k or similar high-resolution respirometer.
1. Mitochondrial Isolation:
-
Isolate mitochondria from the tissue of interest (e.g., liver, heart, or skeletal muscle) using standard differential centrifugation protocols.[9]
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Store isolated mitochondria on ice and use within 4 hours for optimal integrity.
2. Respirometry Assay:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add respiration buffer (e.g., MiR05) to the chambers and bring to the desired temperature (typically 37°C).
-
Add isolated mitochondria to each chamber (typically 0.05-0.2 mg/mL final concentration).
-
Allow for a baseline (State 1) respiration measurement.
-
Add malate (B86768) (e.g., 2 mM) and pyruvate (B1213749) (e.g., 5 mM) to support complex I-linked respiration.
-
Substrate Addition:
-
In one chamber, add a carrier control (e.g., ethanol (B145695) or DMSO).
-
In another chamber, add this compound to the desired final concentration (e.g., 100 µM).
-
In a third chamber, add caprylate to the desired final concentration (e.g., 100 µM).
-
-
Record State 2 respiration.
-
Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate State 3 respiration.
-
After ADP is phosphorylated to ATP, the respiration rate will slow to State 4.
-
Add oligomycin (B223565) (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
Add a chemical uncoupler, such as FCCP (in titrations, e.g., 0.5 µM steps), to determine the maximal electron transport system capacity.
-
Finally, add rotenone (B1679576) (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µM) to inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.
3. Data Analysis:
-
Calculate the Oxygen Consumption Rate (OCR) for each respiratory state.
-
Calculate the Respiratory Control Ratio (RCR) as State 3 OCR / State 4 OCR.
-
Calculate the P/O ratio (ADP/O) to determine the efficiency of oxidative phosphorylation.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay with Whole Cells
This protocol is designed for use with an Agilent Seahorse XF Analyzer.[10][11]
1. Cell Culture and Plating:
-
Culture the cells of interest to approximately 80-90% confluency.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow the cells to attach and grow overnight.
2. Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare the assay medium: Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM), and low concentrations of glucose (e.g., 1 mM) and glutamine (e.g., 1 mM).
-
Prepare stock solutions of this compound and caprylate. It is recommended to conjugate them to BSA to improve solubility and cellular uptake.
-
On the day of the assay, wash the cells with the prepared assay medium and replace it with the final volume of assay medium containing either this compound, caprylate, or a vehicle control.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration of each)
-
3. Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.
4. Data Analysis:
-
The Seahorse Wave software will calculate the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between the control, this compound-treated, and caprylate-treated cells.
Caption: Workflow for the Seahorse XF fatty acid oxidation assay.
Conclusion
While both this compound and caprylate serve as efficient fuels for mitochondrial respiration, their subtle structural differences may lead to distinct effects on the rate and efficiency of energy production. The lack of direct comparative studies highlights an opportunity for further research in this area. The experimental protocols provided in this guide offer a robust framework for researchers to generate the necessary quantitative data to elucidate the specific impacts of these two fatty acids on mitochondrial function. Such studies will be invaluable for understanding cellular metabolism and for the development of therapeutic strategies targeting metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory control index of mitochondria isolated from regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically inert perfluorinated fatty acids directly activate uncoupling protein 1 in brown-fat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyunsaturated fatty acids activate human uncoupling proteins 1 and 2 in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Uncoupling Proteins: A Systematic Review on the Mechanism Used in the Prevention of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the role of AMPK in regulating PGC-1 alpha expression and mitochondrial proteins in mouse epididymal adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Muscle Stem Cells Using a Seahorse Analyzer: Applicability for Aging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SCFA Measurement: A Guide to Commercial Assay Cross-Reactivity with Hexanoate
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is paramount to understanding their profound impact on host physiology, from gut health to metabolic and immune regulation. However, the devil is in the details of detection. This guide provides a comparative analysis of commercial assay technologies for SCFAs, with a critical focus on their cross-reactivity with hexanoate (C6), a less abundant but increasingly recognized bioactive SCFA.
The choice of analytical method can significantly influence the interpretation of experimental results. While chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high specificity, they are often resource-intensive. In contrast, more accessible enzymatic and colorimetric assays may present challenges with cross-reactivity, particularly when quantifying individual SCFAs in a complex biological milieu. This guide aims to illuminate these differences, providing the necessary data and protocols to make an informed decision for your research needs.
Performance Comparison: Enzymatic vs. Chromatographic Assays
The primary distinction in commercial SCFA assays lies between those that measure a specific SCFA or a group of SCFAs based on an enzymatic reaction and those that physically separate and individually quantify each SCFA.
| Assay Type | Principle | This compound Detection | Cross-Reactivity with this compound | Throughput |
| Enzymatic/Colorimetric Assays | Enzyme-driven reaction (e.g., using Acetate (B1210297) Kinase, Butyrate (B1204436) Kinase) leading to a detectable colorimetric or fluorometric signal. | Often grouped with other SCFAs (e.g., C3-C6). | High. Butyrate kinase, an enzyme used in some kits, shows similar activity with butyrate (C4), valerate (B167501) (C5), and this compound (C6). | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their chemical properties followed by mass-based detection and quantification. | Specifically separated and quantified. | None. this compound is resolved as a distinct peak. | Low to Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection and quantification. | Specifically separated and quantified. | None. this compound is resolved as a distinct peak. | Medium to High |
In-Depth Look at Enzymatic Assay Cross-Reactivity
A key consideration for enzymatic assays is the substrate specificity of the enzymes employed. For instance, some assays utilize a combination of acetate kinase and butyrate kinase to measure different fractions of SCFAs. While acetate kinase is highly specific for acetate, butyrate kinase exhibits broader substrate specificity.
A study developing an enzymatic assay demonstrated that butyrate kinase reacts not only with its namesake, butyrate, but also with propionate, valerate, and this compound (caproate). The enzyme's activity with these C3 to C6 fatty acids was found to be of a similar magnitude. This indicates that assays relying on butyrate kinase will likely measure a composite value for [C3-C6] SCFAs, rather than distinguishing between them. For researchers specifically interested in the individual roles of butyrate versus this compound, this cross-reactivity is a significant limitation.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway for SCFAs and typical experimental workflows for both enzymatic and GC-MS-based assays.
Experimental Protocols
Representative Enzymatic Assay Protocol for [C3-C6] SCFAs
This protocol is based on methodologies that utilize butyrate kinase for the detection of a combined fraction of SCFAs.
-
Sample Preparation: Homogenize fecal samples or use plasma/serum directly. Deproteinize samples using a suitable method (e.g., sulfosalicylic acid precipitation) and centrifuge to collect the supernatant.
-
Reagent Preparation: Prepare a reaction mixture containing ATP, a coupling enzyme system (e.g., hexokinase and G6PDH), NADP+, and buffer.
-
Reaction Initiation: Add the sample supernatant to the reaction mixture. To measure the [C3-C6] fraction, add butyrate kinase to initiate the reaction. The kinase will phosphorylate butyrate, valerate, and this compound, consuming ATP. The ADP generated is then used in the coupling reaction to produce a detectable signal (e.g., NADPH).
-
Detection: Measure the change in absorbance (e.g., at 340 nm for NADPH) using a microplate reader.
-
Quantification: Calculate the concentration of [C3-C6] SCFAs by comparing the sample's absorbance change to a standard curve generated with a known concentration of a representative SCFA from this group (e.g., butyrate).
General GC-MS Protocol for Specific SCFA and this compound Quantification
This protocol outlines a common workflow for the specific analysis of SCFAs, including this compound.
-
Sample Preparation: Homogenize 50-100 mg of fecal sample in a suitable solvent (e.g., acidified water). For plasma or serum, an equivalent volume is used. Spike the sample with an internal standard (e.g., a deuterated SCFA).
-
Extraction: Perform a liquid-liquid extraction. Acidify the sample homogenate (e.g., with HCl) and extract the protonated SCFAs into an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Derivatization: Evaporate the organic solvent and derivatize the dried extract to increase the volatility of the SCFAs. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a chloroformate.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a wax column) for separation. The separated compounds are then introduced into a mass spectrometer for detection and quantification based on their specific mass-to-charge ratios.
-
Data Analysis: Identify and quantify each SCFA, including this compound, by comparing its retention time and mass spectrum to those of authentic standards.
Conclusion and Recommendations
The choice of an SCFA assay should be guided by the specific research question.
-
For high-throughput screening or when a general measure of longer-chain SCFAs (C3-C6) is sufficient, enzymatic assays can be a cost-effective and rapid option. However, researchers must be aware of the inherent cross-reactivity and acknowledge that the results for butyrate will likely include contributions from valerate and this compound.
-
When the specific quantification of this compound and other individual SCFAs is critical for elucidating their distinct biological roles, chromatographic methods such as GC-MS or LC-MS are the unequivocal choice. These methods provide the necessary specificity to resolve structurally similar SCFAs, ensuring accurate and reliable data.
Ultimately, a thorough understanding of the principles and limitations of each assay type is essential for generating robust and reproducible data in the dynamic field of SCFA research.
A Comparative Analysis of Hexanoate and Valerate on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of two short-chain fatty acids (SCFAs), hexanoate and valerate (B167501), on the composition and function of the gut microbiota. While both are products of microbial fermentation in the gut, emerging evidence suggests they exert distinct effects on the host's microbiome and cellular pathways. This document synthesizes available experimental data to facilitate a clear comparison, outlines common experimental protocols, and visualizes key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and valerate. It is important to note that direct comparative studies are limited, and much of the data is derived from individual investigations of each SCFA.
Table 1: Comparative Effects on Histone Deacetylase (HDAC) Inhibition
| Short-Chain Fatty Acid | Effective Concentration for HDAC Inhibition | Outcome | Citation |
| Valerate | 5 mM and 10 mM | Significant inhibition of HDAC activity.[1] | [1] |
| This compound | Not specified (tested at 2 mM, 4 mM, and 10 mM) | No significant effect on HDAC activity observed at tested concentrations.[1] | [1] |
Table 2: Observed Effects on Gut Microbiota Composition
| Short-Chain Fatty Acid | Effect on Alpha Diversity | Effect on Beta Diversity | Key Changes in Bacterial Taxa | Citation |
| Valerate | No significant change reported in one in vitro study.[2] | Induced changes in community composition and structure (weighted Jaccard and UniFrac).[2] | Increased: Veillonellaceae, Enterococcus. Decreased: Escherichia/Shigella.[2] | [2] |
| This compound | Data from direct comparative studies are not currently available. | Data from direct comparative studies are not currently available. | Negatively correlated with Fibrobacteres, Tenericutes, and Verrucomicrobia in one study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used in the cited research for analyzing the effects of this compound and valerate on the gut microbiota.
In Vitro Fermentation Model
-
Objective: To assess the direct impact of this compound or valerate on a gut microbial community in a controlled environment.
-
Methodology:
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors. A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic buffer.
-
Bioreactor Setup: Batch culture fermenters or continuous culture systems (chemostats) are sterilized and filled with a basal nutrient medium that simulates the colonic environment.
-
Inoculation: The fecal slurry is inoculated into the bioreactors under strict anaerobic conditions.
-
Intervention: After a stabilization period, the experimental groups are supplemented with either this compound or valerate at physiologically relevant concentrations. A control group receives no supplementation.
-
Sampling and Analysis: Samples are collected at various time points for analysis of microbial composition (via 16S rRNA gene sequencing or shotgun metagenomics) and metabolite concentrations (via GC-MS).
-
16S rRNA Gene Sequencing for Microbiota Composition Analysis
-
Objective: To determine the taxonomic composition of the gut microbiota.
-
Methodology:
-
DNA Extraction: Total DNA is extracted from fecal or bioreactor samples using commercially available kits optimized for microbial DNA.
-
PCR Amplification: The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: The PCR products are purified, indexed, and pooled. Sequencing is performed on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality sequences and chimeras. Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are inferred. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification
-
Objective: To measure the concentrations of this compound, valerate, and other SCFAs.
-
Methodology:
-
Sample Preparation: Fecal or culture samples are acidified and extracted with an organic solvent (e.g., diethyl ether) containing an internal standard.
-
Derivatization: The extracted SCFAs are often derivatized to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times and identified and quantified based on their mass spectra.
-
Signaling Pathways and Mechanisms of Action
This compound and valerate can influence host physiology through various signaling pathways. The diagrams below illustrate the primary mechanisms of action.
Conclusion
The available evidence suggests that this compound and valerate, while both being microbially-produced SCFAs, likely have differential effects on the gut microbiota and host signaling pathways. Valerate has demonstrated a capacity to inhibit HDACs and modulate the abundance of specific bacterial taxa. In contrast, the direct impact of this compound on HDACs appears less significant at similar concentrations, and its effects on the broader microbial community are less well-characterized.
The activation of G-protein coupled receptors like GPR41 and GPR43 by both SCFAs indicates a shared mechanism for influencing host immune and metabolic responses. However, the distinct HDAC inhibitory activity of valerate suggests it may have unique epigenetic regulatory functions.
Further head-to-head comparative studies are essential to fully elucidate the distinct roles of this compound and valerate in shaping the gut microbiome and their subsequent impact on host health and disease. Such research will be invaluable for the development of targeted therapeutic strategies that leverage the specific functionalities of these important microbial metabolites.
References
- 1. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid | PLOS One [journals.plos.org]
- 2. Identification of Valerate as Carrying Capacity Modulator by Analyzing Lactiplantibacillus plantarum Colonization of Colonic Microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoate vs. Octanoate: A Comparative Analysis of Gene Expression Modulation
For Researchers, Scientists, and Drug Development Professionals
Hexanoate (C6) and octanoate (B1194180) (C8), both medium-chain fatty acids (MCFAs), play significant roles in cellular metabolism and signaling. While structurally similar, emerging research indicates they can exert differential effects on gene expression, leading to distinct physiological outcomes. This guide provides an objective comparison of their performance in modulating gene expression, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Gene Expression
The following tables summarize the differential effects of this compound and octanoate on the expression of key genes involved in lipid metabolism in various cell types.
Table 1: Effects on Lipogenic Gene Transcription in Chick Embryo Hepatocytes
| Gene | Treatment | Effect on Transcription |
| Malic Enzyme | This compound | Inhibition[1] |
| Octanoate | Inhibition[1] | |
| Fatty Acid Synthase | This compound | Inhibition[1] |
| Octanoate | Inhibition[1] | |
| Glyceraldehyde-3-phosphate dehydrogenase | This compound | No effect[1] |
| β-actin | This compound | No effect[1] |
Table 2: Effects on Adipogenic Gene Expression in 3T3-L1 Preadipocytes
| Gene | Treatment | Effect on mRNA Abundance |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Octanoate | Attenuation |
| Steroid regulatory binding element protein-1c (SREBP-1c) | Octanoate | Attenuation |
| Glycerol-3-phosphate dehydrogenase (GPDH) | Octanoate | Drastic reduction[2] |
| Leptin | Octanoate | Reduction[2] |
Table 3: Comparative Effects on Lipid Metabolism Gene Expression in HepG2 Hepatoma Cells
| Gene | Treatment | Fold Change in mRNA Expression (relative to control) |
| Lipid Catabolism Markers | ||
| CPT1A | This compound (C6) | ~1.5 |
| Octanoate (C8) | ~1.2 | |
| PPARA | This compound (C6) | No significant change[3] |
| Octanoate (C8) | No significant change[3] | |
| PLIN5 | This compound (C6) | ~1.8 |
| Octanoate (C8) | ~1.5 |
Data in Table 3 is estimated from graphical representations in the source literature and should be considered indicative.
Experimental Methodologies
A detailed understanding of the experimental conditions is crucial for interpreting the observed effects on gene expression.
Experiment 1: Inhibition of Lipogenic Gene Transcription in Chick Embryo Hepatocytes
-
Cell Culture: Primary cultures of chick embryo hepatocytes were used.
-
Treatment: Cells were incubated with either this compound or octanoate. The specific concentrations and duration of treatment were sufficient to observe transcriptional inhibition within 30 minutes.[1]
-
Gene Expression Analysis: The activity of malic enzyme and fatty acid synthase was measured, and the transcription of their respective genes was assessed. The study also monitored the transcription of housekeeping genes (glyceraldehyde-3-phosphate dehydrogenase and β-actin) as negative controls.[1]
Experiment 2: Attenuation of Adipogenesis in 3T3-L1 Preadipocytes
-
Cell Culture: 3T3-L1 preadipocytes were differentiated into adipocytes.
-
Treatment: Differentiating cells were exposed to varying concentrations of octanoate (1, 2, and 3 mmol/L) for 8 days.[2]
-
Gene Expression Analysis: The mRNA abundance of key adipogenic transcription factors and differentiation markers was determined.[2]
Experiment 3: Modulation of Lipid Metabolism Gene Expression in HepG2 Cells
-
Cell Culture: HepG2 human hepatoma cells were maintained in appropriate culture conditions.
-
Treatment: Cells were treated for 24 hours with 0.25 mM of this compound (C6) or octanoate (C8). A vehicle control (BSA) was used for comparison.[3]
-
Gene Expression Analysis: Total RNA was extracted, reverse-transcribed into cDNA, and quantitative PCR (qPCR) was performed to analyze the relative expression of genes involved in lipid catabolism (CPT1A, PPARA, PLIN5). Gene expression was calculated using the comparative ΔCt method with HPRT1 as the housekeeping gene.[3]
Signaling Pathways and Mechanisms
The differential effects of this compound and octanoate on gene expression are mediated by their interaction with various signaling pathways.
In chick embryo hepatocytes, both this compound and octanoate were found to inhibit the triiodothyronine (T3)-induced increase in the activities of malic enzyme and fatty acid synthase at a transcriptional level.[1] This inhibitory effect was selective and not correlated with the binding of T3 to its nuclear receptor.[1]
In macrophages, octanoate has been shown to influence the expression of metabolic and inflammatory genes, with some effects being dependent on the nuclear receptor peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[4] Octanoate treatment stimulated the expression of the cholesterol efflux pump ABCA1, particularly under inflammatory conditions, and this effect was more pronounced in the absence of PPARβ/δ.[4]
The following diagram illustrates a simplified workflow for analyzing the effects of these fatty acids on gene expression.
The following diagram depicts a simplified signaling pathway illustrating the influence of octanoate on gene expression in macrophages.
References
- 1. This compound and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Hexanoate in Serum: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of hexanoate in serum is crucial for understanding its role in various physiological and pathological processes. As a key short-chain fatty acid (SCFA), this compound levels in circulation can be indicative of gut microbiome activity and may serve as a biomarker in several diseases. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification in serum: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their accuracy and precision, supported by experimental data from published studies.
Quantitative Performance of Analytical Methods
The choice of an analytical method for this compound quantification in serum is a critical decision that impacts the reliability and interpretation of research findings. Both GC-MS and LC-MS have been successfully employed for this purpose, each with its own set of strengths and limitations. The following tables summarize the quantitative performance of these methods based on data from various studies.
Table 1: Comparison of Quantitative Parameters for this compound Quantification in Serum
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | High (Judicious choice of MS fragment ion)[1][2] | No interference with analyte peaks |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.99 | r² ≥ 0.99[4] |
| Limit of Detection (LOD) | Concentration-dependent | 1 to 7 ng/mL[1][2][5] | Varies by application, should be sufficiently low |
| Limit of Quantification (LOQ) | Concentration-dependent | 3 to 19 ng/mL[1][2][5] | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | Typically 98-102%[3] | 94 to 114%[1][2][5] | 80-120% |
| Precision (%RSD) | < 2% (Intra-assay)[3] | < 15% | < 15-20%[4] |
Table 2: Performance Data from a Validated LC-MS/MS Method for SCFA Quantification in Serum
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Acetic acid | ~1 | ~3 | 94-114 |
| Propionic acid | ~1 | ~3 | 94-114 |
| Isobutyric acid | ~1 | ~3 | 94-114 |
| Butyric acid | ~1 | ~3 | 94-114 |
| Isovaleric acid | ~7 | ~19 | 94-114 |
| Valeric acid | ~7 | ~19 | 94-114 |
| 4-methyl valeric acid | ~7 | ~19 | 94-114 |
| Hexanoic acid | ~7 | ~19 | 94-114 |
| Source: Adapted from Boyce et al., Anal Bioanal Chem, 2021.[1][2][5] |
Experimental Workflows and Methodologies
The accuracy and precision of this compound quantification are highly dependent on the experimental protocol, from sample collection to data analysis. Below are diagrams illustrating a typical experimental workflow and a comparison of the analytical approaches.
Experimental Protocols
Reproducibility and comparability of results hinge on detailed methodologies. Below are representative protocols for both GC-MS and LC-MS/MS-based quantification of this compound in serum.
LC-MS/MS Protocol for Short-Chain Fatty Acids
This protocol is adapted from a method for the determination of eight SCFAs in human serum.[1][2]
Objective: To quantify this compound and other SCFAs in human serum using LC-MS/MS after derivatization.
1. Sample Preparation:
- Thaw serum samples and mix with an internal standard solution in acetonitrile (B52724) (ACN) on ice.
- Separate the ACN layer by centrifugation.
- Derivatize the SCFAs in the supernatant with 3-nitrophenylhydrazine (B1228671) hydrochloride (3-NPH.HCl) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl).[6]
- Extract the derivatized SCFAs with methyl tert-butyl ether (MTBE).
- Evaporate the MTBE extract to dryness under a stream of nitrogen.
- Reconstitute the residue in 10% acetonitrile/water for analysis.[6]
2. LC-MS/MS Instrumentation and Conditions:
- Chromatography: Reversed-phase column (e.g., ACE C18-AR).[2]
- Mobile Phase: A gradient of water and acetonitrile, both with formic acid.
- Mass Spectrometry: Triple quadrupole mass spectrometer (LC-QQQ-MS) operating in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each SCFA derivative.
GC-MS Protocol for Serum Metabolomics (including SCFAs)
This protocol is a general approach for the analysis of metabolites in serum, which can be adapted for targeted SCFA quantification.[7][8]
Objective: To quantify this compound and other volatile metabolites in serum by GC-MS following derivatization.
1. Sample Preparation:
- Thaw serum samples and deproteinize by adding a solvent like methanol, followed by centrifugation.[7]
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[7]
- Perform a two-step derivatization:
- Methoximation: Add methoxylamine hydrochloride in pyridine (B92270) to protect carbonyl groups.[7][8]
- Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[7][8]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-624 or Elite-5MS).[3][7]
- Carrier Gas: Helium.[3][7]
- Injection: Split or splitless injection depending on the concentration of the analytes.
- Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
- Mass Spectrometer: Operated in Electron Ionization (EI) mode.
- Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9]
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in serum. LC-MS/MS, particularly with derivatization using 3-NPH, offers excellent sensitivity and specificity, with shorter analysis times.[10] It is often the preferred method for targeted analysis of SCFAs in complex biological matrices due to its high throughput capabilities. GC-MS remains a robust and reliable technique, especially with well-established derivatization protocols and extensive mass spectral libraries for compound identification. The choice between the two methods will depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. For achieving the highest accuracy and precision, careful method validation is paramount, irrespective of the chosen technique.
References
- 1. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. aphl.org [aphl.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. Untargeted GC–MS investigation of serum metabolomics of coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Hexanoate and Propionate in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) are increasingly recognized as critical metabolic and signaling molecules, bridging the gap between gut microbiota, diet, and host physiology. Among these, propionate (B1217596) (a three-carbon SCFA) and hexanoate (a six-carbon MCFA) have garnered significant attention for their roles in regulating cellular processes ranging from inflammation and metabolism to cancer progression. Both are products of microbial fermentation in the colon, though this compound is also found in dietary sources like milk fat.[1][2] While they share some mechanisms of action, their distinct carbon chain lengths lead to important differences in receptor affinity, enzyme inhibition, and downstream physiological effects. This guide provides an objective, data-driven comparison of their roles in cell signaling to inform research and therapeutic development.
Primary Mechanisms of Action
This compound and propionate exert their influence on cell signaling primarily through two conserved mechanisms:
-
Activation of G-protein Coupled Receptors (GPCRs): Both molecules act as agonists for Free Fatty Acid Receptors 2 and 3 (FFAR2 and FFAR3), also known as GPR43 and GPR41, respectively.[3] These receptors are expressed on the surface of various cell types, including intestinal epithelial, immune, and adipocyte cells, initiating intracellular signaling cascades upon ligand binding.[3][4]
-
Inhibition of Histone Deacetylases (HDACs): By entering the cell and nucleus, these fatty acids can inhibit the activity of class I and II HDACs.[5][6] This inhibition leads to the hyperacetylation of histone proteins, altering chromatin structure and modulating the expression of key genes involved in cell cycle control, apoptosis, and inflammation.[6][7]
Quantitative Comparison of Signaling Potency
The functional differences between this compound and propionate can be quantified by comparing their potency in receptor activation and enzyme inhibition.
| Parameter | Target | This compound | Propionate | Cell Type / System | Key Findings & References |
| GPCR Activation | GPR41 (FFAR3) | Less Potent | More Potent | Mammalian Cells | Propionate is a potent agonist for both GPR41 and GPR43.[4] Pentanoate (C5) is often the most potent agonist for GPR41. |
| GPR43 (FFAR2) | Less Potent | More Potent | Mammalian Cells | Propionate is a potent agonist for both GPR41 and GPR43.[4][5] | |
| HCAR2 (GPR109A) | Active (EC50: ~0.73 mM) | Inactive | CHO Cells | This compound can induce binding to HCAR2, while propionate does not activate the receptor.[8] | |
| HDAC Inhibition | Global HDACs | Less Potent | Less Potent than Butyrate (B1204436) | HT-29 Colon Cancer Cells | Propionate is about twofold less potent than butyrate in nuclear extracts and almost 10-fold less potent in whole-cell assays.[9] |
| HDAC8 | Inhibitor (Ki: 2.35 mM) | Not specified | Recombinant Human HDAC8 | Hexanoic acid is an inhibitor of HDAC8, showing approximately 2-fold more potency than decanoic acid.[10][11] | |
| Class I HDACs | Not specified | Inhibitor | Bovine Mammary Epithelial | Propionate inhibits HDACs 2 and 8, leading to increased acetylation of histones H3K9/14 and H3K18.[7] |
Signaling Pathways and Logical Relationships
Visualizing the signaling cascades initiated by this compound and propionate provides a clearer understanding of their functional roles.
References
- 1. Hexanoic Acid Intake Enhances Anti-Tumor Immune Responses in Colorectal Cancer by Reducing the Immunosuppressive Function of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 3. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating a GC-FID Method for Hexanoate Analysis in Fermentation Broth
For researchers and professionals in drug development and biotechnology, the accurate quantification of metabolites like hexanoate in fermentation broth is critical for process optimization and product yield analysis. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust, reliable, and widely adopted technique for this purpose.[1] This guide provides a comprehensive comparison of GC-FID with alternative methods, detailed experimental protocols, and key validation performance data to aid in the implementation of this analytical method.
Comparison of Analytical Methodologies
While several techniques can be employed for the analysis of volatile fatty acids (VFAs) like this compound, GC-FID offers a balanced profile of performance, cost, and simplicity.[1] Other common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Feature | GC-FID | GC-MS | HPLC with UV/RID |
| Principle | Separation by volatility and boiling point, detection by ion generation in a hydrogen flame. | Separation by volatility, identification by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance or refractive index change. |
| Sensitivity | High for hydrocarbons and organic acids.[1] | Very High; capable of trace-level detection. | Often lacks sufficient sensitivity for short-chain fatty acids.[1][2] |
| Selectivity | Good; based on chromatographic retention time. | Excellent; provides structural confirmation of analytes.[1] | Moderate; prone to co-elution and matrix interference.[2] |
| Cost | Lower instrument and operational cost.[1] | Higher initial investment and maintenance costs.[1] | Moderate instrument cost. |
| Complexity | Operationally simple and routine.[1] | More complex instrumentation and method development.[1] | Method development can be complex depending on the matrix. |
| Primary Use | Robust quantification of known volatile compounds.[1] | Identification of unknown compounds and confirmation of knowns.[1] | Analysis of non-volatile or thermally labile compounds. |
GC-FID Method Validation Performance
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes typical performance characteristics for a validated GC-FID method for VFA analysis, including this compound.
| Validation Parameter | Typical Performance Data | Description |
| Linearity (R²) | > 0.99[3][4] | Measures how well the instrument response correlates with analyte concentration over a specific range. |
| Limit of Detection (LOD) | 0.04 - 37 mg/L[3][4] | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.13 - 50 mg/L[2][4] | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Precision (RSD%) | < 10%[5] | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy / Recovery (%) | 85% - 115%[6] | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known analyte concentration. |
Experimental Protocols
A reliable analysis begins with meticulous sample preparation and optimized instrument conditions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of this compound and other VFAs from an aqueous fermentation broth.
-
Centrifugation: Centrifuge the fermentation broth sample (e.g., 5 mL) at high speed (e.g., 13,000 x g) for 3-5 minutes to pellet cells and other solid debris.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter that could block the GC column.[5]
-
Acidification: Transfer a known volume (e.g., 1 mL) of the clarified filtrate to a clean glass vial. Acidify the sample by adding a small amount of a strong acid (e.g., formic acid or sulfuric acid) to protonate the fatty acids, making them more amenable to extraction into an organic solvent.[7]
-
Internal Standard Addition: Add an internal standard (e.g., iso-hexanoic acid or heptanoic acid) to the sample. The internal standard is used to correct for variations in extraction efficiency and injection volume.
-
Extraction: Add an immiscible organic solvent, such as diethyl ether or a hexane/ether mixture, to the vial.[4][8] Vortex vigorously for 1-3 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge the vial at a lower speed (e.g., 4,000 rpm) for 5 minutes to achieve a clear separation between the aqueous and organic layers.[9]
-
Collection: Carefully transfer the upper organic layer, which now contains the this compound, to a new, clean GC vial for analysis.[9]
GC-FID Instrumentation and Conditions
The following are typical starting conditions for the analysis of this compound. These should be optimized for the specific instrument and column in use.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or similar |
| Column | DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) or HP-INNOWAX; 30 m x 0.25-0.32 mm ID, 0.25-0.50 µm film thickness.[5][6] |
| Carrier Gas | Helium or Nitrogen.[5][7] |
| Flow Rate | 1.5 - 2 mL/min.[5] |
| Injection Volume | 1 µL.[5] |
| Inlet Temperature | 180 - 250 °C.[5][7] |
| Split Ratio | 50:1 to 90:1.[5][10] |
| Oven Program | Initial Temp: 70°C for 0.5 min, Ramp: 20°C/min to 190°C, Hold for 4 min.[5] (Note: Program must be optimized for separation). |
| Detector | Flame Ionization Detector (FID). |
| Detector Temperature | 220 - 280 °C.[1][5] |
| Hydrogen Flow | 30 - 40 mL/min.[1] |
| Air Flow | 300 - 400 mL/min.[1] |
| Makeup Gas (N₂ or He) | 25 - 30 mL/min.[1] |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for selecting a sample introduction method.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and stoichiometric characterization of ethanol-based chain elongation in the absence of short-chain carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
A Comparative Analysis of the Antimicrobial Activity of Hexanoate and Other Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of hexanoate and other short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. The information presented is intended to support research and development in the field of novel antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of SCFAs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data summarized below has been compiled from various studies to provide a comparative overview. It is important to note that MIC values can vary based on the specific microbial strain, pH of the medium, and other experimental conditions.
| Short-Chain Fatty Acid | Chemical Formula | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound (Caproate) | CH₃(CH₂)₄COOH | Bacillus subtilis | 0.95 mmol/L | |
| Bacillus megaterium | 2.4 mmol/L | |||
| Xanthomonas perforans | 512 mg/L (approx. 4.4 mmol/L) | |||
| Streptococcus mutans | >2500 µM (2.5 mmol/L) | |||
| Streptococcus gordonii | 1161 µM (1.161 mmol/L) | |||
| Butyrate | CH₃(CH₂)₂COOH | Acinetobacter baumannii | 11-21 mmol/L | |
| Staphylococcus pseudintermedius | 11 mmol/L | |||
| Escherichia coli | 3750 µg/mL (approx. 42.6 mmol/L) | |||
| Propionate | CH₃CH₂COOH | Escherichia coli | 3750 µg/mL (approx. 50.6 mmol/L) | |
| Acetate | CH₃COOH | Escherichia coli | 3750 µg/mL (approx. 62.5 mmol/L) |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of SCFAs using the broth microdilution method.
1. Preparation of Materials:
-
Microbial Culture: A fresh overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
SCFA Stock Solutions: Prepare stock solutions of hexanoic acid, butyric acid, propionic acid, and acetic acid. Due to the limited water solubility of some SCFAs, a solvent such as ethanol (B145695) may be required. A corresponding solvent control should be included in the assay.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
-
Growth Medium: Sterile broth medium for diluting the SCFAs and growing the bacteria.
2. Broth Microdilution Assay:
-
Serial Dilutions: Perform two-fold serial dilutions of each SCFA stock solution in the 96-well plates using the growth medium to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted SCFAs.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum (no SCFA).
-
Negative Control: A well containing only the growth medium (no bacteria or SCFA).
-
Solvent Control: If a solvent was used to dissolve the SCFAs, a well containing the highest concentration of the solvent used and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
3. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the SCFA at which no visible growth (turbidity) is observed.
-
Optionally, a spectrophotometer can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth.
4. Determination of Minimum Bactericidal Concentration (MBC):
-
To determine the MBC, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an appropriate agar (B569324) medium.
-
The plates are incubated under suitable conditions.
-
The MBC is the lowest concentration of the SCFA that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in the study of SCFA antimicrobial activity, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining MIC and MBC of SCFAs.
A Comparative Guide to the In Vivo Metabolic Fate of Hexanoate and Nonanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic fates of hexanoate (a C6 fatty acid) and nonanoate (B1231133) (a C9 fatty acid), two medium-chain fatty acids (MCFAs) of significant interest in metabolic research and therapeutic development. Understanding their distinct metabolic journeys is crucial for applications ranging from nutritional science to the development of novel drug delivery systems. This comparison is supported by experimental data from in vivo studies.
Core Metabolic Differences at a Glance
This compound and nonanoate, as MCFAs, share a generally similar metabolic pathway that distinguishes them from long-chain fatty acids (LCFAs). Unlike LCFAs, MCFAs are more rapidly absorbed from the intestine and transported directly to the liver via the portal vein.[1] They can enter mitochondria for β-oxidation without the need for the carnitine shuttle system, leading to efficient and rapid energy production.[2][3][4] However, the three-carbon difference in their chain lengths results in subtle but significant variations in their metabolic handling and physiological effects.
Quantitative Metabolic Parameters
The following table summarizes key quantitative data from in vivo studies, highlighting the differences in the metabolic profiles of this compound and nonanoate. Direct comparative studies are limited; therefore, data is compiled from separate in vivo investigations.
| Metabolic Parameter | This compound (C6:0) | Nonanoate (C9:0) | Key Observations & References |
| Primary Site of Metabolism | Liver | Liver | Both are predominantly metabolized in the liver via β-oxidation.[1][3][5] |
| Mitochondrial Entry | Carnitine-independent | Carnitine-independent | As MCFAs, both can readily cross the mitochondrial membrane for oxidation.[2][3] |
| Primary Metabolic Pathway | β-oxidation to Acetyl-CoA | β-oxidation to Acetyl-CoA and Propionyl-CoA | This compound yields 3 molecules of Acetyl-CoA. Nonanoate, being an odd-chain fatty acid, yields 3 molecules of Acetyl-CoA and 1 molecule of Propionyl-CoA. |
| Impact on Glucose Metabolism | Improves hyperglycemia and insulin (B600854) sensitivity in mice on a high-fat diet.[6][7][8] | Intravenous administration enhances whole-body insulin sensitivity in dogs.[9][10] | Both demonstrate beneficial effects on glucose homeostasis, though mechanisms may differ slightly.[6][9] |
| Impact on Lipid Metabolism | Prevents high-fat diet-induced obesity and fat accumulation; suppresses plasma non-esterified fatty acid (NEFA) levels and hepatic triglyceride content.[6][8] | Acts as a selective agonist of PPARγ, a key regulator of lipid metabolism.[9][10] | Both exhibit anti-lipogenic properties.[6][9] |
| Plasma Half-Life | Not explicitly found in the provided search results. | Not explicitly found in the provided search results. | MCFAs are generally characterized by rapid metabolism and clearance. |
| Excretion | Primarily as CO2 via respiration after oxidation. | Primarily as CO2 via respiration after oxidation. | The carbon backbones are efficiently used for energy production.[5] |
Detailed Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation and replication. Below are summaries of typical experimental protocols used to investigate the in vivo metabolism of these fatty acids.
In Vivo Model for Metabolic Studies (High-Fat Diet-Induced Obesity)
-
Objective: To assess the effects of oral supplementation of a specific fatty acid on metabolic parameters in an obesity model.[6][7][8]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia. Control groups receive a normal chow diet.
-
Treatment Groups:
-
Duration: Typically 4 weeks or longer to observe significant metabolic changes.[6][7]
-
Parameters Monitored:
-
Body Weight and Food Intake: Measured regularly.[11]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.[6][11]
-
Blood and Tissue Analysis: Collection of blood to measure plasma levels of glucose, insulin, non-esterified fatty acids (NEFAs), and triglycerides. Liver and adipose tissues are collected for gene expression analysis and histology.[6][8]
-
Tracer Studies for Metabolic Fate Analysis
-
Objective: To trace the absorption, distribution, metabolism, and excretion (ADME) of a fatty acid.[2]
-
Tracer: A stable isotope-labeled version of the fatty acid (e.g., nonanoic acid-d4 or ¹⁴C-labeled this compound) is used.[2][5]
-
Administration: A single dose is administered to the animal model (e.g., via oral gavage).[2]
-
Sample Collection:
-
Analysis: Mass spectrometry or liquid scintillation counting is used to detect and quantify the tracer and its metabolites in the collected samples.
Visualizing the Metabolic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key metabolic pathways and experimental workflows.
Caption: Metabolic pathway of this compound via β-oxidation.
Caption: Metabolic pathway of nonanoate via β-oxidation.
Caption: Workflow for in vivo metabolic studies.
Concluding Remarks
For drug development professionals, the rapid absorption and hepatic metabolism of these MCFAs make them potential carriers for targeted drug delivery to the liver. The choice between this compound and nonanoate as a carrier or therapeutic agent may depend on the desired metabolic impact, with nonanoate offering a potential anaplerotic benefit. Further head-to-head in vivo studies are warranted to fully elucidate their comparative pharmacokinetics and long-term metabolic consequences.
References
- 1. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
Inter-laboratory Validation of Hexanoate Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of short-chain fatty acids (SCFAs), including hexanoate, is critical for understanding their role in various physiological and pathological processes. As microbial metabolites, SCFAs are integral to host-microbiome interactions, making their precise measurement essential in academic research and pharmaceutical development. This guide provides a comparative overview of common analytical methodologies for this compound quantification, drawing upon validation data from single-laboratory studies to offer a valuable resource for selecting an appropriate analytical strategy in the absence of direct inter-laboratory ring-studies for this specific analyte.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two predominant techniques for SCFA analysis. These values, compiled from various validation studies, serve as a benchmark for expected performance.
| Performance Metric | GC-MS with Derivatization | LC-MS/MS with Derivatization (3-Nitrophenylhydrazone) |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <10% | <8.8%[1] |
| Inter-day Precision (%RSD) | <15% | <8.8%[1] |
| Recovery | 85-115% | 93.1-108.7%[1] |
| Limit of Detection (LOD) | 0.3–0.6 µg/mL (for acetate)[2] | 1 to 7 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.03–0.12 µg/mL (for propionate (B1217596) and butyrate)[2] | 3 to 19 ng/mL[3] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for SCFA quantification in biological matrices.[1][4]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Isobutyl Chloroformate Derivatization
This method is a robust technique for analyzing volatile compounds like SCFAs in biological samples.[4][5]
1. Sample Preparation and Extraction:
- Homogenize fecal or other biological samples.
- Acidify the sample with an acid such as sulfuric acid.
- Extract the SCFAs using an organic solvent like ethyl acetate.
- Dehydrate the organic extract using anhydrous sodium sulfate.
2. Derivatization:
- To the extracted sample, add isobutyl chloroformate and isobutanol for derivatization. This step is crucial as it makes the highly polar SCFAs suitable for GC-MS analysis.[5]
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: A high-polarity capillary column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol (PEG) phase coating (e.g., DB-FFAP, 30 m × 0.25 mm, 0.25 µm), is used to separate the SCFAs.[6]
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split mode injection.
- Temperature Program: An optimized temperature gradient is used to ensure the separation of different SCFAs.
- Mass Spectrometer (MS) Conditions:
- Operated in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Nitrophenylhydrazone (3-NPH) Derivatization
LC-MS/MS offers high sensitivity and specificity for SCFA analysis, particularly for less volatile compounds or when analyzing complex matrices.[1][3][7]
1. Sample Preparation and Extraction:
- Homogenize the biological sample (e.g., feces, plasma) in a suitable solvent like 70% isopropanol.
- Centrifuge the homogenate and collect the clear supernatant.
2. Derivatization:
- The supernatant is subjected to derivatization using 3-nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride in the presence of a coupling agent and a base catalyst at a low pH. This converts the SCFAs into stable 3-nitrophenylhydrazones, which have improved chromatographic and ionization properties.[1][3]
3. LC-MS/MS Analysis:
- Inject the derivatized sample into an LC-MS/MS system.
- Liquid Chromatograph (LC) Conditions:
- Column: A reversed-phase column (e.g., Kinetex® C18) is used for separation.[7]
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.[7]
- Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization: Electrospray ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each SCFA derivative.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Inter-laboratory validation process overview.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 3. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. lipidmaps.org [lipidmaps.org]
Hexanoate vs. Pentanoate: A Comparative Analysis of Their Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of hexanoate (a six-carbon, even-chain saturated fatty acid) and pentanoate (a five-carbon, odd-chain saturated fatty acid). While both are classified as short-chain fatty acids (SCFAs), their differing carbon chain lengths lead to distinct metabolic fates and downstream cellular consequences. This document synthesizes experimental data to highlight these differences, offering insights into their unique roles in regulating metabolic pathways and cellular signaling.
Overview of Metabolic Fate
The primary metabolic distinction between this compound and pentanoate lies in their breakdown products from β-oxidation.
-
This compound (C6): Undergoes three cycles of β-oxidation, yielding three molecules of acetyl-CoA . Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for lipogenesis.
-
Pentanoate (C5): Undergoes two cycles of β-oxidation, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA . Propionyl-CoA is carboxylated to succinyl-CoA, which serves as an anaplerotic substrate for the TCA cycle, replenishing its intermediates.
This fundamental difference in catabolism—exclusive production of acetyl-CoA versus a mix of acetyl-CoA and an anaplerotic substrate—underpins their divergent effects on cellular metabolism.
Comparative Effects on Core Metabolic Pathways
Direct comparative studies are limited; this section synthesizes findings from various experimental models to draw objective comparisons.
Tricarboxylic Acid (TCA) Cycle
Both fatty acids fuel the TCA cycle, but their impact on cycle intermediates differs significantly.
-
Pentanoate: By generating propionyl-CoA which is converted to succinyl-CoA, pentanoate directly replenishes TCA cycle intermediates. This anaplerotic effect can support sustained energy production and biosynthesis. In CAR T cells, 13C-labeled pentanoate has been shown to enter the TCA cycle via both acetyl-CoA and succinyl-CoA, contributing to citrate (B86180) production.[1]
-
This compound: Lacking a direct anaplerotic pathway, this compound primarily fuels the cycle through acetyl-CoA. In studies on ischemic-reperfused pig hearts, treatment with this compound did not increase levels of the C4 intermediates fumarate (B1241708) and malate (B86768) but did cause a 1.8-fold increase in succinate.[2]
Lipogenesis (Fatty Acid Synthesis)
The influence of these fatty acids on the synthesis of new lipids is notably different, with this compound showing a distinct inhibitory role.
-
This compound: In chick embryo hepatocytes, this compound has been demonstrated to inhibit the triiodothyronine (T3)-induced increases in the activities of key lipogenic enzymes, malic enzyme and fatty acid synthase (FASN).[3] This inhibition occurs at the transcriptional level.[3] In human hepatoma (HepG2) cells, this compound did not induce the lipid accumulation typically caused by long-chain fatty acids.
-
Pentanoate: The effect of pentanoate on lipogenesis is less characterized, with research focusing more on its role in inflammation and immunity. Its contribution of acetyl-CoA could theoretically support lipogenesis, but this has not been a primary finding in major studies.
Glycolysis
The interplay between fatty acid oxidation and glucose metabolism is crucial. Both this compound and pentanoate can influence glycolysis, often in an inhibitory manner as their oxidation provides an alternative energy source.
-
This compound: The oxidation of this compound produces a significant amount of acetyl-CoA, which is a known allosteric inhibitor of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme linking glycolysis to the TCA cycle. This can lead to a reduction in glucose oxidation.
-
Pentanoate: In perfused rat hearts, 0.8 mM pent-4-enoate (B1234886) (an unsaturated form of pentanoate) was found to decrease glycolytic flux by 66%.[4] In lymphocytes, however, pentanoate reprograms metabolic activity towards elevated glucose oxidation, which is linked to its immunomodulatory effects.[5] This context-dependent effect highlights the complexity of its metabolic influence.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies to facilitate a direct comparison of the metabolic effects of this compound and pentanoate.
Table 1: Effects on Gene Expression and Enzyme Activity
| Parameter | Fatty Acid | Model System | Concentration | Observed Effect | Reference |
| Fatty Acid Synthase (FASN) Transcription | This compound | Chick Embryo Hepatocytes | 1 mM | ~50-70% inhibition of T3-induced transcription | [3] |
| Malic Enzyme Transcription | This compound | Chick Embryo Hepatocytes | 1 mM | ~60-80% inhibition of T3-induced transcription | [3] |
| Glycolytic Flux | Pent-4-enoate | Perfused Rat Heart | 0.8 mM | 66% decrease | [4] |
| IL-10 Production | Pentanoate | Lymphocytes | - | Induces production | [5] |
| IL-17A Production | Pentanoate | CD4+ T cells | - | Reduces production | [6] |
Table 2: Effects on Metabolite Levels and Cellular Processes
| Parameter | Fatty Acid | Model System | Concentration | Observed Effect | Reference |
| Succinate Levels | This compound | Ischemic-Reperfused Pig Heart | 0.4 mM | 1.8-fold increase vs. control | [2] |
| Fumarate & Malate Levels | This compound | Ischemic-Reperfused Pig Heart | 0.4 mM | No significant change vs. control | [2] |
| Palmitate Oxidation | Pent-4-enoate | Potassium-Arrested Rat Heart | 0.8 mM | >100% stimulation | [4] |
| Palmitate Oxidation | Pent-4-enoate | Beating Rat Heart | 0.8 mM | Inhibition | [4] |
| Histone Acetylation | Pentanoate | Lymphocytes / CAR T cells | - | Increases histone acetylation | [1][5] |
Impact on Cellular Signaling Pathways
Beyond direct metabolic flux, this compound and pentanoate modulate key signaling pathways that regulate cell function.
Pentanoate and Epigenetic Modulation
A significant mechanism of pentanoate's action is through epigenetic changes. Its metabolism into acetyl-CoA provides the substrate for histone acetyltransferases (HATs).[6] This leads to increased histone acetylation, which alters chromatin structure and gene expression.[6] This pathway is central to its ability to induce an anti-inflammatory phenotype in lymphocytes, characterized by increased IL-10 production.[5][6]
This compound and Akt-mTOR Signaling
Medium-chain fatty acids, including this compound, have been shown to influence the Akt-mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. In HepG2 cells, treatment with this compound (C6) maintained insulin (B600854) sensitivity and promoted both basal and insulin-dependent phosphorylation of the Akt-mTOR axis.[7] This suggests that unlike saturated long-chain fatty acids which can induce insulin resistance, this compound may help maintain a balanced metabolic state.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to study the effects of this compound and pentanoate.
Cell Culture and Fatty Acid Treatment
This protocol describes a general procedure for treating cultured cells with SCFAs.
-
Cell Seeding: Plate cells (e.g., HepG2, primary lymphocytes) in appropriate multi-well plates (e.g., 96-well for metabolic assays, 6-well for protein/RNA extraction) at a density that ensures they reach ~80% confluency at the time of treatment.
-
Cell Starvation (Optional): Prior to treatment, wash cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 12-24 hours. This step synchronizes the cells and reduces variability from serum components.
-
Fatty Acid Preparation: Prepare stock solutions of sodium this compound or sodium pentanoate in sterile water or culture medium. Fatty acids can also be complexed to bovine serum albumin (BSA) to improve solubility and mimic physiological transport. To do this, warm a BSA solution (e.g., 10% in PBS) to 37°C and add the fatty acid slowly while stirring.
-
Treatment: Dilute the fatty acid stock solution into fresh culture medium to achieve the desired final concentration (e.g., 0.25 mM - 5 mM). Remove the old medium from the cells and replace it with the fatty acid-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard conditions (37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells or culture supernatant for downstream analysis (e.g., qRT-PCR, Western blot, metabolomics).
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Octanoate Inhibits Triglyceride Synthesis in 3T3-L1 and Human Adipocytes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. abcam.cn [abcam.cn]
A comparative review of the biological activities of C6, C7, and C8 fatty acids
A Comparative Review of the Biological Activities of C6, C7, and C8 Fatty Acids
Introduction
Medium-chain fatty acids (MCFAs) are saturated fats with aliphatic tails of 6 to 12 carbon atoms.[1][2] Among these, the short-chain MCFAs—Caproic Acid (C6), Enanthic Acid (C7), and Caprylic Acid (C8)—have garnered significant attention for their diverse biological activities. These fatty acids, naturally found in sources like coconut oil, palm kernel oil, and dairy products, are metabolized differently from their long-chain counterparts, allowing for rapid absorption and utilization by the body.[2][3][4] This guide provides a comparative analysis of the biological activities of C6, C7, and C8 fatty acids, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Biological Activities
The biological effects of these fatty acids are closely linked to their carbon chain length, which influences their potency and mechanisms of action. Generally, C8 is the most extensively studied and often exhibits the most potent effects, followed by C6. Data on C7 remains comparatively scarce.
Antimicrobial and Antifungal Activity
All three fatty acids exhibit antimicrobial properties, but their efficacy varies. They are particularly effective against Gram-positive bacteria and certain fungi, like Candida albicans.[5][6]
-
Caprylic Acid (C8): C8 is a well-documented antimicrobial and antifungal agent.[3] It is particularly effective against Candida albicans, where it inhibits virulence factors such as morphogenesis, adhesion, and biofilm formation.[7] It achieves this by altering the expression of genes in yeast-to-hyphal signal transduction pathways.[7] Studies have shown C8 effectively inhibits the growth of bacteria like Staphylococcus aureus and Escherichia coli.[8]
-
Caproic Acid (C6): C6 also possesses antimicrobial properties. At a 1% concentration, it can completely inhibit the growth of S. aureus and E. coli.[8] However, some studies suggest its antimicrobial effects are less potent than those of C8.[5][8]
-
Enanthic Acid (C7): While primarily used in the synthesis of esters for fragrances and pharmaceuticals, C7 has been shown to induce resistance in some plants against certain bacteria and fungi.[9][10][11] However, comprehensive data on its direct antimicrobial effects in clinical or laboratory settings is limited.
Table 1: Comparative Antimicrobial Activity
| Fatty Acid | Target Microorganism | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Caproic Acid (C6) | Staphylococcus aureus, Escherichia coli | 1% (w/v) | Complete growth inhibition | [8] |
| Caproic Acid (C6) | Saccharomyces cerevisiae | 4 mM | 85% decrease in growth rate | [8] |
| Caprylic Acid (C8) | Staphylococcus aureus, Escherichia coli | >1% (w/v) | Growth inhibition | [8] |
| Caprylic Acid (C8) | Candida albicans | N/A | Inhibition of biofilm formation and morphogenesis |[7] |
Metabolic Effects
MCFAs are known for their unique metabolic profiles, particularly their rapid conversion into ketones, which serve as an efficient energy source for the brain and muscles.[4][12]
-
Caprylic Acid (C8): C8 is the most ketogenic of the medium-chain fatty acids.[13][14] It is rapidly absorbed and transported directly to the liver, where it is converted into ketones, providing a quick energy boost.[12][15] This rapid metabolism makes C8 a popular supplement for ketogenic diets, as it can enhance fat-burning and increase energy levels.[4][16] Studies show the ketogenic effect of C8 is approximately three times higher than that of C10 (capric acid), suggesting a significant advantage over shorter-chain fatty acids as well.[14]
-
Caproic Acid (C6): C6 can also be metabolized for energy.[17] However, it is less efficient at producing ketones compared to C8.[13] Its use as a supplement is limited due to a strong, unpleasant odor and potential for gastrointestinal discomfort.[13][18]
-
Enanthic Acid (C7): C7 is a seven-carbon fatty acid that can be metabolized by the body, though its specific ketogenic potential and metabolic pathways are not as well-characterized as those of C6 and C8.[9][19]
Anti-Inflammatory Activity
Emerging research suggests that MCFAs can modulate inflammatory responses.
-
Caprylic Acid (C8): C8 has demonstrated anti-inflammatory properties. Studies suggest it may reduce inflammation by upregulating the ABCA1/p-JAK2/p-STAT3 signaling pathway.[20][21] However, in the absence of the ABCA1 transporter, its anti-inflammatory effects are less pronounced compared to longer-chain fatty acids like EPA.[20]
-
Caproic Acid (C6): C6 can stimulate the secretion of interleukin-12 (B1171171) (IL-12) p40 subunit in macrophage cell lines, suggesting a role in regulating immune cell activity during inflammation.[22]
-
Enanthic Acid (C7): There is currently a lack of specific data on the anti-inflammatory properties of C7.
Anti-Cancer Activity
MCFAs have been investigated for their potential to inhibit the growth of cancer cells.
-
Caprylic Acid (C8) & Caproic Acid (C6): Both C6 and C8 have been shown to significantly inhibit the viability of human colorectal, skin, and breast cancer cell lines in a concentration-dependent manner.[23] The anti-cancer efficacy appears to diminish with a shorter carbon chain; one study found that C10 (capric acid) had the strongest effect, followed by C8 and then C6.[23] These fatty acids appear to induce apoptosis and down-regulate genes critical for cell cycle progression.[23][24]
Table 2: Comparative Anti-Cancer Activity
| Fatty Acid | Cancer Cell Line | Max. Growth Inhibition | Observed Effect | Reference |
|---|---|---|---|---|
| Caproic Acid (C6) | Colon, Skin | ~75% - 90% | Down-regulation of cell cycle genes; up-regulation of apoptosis genes. | [23] |
| Caproic Acid (C6) | Breast | ~60% | [23] | |
| Caprylic Acid (C8) | Colon, Skin | ~75% - 90% | Down-regulation of cell cycle genes; up-regulation of apoptosis genes. | [23] |
| Caprylic Acid (C8) | Breast | ~75% | |[23] |
Signaling Pathways and Mechanisms of Action
The biological effects of C6 and C8 are mediated through the modulation of specific cellular signaling pathways. Less is known about the specific pathways targeted by C7.
Caprylic Acid (C8) Signaling
C8 exerts its effects through multiple pathways. In its antifungal role against Candida albicans, it downregulates key genes in hyphal formation pathways. Its anti-inflammatory effects in some contexts appear to be mediated by the JAK2/STAT3 pathway.
Caption: C8 antifungal activity in C. albicans.
Caption: C8 anti-inflammatory signaling pathway.
Experimental Protocols
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation: Prepare serial dilutions of C6, C7, and C8 fatty acids in a suitable broth medium (e.g., Luria-Bertani for bacteria).
-
Inoculation: Inoculate each dilution in a 96-well plate with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans).[25]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[25]
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
Cancer Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., human colorectal carcinoma cells) in a 96-well plate and allow them to adhere overnight.[23]
-
Treatment: Treat the cells with various concentrations of C6, C7, or C8 fatty acids and incubate for a specified period (e.g., 48 hours).[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Fatty Acid β-Oxidation Assay
This assay measures the rate at which fatty acids are broken down in mitochondria.
-
Cell/Tissue Preparation: Isolate primary cells (e.g., hepatocytes) or prepare tissue homogenates.[26]
-
Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed with bovine serum albumin (BSA).[26][27]
-
Reaction: Add the cell or tissue preparation to the reaction mixture and incubate at 37°C for a defined time (e.g., 30 minutes).[27]
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Measurement: Separate the radiolabeled acid-soluble metabolites (ASMs) produced during β-oxidation from the unoxidized fatty acid. Measure the radioactivity of the ASMs using a scintillation counter to determine the rate of fatty acid oxidation.[26][27]
Caption: General workflow for biological activity assays.
Conclusion
A comparative review reveals that C8 (caprylic acid) is the most extensively studied and generally the most biologically active among C6, C7, and C8 fatty acids. Its strong ketogenic, antimicrobial, and anti-inflammatory properties are well-documented. C6 (caproic acid) also demonstrates significant antimicrobial and anti-cancer effects, though often with lower potency than C8. C7 (enanthic acid) remains the least characterized, representing a key area for future research. The differences in their activities underscore the critical role of carbon chain length in determining the physiological functions of medium-chain fatty acids. Further investigation, particularly in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential.
References
- 1. hunterandgatherfoods.com [hunterandgatherfoods.com]
- 2. MCT Oil 101: A Review of Medium-Chain Triglycerides [healthline.com]
- 3. naturalforce.com [naturalforce.com]
- 4. drberg.com [drberg.com]
- 5. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENANTHIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. brain-effect.com [brain-effect.com]
- 13. brain-effect.com [brain-effect.com]
- 14. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]
- 15. getuppermost.com [getuppermost.com]
- 16. The Battle of the C's, and Why C8 (Caprylic Triglyceride) Rules Supreme – COCOLAB [cocolab.my]
- 17. Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bubsnaturals.com [bubsnaturals.com]
- 19. Enanthic acid - Wikipedia [en.wikipedia.org]
- 20. Effects of Caprylic Acid and Eicosapentaenoic Acid on Lipids, Inflammatory Levels, and the JAK2/STAT3 Pathway in ABCA1-Deficient Mice and ABCA1 Knock-Down RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function [cell-stress.com]
- 23. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caproic caprylic capric: Topics by Science.gov [science.gov]
- 25. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hexanoate Compounds
The responsible disposal of hexanoate compounds is essential for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to institutional and regulatory guidelines is paramount.[1] This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields. A face shield is mandatory when handling corrosive hexanoates like hexanoic anhydride (B1165640).[1][3] | Protects against splashes and vapors that can cause eye irritation or damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene).[1][3] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat and closed-toe shoes are required. Fire/flame-resistant clothing may be necessary for combustible hexanoates.[1][3] | Protects against skin contact and potential fire hazards. |
Disposal of Liquid this compound Waste
Liquid this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste program.[1] Under no circumstances should liquid this compound waste be discharged into the sewer system.[1][4]
Step-by-Step Procedure:
-
Container Selection: Choose a suitable, leak-proof container that is chemically compatible with the this compound waste. Plastic containers may be preferred over glass if compatibility is not an issue. The container must be in good condition with a secure, tightly closing lid.[1]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[1] Store waste containers segregated by chemical compatibility.[1]
-
Labeling: Clearly label the waste container with the full chemical name (e.g., "Hexyl this compound Waste") and indicate that it is hazardous waste.[1][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is collected by the EHS office.[6]
Disposal of Solid this compound Waste
For solid this compound waste, the disposal route may depend on institutional policies.
Step-by-Step Procedure:
-
Isolation: Keep solid this compound waste separate from other chemical waste to prevent cross-contamination.[5]
-
Containment: Carefully transfer the solid waste into a clean, dry, and chemically compatible container with a secure lid.[5]
-
Labeling: Clearly label the container with the chemical name and as "Solid Waste Contaminated with [this compound Name]".[5]
-
Disposal Route: Consult your institution's guidelines. Some may permit disposal as non-hazardous solid waste, while others may require it to be disposed of through the EHS office.[5]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.[1]
Step-by-Step Procedure:
-
Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can remove all chemical residue.[1]
-
Collect Rinsate: The rinsate must be collected and disposed of as liquid chemical waste, following the procedures outlined above.[1]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[1]
-
Deface Label: Completely remove or deface the original label on the container.[1]
-
Final Disposal: Dispose of the clean, decontaminated container in the regular trash or recycling, in accordance with your institution's policies.[1]
Experimental Protocol: Neutralization of Hexanoic Anhydride Waste
Hexanoic anhydride is corrosive and water-reactive, requiring a specific neutralization protocol before disposal.[3]
Materials:
-
Hexanoic anhydride waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
Procedure:
-
Preparation of Quenching Solution: In a large beaker within a secondary container (like an ice bath), prepare a mixture of crushed ice and cold water. The total volume should be at least ten times the volume of the hexanoic anhydride to be quenched.[3]
-
Hydrolysis (Quenching): Slowly and carefully add the hexanoic anhydride dropwise to the vigorously stirred ice/water mixture. This exothermic reaction hydrolyzes the anhydride to two equivalents of hexanoic acid.[3]
-
Neutralization: Once hydrolysis is complete and the solution has returned to room temperature, slowly add a saturated solution of sodium bicarbonate while stirring. Control the addition rate to prevent excessive foaming from the evolution of carbon dioxide gas.[3]
-
Final pH Adjustment and Disposal: Periodically check the pH of the solution. Continue adding the sodium bicarbonate solution until the pH is stable between 6.0 and 8.0. Once neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[3]
Quantitative Data for Hexanoic Anhydride Neutralization:
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole Hexanoic Anhydride : 2 moles Sodium Bicarbonate | Hexanoic anhydride hydrolyzes to two equivalents of hexanoic acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[3] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a controlled neutralization reaction.[3] |
| Final pH of Waste Solution | 6.0 - 8.0 | Ensures the waste is neutralized before disposal.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Hexanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as hexanoates. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), and following established operational and disposal plans minimizes risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information for handling hexanoate compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling hexanoates, the following PPE is recommended based on safety data sheets and laboratory safety guidelines.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended for good to excellent resistance against esters. Always inspect gloves for degradation or punctures before and during use. For prolonged contact, heavy-duty gloves should be worn.[1] For incidental splash exposure, gloves should be removed and replaced immediately. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | At a minimum, safety glasses with side shields are required.[2] When there is a risk of splashing, chemical splash goggles provide more complete protection. A face shield worn over safety glasses is recommended when handling larger quantities. |
| Body Protection | Laboratory coat or chemical-resistant apron | A standard laboratory coat is the minimum requirement. An impervious or chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes.[2] |
| Respiratory Protection | Not typically required | In a well-ventilated area, such as a chemical fume hood, respiratory protection is generally not necessary. If aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] |
Glove Permeation and Degradation Data
Key Terms:
-
Permeation: The process by which a chemical moves through a glove material on a molecular level.
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.
-
Degradation: The deterioration of the glove material upon chemical contact.
| Glove Material | General Resistance to Esters | Comments |
| Butyl Rubber | Excellent | Provides the highest permeation resistance to a broad range of toxic chemicals, including esters.[3][4][5][6] |
| Nitrile | Good | Offers good resistance to oils, greases, and some organic solvents, including esters.[7][8] However, for prolonged exposure to certain esters, breakthrough times can be short. It is essential to change gloves immediately after a splash.[7] |
| Neoprene | Fair to Good | Provides moderate resistance to a range of chemicals. |
| Natural Rubber (Latex) | Poor to Fair | Generally not recommended for handling esters due to lower chemical resistance. |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for use with most organic solvents, including esters. |
Note: The thickness of the glove material significantly impacts its chemical resistance; thicker gloves generally offer greater protection.[6] However, this may impair dexterity. Always select gloves based on a site-specific risk assessment.
Operational Plan: Step-by-Step Handling Procedures
A structured approach to handling hexanoates is critical to minimize exposure and ensure safety.
Experimental Protocol: Example of Ester Synthesis
This is a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol, which can be adapted for specific this compound esters.
Objective: To synthesize a this compound ester via Fischer esterification.
Materials:
-
Hexanoic acid
-
Corresponding alcohol (e.g., ethanol (B145695) for ethyl this compound)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one equivalent of hexanoic acid with an excess (2-3 equivalents) of the desired alcohol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid volume).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude ester by distillation to obtain the final product.
Disposal Plan
Proper disposal of this compound waste is crucial for laboratory safety and environmental protection.
Liquid this compound Waste:
-
Collection: Collect liquid this compound waste in a dedicated, leak-proof, and clearly labeled container.[2] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[2]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][9] Do not pour this compound waste down the drain. [1][2]
Contaminated Solid Waste:
-
PPE: Dispose of contaminated gloves and other disposable PPE in a designated, sealed container for hazardous waste.[1]
-
Other Solids: Absorbent materials used for spills and other contaminated solids should be collected in a labeled container for hazardous waste disposal.
Empty Containers:
-
Decontamination: Triple rinse empty containers that held hexanoates with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: Collect the rinsate as hazardous liquid waste.[10]
-
Final Disposal: Once decontaminated and air-dried, deface the original label and dispose of the container according to your institution's guidelines for regular trash or recycling.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Honeywell® Chemical Resistant Gloves, Smooth Grip, Butyl, 13 Mil Thick, Size 10, Black [globalindustrial.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. ypers.com [ypers.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. wellbefore.com [wellbefore.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
